molecular formula C10H11ClFNO B6588800 3-(3-chloro-5-fluorophenyl)morpholine CAS No. 1270385-67-5

3-(3-chloro-5-fluorophenyl)morpholine

Cat. No.: B6588800
CAS No.: 1270385-67-5
M. Wt: 215.7
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Description

3-(3-chloro-5-fluorophenyl)morpholine is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.7. The purity is usually 95.
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Properties

CAS No.

1270385-67-5

Molecular Formula

C10H11ClFNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity of a Novel Morpholine Derivative

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, renowned for its ability to impart favorable pharmacokinetic properties such as enhanced solubility, metabolic stability, and improved cellular permeability.[1][2][3] When appended with strategically substituted aromatic rings, these heterocyclic motifs become powerful tools in the design of novel therapeutics. This guide focuses on a specific, yet under-documented derivative: 3-(3-chloro-5-fluorophenyl)morpholine.

A primary challenge in exploring this compound is the absence of a dedicated CAS (Chemical Abstracts Service) number in publicly accessible databases like PubChem. While the structure is indexed, it lacks this key identifier, suggesting it is a novel or less-common research chemical. This guide, therefore, serves as a foundational document, providing a proposed synthetic pathway, a robust framework for its analytical characterization, and an exploration of its potential therapeutic relevance based on the bioactivity of structurally related compounds. The 3-chloro-5-fluorophenyl moiety itself is of significant interest in drug discovery, appearing in molecules targeting a range of biological pathways.[4][5][6][7][8]

Proposed Synthesis of 3-(3-chloro-5-fluorophenyl)morpholine

The synthesis of 3-aryl-morpholines can be achieved through several established methodologies. A common and effective approach involves the reaction of a substituted aniline with a suitable dielectrophile that can form the morpholine ring. One of the most direct methods is the reaction of an appropriately substituted epoxide with an aniline derivative.

Here, we propose a two-step synthesis commencing with the readily available 3-chloro-5-fluoroaniline.

Step 1: N-alkylation of 3-chloro-5-fluoroaniline with a protected 2-(oxiran-2-yl)ethanol derivative.

The initial step involves the nucleophilic attack of the aniline nitrogen onto the epoxide ring. To control the regioselectivity of the ring-opening and prevent further reactions, a protected diol equivalent is advantageous.

Step 2: Deprotection and intramolecular cyclization.

Following the N-alkylation, the protecting group is removed, and the resulting amino alcohol undergoes an intramolecular cyclization to form the morpholine ring.

A detailed experimental protocol based on this strategy is provided below.

Experimental Protocol:

Materials and Reagents:

  • 3-chloro-5-fluoroaniline

  • (R)- or (S)-2-(chloromethyl)oxirane (epichlorohydrin)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

  • A suitable acid for cyclization (e.g., sulfuric acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • N-alkylation: In a round-bottom flask, dissolve 3-chloro-5-fluoroaniline (1 equivalent) in acetonitrile. Add potassium carbonate (2 equivalents) and stir the suspension. To this mixture, add (R)- or (S)-2-(chloromethyl)oxirane (1.1 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product, an N-substituted amino alcohol, can be purified by column chromatography on silica gel.

  • Cyclization: Dissolve the purified intermediate in a suitable solvent such as dichloromethane. Slowly add concentrated sulfuric acid at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the cyclization.

  • Final Work-up and Purification: Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-(3-chloro-5-fluorophenyl)morpholine can be further purified by column chromatography or recrystallization.

Data Presentation

PropertyPredicted Value/Information
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
CAS Number Not Assigned
Key Precursor 3-chloro-5-fluoroaniline
Precursor CAS No. 4863-91-6

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_reaction2 Step 2: Cyclization 3_chloro_5_fluoroaniline 3-chloro-5-fluoroaniline reaction_step1 N-alkylation with K₂CO₃ in Acetonitrile (Reflux) 3_chloro_5_fluoroaniline->reaction_step1 epichlorohydrin 2-(chloromethyl)oxirane epichlorohydrin->reaction_step1 intermediate N-(2-hydroxy-3-chloropropyl) -3-chloro-5-fluoroaniline reaction_step1->intermediate reaction_step2 Intramolecular Cyclization (H₂SO₄) intermediate->reaction_step2 product 3-(3-chloro-5-fluorophenyl)morpholine reaction_step2->product

Caption: Proposed two-step synthesis of 3-(3-chloro-5-fluorophenyl)morpholine.

Purification and Analytical Characterization

Given the potential for isomeric impurities, a rigorous analytical workflow is essential to confirm the identity and purity of the final compound.

Purification:
  • Column Chromatography: Silica gel chromatography is the primary method for purifying the intermediate and the final product. A gradient elution system, for example, with ethyl acetate and hexanes, would likely provide good separation.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Analytical Characterization:

A combination of spectroscopic and chromatographic techniques is necessary for unambiguous structure elucidation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the morpholine ring protons. The protons on the 3-chloro-5-fluorophenyl ring will exhibit a characteristic splitting pattern due to H-F and H-H coupling. The morpholine protons will appear in the aliphatic region, and their chemical shifts and multiplicities will be indicative of the ring conformation.[9][10][11][12]

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine and fluorine atoms.[9][10][13]

  • ¹⁹F NMR: This will show a single resonance for the fluorine atom, and its coupling to adjacent protons will further confirm the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition (C₁₀H₁₁ClFNO).[14][15]

  • Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) MS/MS will reveal a characteristic fragmentation pattern. Expected fragments would include the loss of parts of the morpholine ring and the substituted phenyl group, which can help in structural confirmation.[16][17][18]

3. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: A reverse-phase HPLC method, likely with a C18 or a phenyl-hexyl column, can be developed to assess the purity of the final compound.

  • Isomer Separation: HPLC is particularly important for separating positional isomers. A pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for halogenated aromatic compounds.[19][20][21][22][23]

Potential Applications and Biological Relevance

The morpholine ring is a key component in numerous approved drugs, including those targeting the central nervous system (CNS).[3][24] Its presence often improves a compound's pharmacokinetic profile.

The 3-chloro-5-fluorophenyl substitution pattern is also of significant interest in medicinal chemistry. Halogen atoms, particularly fluorine and chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][7][25]

For instance, compounds containing a 3-chloro-5-fluorophenyl moiety have been investigated as:

  • Agonists of TRPM5: The compound (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a potent and selective agonist of the transient receptor potential cation channel subfamily M member 5 (TRPM5), with potential applications as a gastrointestinal prokinetic agent.[4]

  • Negative Allosteric Modulators of mGlu5: The 3-cyano-5-fluorophenyl group is a common feature in negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), which are being explored for the treatment of various neurological and psychiatric disorders.[8]

Given these precedents, 3-(3-chloro-5-fluorophenyl)morpholine could serve as a valuable building block or a lead compound for the development of novel therapeutics, potentially targeting ion channels, G-protein coupled receptors, or kinases.

Visualization of a Potential Biological Signaling Pathway

G cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR, Ion Channel) G_Protein G-Protein Activation/ Ion Channel Modulation Receptor->G_Protein Initiates Compound 3-(3-chloro-5-fluorophenyl)morpholine Compound->Receptor Binds and Modulates Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca²⁺) G_Protein->Second_Messenger Regulates Kinase_Cascade Kinase Cascade Activation (e.g., MAPK, PI3K) Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for 3-(3-chloro-5-fluorophenyl)morpholine.

Conclusion

While 3-(3-chloro-5-fluorophenyl)morpholine remains a compound with limited public documentation, its structural motifs suggest significant potential in the field of drug discovery. This guide provides a comprehensive framework for its synthesis and characterization, laying the groundwork for future research into its biological activities. The combination of the privileged morpholine scaffold and the electronically distinct 3-chloro-5-fluorophenyl group makes this an intriguing molecule for further investigation. As with any novel compound, rigorous experimental validation of the proposed synthetic and analytical methods is paramount.

References

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  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017).
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  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC.
  • The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. (2022). PubMed.
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Is 3-(3-chloro-5-fluorophenyl)morpholine commercially available?

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(3-chloro-5-fluorophenyl)morpholine: Commercial Availability and Synthesis For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-chloro-5-fluorophenyl)morpholine is a substituted aryl morpholine, a class of compounds of significant interest in medicinal chemistry due to the morpholine ring's ability to improve the pharmacokinetic properties of drug candidates. A comprehensive review of commercial chemical supplier databases and catalogs reveals that 3-(3-chloro-5-fluorophenyl)morpholine is not a commercially available, off-the-shelf compound .[1] Its structural complexity and lack of widespread demand mean that researchers requiring this molecule must resort to de novo synthesis. This guide provides a detailed assessment of its commercial unavailability and presents a feasible, step-by-step synthetic route based on established chemical principles, complete with protocols and workflow visualizations.

Commercial Availability Assessment

Searches of major chemical suppliers, including but not limited to Sigma-Aldrich, Fluorochem, and TCI, yielded no exact match for 3-(3-chloro-5-fluorophenyl)morpholine. While structurally related compounds such as 3-(3-chlorophenyl)morpholine and various other substituted phenylmorpholines are available, the specific 3-chloro-5-fluoro substitution pattern on the phenyl ring at the 3-position of the morpholine ring is not found in current catalogs. The PubChem database entry for this compound also indicates a lack of literature or patent data, further supporting its status as a novel or non-commercial entity.[1]

This absence necessitates a reliable synthetic strategy for any research and development program that requires this specific chemical scaffold.

Proposed Synthetic Strategy: A Three-Step Approach

A robust and logical synthetic route to 3-(3-chloro-5-fluorophenyl)morpholine can be devised starting from commercially available precursors. The proposed strategy involves three key stages:

  • Reductive Amination: Formation of a new carbon-nitrogen bond between the key starting materials.

  • Intramolecular Cyclization: Formation of the morpholine ring.

  • Deprotection: Removal of a protecting group to yield the final product.

This approach is designed to be high-yielding and utilizes well-understood reactions, ensuring its feasibility in a standard organic chemistry laboratory.

Starting Materials

The successful execution of this synthesis relies on the availability of two key starting materials:

Compound Name CAS Number Commercial Availability Notes
3-Chloro-5-fluorobenzaldehyde90390-49-1Readily AvailableAvailable from multiple suppliers (e.g., Sigma-Aldrich, TCI) with high purity.
N-Boc-diethanolamine103898-11-9AvailableAvailable from several suppliers, though some list it as backordered. It is advisable to confirm stock levels before commencing synthesis.[2][3][4][5][6]
Synthetic Workflow Diagram

The overall synthetic pathway is visualized in the following workflow diagram:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection A 3-Chloro-5-fluorobenzaldehyde C Intermediate 1 (N-Boc protected amino alcohol) A->C NaBH(OAc)3, DCE B N-Boc-diethanolamine B->C D Intermediate 2 (N-Boc-3-(3-chloro-5-fluorophenyl)morpholine) C->D 1. MsCl, Et3N 2. NaH, THF E Final Product 3-(3-chloro-5-fluorophenyl)morpholine D->E TFA, DCM

Caption: Proposed three-step synthesis of 3-(3-chloro-5-fluorophenyl)morpholine.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for similar chemical transformations.[7][8][9] Researchers should adapt these as necessary based on their specific laboratory conditions and analytical findings.

Step 1: Reductive Amination of 3-Chloro-5-fluorobenzaldehyde with N-Boc-diethanolamine

This step forms the crucial C-N bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and high selectivity for reducing the intermediate iminium ion in the presence of the starting aldehyde.[9]

Protocol:

  • To a solution of 3-chloro-5-fluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.5 M), add N-Boc-diethanolamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amino alcohol intermediate.

Step 2: Intramolecular Cyclization to Form the Morpholine Ring

This step involves a two-stage process: activation of the hydroxyl groups followed by intramolecular ring closure. Mesylation is a common method for converting alcohols into good leaving groups, and a strong, non-nucleophilic base like sodium hydride facilitates the subsequent intramolecular Williamson ether synthesis.

Protocol:

  • Dissolve the N-Boc protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.3 M) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq).

  • Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude dimesylate intermediate, which can be used in the next step without further purification.

  • Dissolve the crude dimesylate in anhydrous tetrahydrofuran (THF, approx. 0.2 M) and add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the formation of the cyclized product is complete.

  • Cool the reaction to 0 °C and quench carefully with the dropwise addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-3-(3-chloro-5-fluorophenyl)morpholine.

Step 3: N-Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target secondary amine. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.[10][11][12][13]

Protocol:

  • Dissolve the N-Boc protected morpholine from Step 2 (1.0 eq) in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(3-chloro-5-fluorophenyl)morpholine. Further purification by chromatography or crystallization may be necessary to achieve high purity.

Mechanistic Insight: The Reductive Amination Step

Understanding the mechanism of the key bond-forming reaction is crucial for troubleshooting and optimization.

Caption: Mechanism of reductive amination.

Conclusion

While 3-(3-chloro-5-fluorophenyl)morpholine is not commercially available, this guide demonstrates a logical and feasible synthetic pathway for its preparation in a laboratory setting. By leveraging common and well-documented organic reactions such as reductive amination and intramolecular cyclization, researchers can access this valuable building block for their drug discovery and development programs. Careful execution of the outlined protocols, with appropriate analytical monitoring, should provide a reliable means of obtaining this target compound.

References

  • PubChemLite. 3-(3-chloro-5-fluorophenyl)morpholine (C10H11ClFNO). Available from: [Link]

  • J&K Scientific LLC. N-Boc-diethanolamine | 103898-11-9. (2010). Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic & Biomolecular Chemistry. (2024). Available from: [Link]

  • Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • PubChem. 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone. Available from: [Link]

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  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. (2012). Available from: [Link]

  • AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. HETEROCYCLES. (1994). Available from: [Link]

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  • PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][10]-Proton Shift Reaction.(1) Scope and Limitations. Available from: [Link]

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  • PubMed. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. (2022). Available from: [Link]

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The 3-Aryl Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain chemical motifs consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique physicochemical properties—including a flexible conformation, a weak basic nitrogen for favorable pKa modulation, and improved aqueous solubility and metabolic stability—make it an invaluable building block for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[3][4]

This guide focuses specifically on the 3-aryl morpholine subclass, a framework where an aromatic ring is directly attached to the C3 position of the morpholine core. This structural arrangement is not a random chemical curiosity; it is a deliberately exploited pharmacophore that anchors molecules to their biological targets, often mimicking the structure of endogenous neurotransmitters or fitting into specific enzymatic pockets.[4] The strategic placement of the aryl group provides a vector for chemists to explore structure-activity relationships (SAR) in fine detail, modifying electronic and steric properties to enhance potency and selectivity.

We will explore the synthetic strategies to construct this core, dissect the intricate structure-activity relationships that govern its function, and survey its successful application across diverse therapeutic areas, from neurodegenerative diseases to oncology. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of why and how 3-aryl morpholine derivatives continue to be a cornerstone of modern drug discovery.

The Synthetic Cornerstone: Constructing the 3-Aryl Morpholine Core

The therapeutic potential of 3-aryl morpholines is fundamentally enabled by the chemical strategies used to build them. The control of stereochemistry at the C3 position is often paramount, as enantiomers can exhibit dramatically different biological activities. Synthetic approaches have evolved from classical cyclization methods to more sophisticated catalytic and multi-component reactions that offer greater efficiency and stereocontrol.[5][6]

Key Synthetic Methodologies

a) Palladium-Catalyzed Carboamination: This powerful strategy forms the morpholine ring by creating a C-N and a C-O bond in a sequential or concerted manner. A key advantage is the ability to use readily available starting materials like enantiomerically pure amino alcohols and aryl bromides, allowing for modular assembly of diverse derivatives.[7][8] The reaction typically involves the coupling of a substituted ethanolamine derivative with an aryl halide.[8][9]

G cluster_start Starting Materials cluster_reaction Core Synthesis A Enantiopure Amino Alcohol C Intermediate Formation (e.g., O-allylation) A->C B Aryl/Alkenyl Halide (e.g., Ar-Br) D Pd-Catalyzed Carboamination B->D C->D E cis-3,5-Disubstituted 3-Aryl Morpholine D->E Stereospecific Ring Closure

Caption: General workflow for Pd-catalyzed synthesis of 3-aryl morpholines.

Representative Protocol: Pd-Catalyzed Carboamination

  • Step 1 (Substrate Preparation): To a solution of an N-protected amino alcohol in an appropriate solvent (e.g., THF), add a base (e.g., NaH) at 0 °C. After stirring, add an allyl bromide to form the O-allyl ethanolamine intermediate.[8]

  • Step 2 (Deprotection & Coupling): Remove the N-protecting group (e.g., Boc group with TFA).

  • Step 3 (Cyclization): Combine the resulting ethanolamine salt, an aryl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₃PO₄) in a sealed tube with a solvent like dioxane.

  • Step 4 (Reaction & Purification): Heat the mixture at a specified temperature (e.g., 100 °C) for 12-24 hours. After cooling, the reaction is worked up using an aqueous extraction. The final product is purified via column chromatography on silica gel.

  • Step 5 (Validation): The structure and purity of the resulting 3-aryl morpholine derivative are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

b) Copper-Catalyzed Three-Component Synthesis: Multi-component reactions (MCRs) are highly efficient as they combine three or more starting materials in a single pot to form a complex product, minimizing waste and purification steps. Copper-catalyzed methods have been developed to synthesize highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates.[10][11] This approach allows for the rapid generation of a library of analogs for screening.

c) Asymmetric Synthesis and Stereochemical Control: Given the importance of chirality, methods that directly generate enantiomerically pure 3-aryl morpholines are highly valuable. This can be achieved by using chiral catalysts (e.g., chiral phosphoric acids) in domino reactions or through asymmetric hydrogenation of a dehydromorpholine precursor.[12][13] These advanced methods provide access to specific stereoisomers required for optimal biological activity.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of a 3-aryl morpholine derivative is not determined by the core alone, but by the interplay of its substituents. Understanding the SAR is critical for rational drug design.

  • The C3-Aryl Group: This is a primary point of interaction with the target protein. The nature and position of substituents on this ring dictate binding affinity and selectivity. For example, electron-withdrawing groups like trifluoromethyl or halogens can enhance enzyme inhibition by forming specific hydrophobic or halogen-bond interactions.[14][15] Conversely, electron-donating groups like methoxy can alter the electronics and solubility.

  • The Morpholine Nitrogen (N4): This atom is a key site for modification. It often acts as a hydrogen bond acceptor or can be functionalized to extend into other pockets of the binding site. N-alkylation or N-acylation can significantly modulate the compound's physical properties, such as lipophilicity and cell permeability.

  • Stereochemistry at C3: The absolute configuration at the C3 stereocenter is often crucial. For instance, the anorexiant activity of 3-benzyloxymethylmorpholine was found to reside exclusively in the S-enantiomer, with the R-enantiomer being inactive. This highlights the necessity of asymmetric synthesis to isolate the desired, active stereoisomer.

Mechanism of Action (MOA)

3-Aryl morpholine derivatives exert their effects through various mechanisms, most commonly by acting as enzyme inhibitors or receptor modulators.

  • Enzyme Inhibition: This is a prevalent mechanism, particularly in oncology and neurodegenerative diseases. The morpholine scaffold can position the aryl group to interact with the active site of enzymes like kinases (e.g., PI3K, mTOR), cholinesterases (AChE, BuChE), or monoamine oxidases (MAO).[5][6][16] The oxygen atom of the morpholine ring can form critical hydrogen bonds with residues in the enzyme's catalytic site, enhancing binding affinity.[15]

  • Receptor Modulation: In CNS disorders, these derivatives can act on G-protein coupled receptors (GPCRs) and ion channels.[4] For example, derivatives have been designed as selective dopamine D3 receptor agonists and Kv1.5 potassium channel inhibitors for treating atrial fibrillation.[4][17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 3-Aryl Morpholine PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 3-aryl morpholine derivative.

Therapeutic Applications: A Scaffold for Diverse Diseases

The versatility of the 3-aryl morpholine core is evident in its wide range of therapeutic applications.

a) Neurodegenerative Diseases

Progressive neuronal loss in conditions like Alzheimer's and Parkinson's disease is often linked to enzyme dysregulation. Morpholine derivatives have emerged as potent inhibitors of key enzymes in these pathways.[5]

  • Targeting Cholinesterases and MAO: Many derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), offering a multi-target approach to treating Alzheimer's disease.[4][5] The morpholine scaffold helps these compounds cross the blood-brain barrier, a critical requirement for CNS drugs.[14]

Compound ClassTarget(s)Representative IC₅₀ ValuesReference
Morpholine-based ChalconesMAO-B, AChEMAO-B: 0.030 µM, AChE: 6.1 µM[5]
Coumarin-Morpholine HybridsAChE, BuChEAChE: 6.21 µM, BuChE: 7.65 µM[5]
b) Oncology

In cancer therapy, 3-aryl morpholines are frequently found in kinase inhibitors that disrupt signaling pathways responsible for cell growth and proliferation.

  • Targeting Kinase Pathways: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and is often dysregulated in cancer. Several potent inhibitors incorporate the morpholine ring, which is known to improve pharmacokinetics and bind effectively within the kinase active site.[7][16]

  • Inducing Apoptosis: Certain morpholine-substituted quinazoline derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[16]

Compound IDTarget Cell LineIC₅₀ Value (µM)MechanismReference
AK-10MCF-7 (Breast)3.15 ± 0.23Apoptosis Induction[16]
AK-10A549 (Lung)8.55 ± 0.67Apoptosis Induction[16]
AK-3MCF-7 (Breast)6.44 ± 0.29G1 Phase Arrest[16]
c) Central Nervous System (CNS) Disorders

Beyond neurodegeneration, 3-aryl morpholines are established treatments for mood disorders.

  • Antidepressants: Drugs like Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), feature a 2-aryloxymethyl morpholine structure (a close analog).[18] Its efficacy in treating clinical depression underscores the scaffold's utility in modulating neurotransmitter levels.[18][19] Viloxazine is another morpholine-containing antidepressant.[18]

Pharmacokinetics and Drug-Likeness: The Path to a Viable Drug

A potent molecule is only useful if it can reach its target in the body. The morpholine ring is frequently incorporated not just for its binding properties, but to confer drug-like characteristics.[3]

  • ADME Profile: The morpholine ring generally imparts favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Its polarity can improve solubility, while the overall structure often leads to better metabolic stability compared to other nitrogenous heterocycles like piperidine or piperazine.[16][20]

  • Blood-Brain Barrier (BBB) Permeability: For CNS-active drugs, crossing the BBB is essential. The physicochemical properties of the morpholine ring, including its balanced lipophilicity and ability to engage in various interactions, help improve BBB penetration.[4][14]

  • Bioisosteric Replacement: In lead optimization, the morpholine ring itself can be replaced by a bioisostere to fine-tune properties.[21][22] For example, a thiomorpholine may be used to alter lipophilicity or metabolic profile while maintaining a similar three-dimensional shape.[2][23] This strategy is a key tool for navigating away from metabolic liabilities or improving target selectivity.[21]

Future Perspectives and Conclusion

The 3-aryl morpholine scaffold is far from being a solved chapter in medicinal chemistry. Its proven track record and synthetic tractability ensure its continued relevance. Future research will likely focus on:

  • Novel Targets: Applying the scaffold to new and challenging biological targets.

  • Complex 3D Structures: Moving beyond simple substitutions to create more complex, sp³-rich morpholine derivatives, such as spirocyclic systems, to explore new chemical space and improve selectivity.[24]

  • Green Chemistry: Developing more sustainable and efficient synthetic routes to access these valuable compounds.[5]

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source URL not available]
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. (1987). RSC Publishing. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). National Center for Biotechnology Information. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Center for Biotechnology Information. [Link]

  • New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. (2025). [Source URL not available]
  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Center for Biotechnology Information. [Link]

  • Three-Component Synthesis of Morpholine Derivatives. (2020). Thieme. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society. [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors. (2025). [Source URL not available]
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2025). Semantic Scholar. [Link]

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019). [Source URL not available]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2025). ResearchGate. [Link]

  • Morpholine derivatives in the treatment of depression. (n.d.).
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2025). ResearchGate. [Link]

  • Application of Bioisosteres in Drug Design. (2012). [Source URL not available]
  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace. [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. (2026). Pharmaceutical Sciences. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2020). National Center for Biotechnology Information. [Link]

  • POTENTIAL ANTIDEPRESSANT AGENTS. α-ARYLOXY-BENZYL DERIVATIVES OF ETHANOLAMINE AND MORPHOLINE. (1984). Semantic Scholar. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). DigitalCommons@TMC. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source URL not available]
  • Mode of action of morpholine derivatives. (1988). National Center for Biotechnology Information. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). The Journal of Organic Chemistry. [Link]

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Technical Profile: 3-(3-chloro-5-fluorophenyl)morpholine

[1][2][3][4]

Compound Identity & Chemoinformatics

Target Molecule: 3-(3-chloro-5-fluorophenyl)morpholine Chemical Class: 3-Arylmorpholine (Phenmetrazine analogue) Core Scaffold: Morpholine ring with a meta-chloro, meta-fluoro substituted phenyl ring at the C3 position (adjacent to the secondary amine).[1][2][3][4]

SMILES String Derivation

The Simplified Molecular Input Line Entry System (SMILES) for this compound must accurately reflect the connectivity of the 3-aryl substitution.[1][4] Unlike 2-arylmorpholines (e.g., reboxetine analogues), the 3-aryl motif places the aromatic ring on the carbon alpha to the nitrogen atom.[4]

Canonical SMILES:

[1][4] Isomeric SMILES (Racemic):

(Note: As a drug candidate, this molecule possesses a chiral center at C3.[1][4] The (S)- and (R)-enantiomers would be denoted with [C@@H] and [C@H] syntax respectively.)

InChI String:

Structural Logic & Bioisosterism

The 3-(3-chloro-5-fluorophenyl)morpholine scaffold is a bioisostere of 3-chlorophenmetrazine (3-CPM) and 3-fluorophenmetrazine (3-FPM) .[1][2][4] The dual halogen substitution (3-Cl, 5-F) is designed to:

  • Enhance Metabolic Stability: Block metabolic oxidation at the phenyl ring's susceptible positions.[1][2]

  • Modulate Lipophilicity: The chloro- group increases logP for blood-brain barrier (BBB) penetration, while the fluoro- group modulates electronic density without significant steric bulk.[1][2][4]

Diagram 1: SMILES Parsing & Structural Connectivity

SMILES_Logiccluster_0Aromatic Headcluster_1Heterocyclic TailPhenylPhenyl Ring(C1-C6)Sub_Cl3-Chloro(Meta)Phenyl->Sub_ClSubstitutionSub_F5-Fluoro(Meta)Phenyl->Sub_FSubstitutionChiral_CenterC3 Position(Alpha to Nitrogen)Phenyl->Chiral_CenterAttachmentMorpholineMorpholine Ring(N4-C3-C2-O1-C6-C5)Chiral_Center->MorpholineIntegratedSMILESSMILES: FC1=CC(Cl)=CC(=C1)C2COCCN2SMILES->PhenylSMILES->Morpholine

Caption: Logical decomposition of the SMILES string into aromatic and heterocyclic domains.

Rational Synthesis Protocol

Objective: Regioselective synthesis of 3-arylmorpholines. Challenge: Traditional synthesis via styrene oxide ring-opening with ethanolamine often yields a mixture of 2-aryl and 3-aryl isomers, requiring tedious chromatographic separation.[1][2][4] Solution: The SnAP (Stannyl Amine Protocol) provides a highly convergent, stereocontrolled route to 3-substituted morpholines from aldehydes.[1][4]

Experimental Workflow (SnAP Protocol)

This protocol utilizes SnAP-M (2-((tributylstannyl)methoxy)ethan-1-amine) reagents to convert aldehydes directly into saturated N-heterocycles.[1][2][4]

Reagents Required:

  • Substrate: 3-Chloro-5-fluorobenzaldehyde (CAS: 90390-49-1)[1][2][4]

  • Reagent: SnAP-M Reagent (CAS: 1449331-59-2)[1][2][4]

  • Catalyst: Copper(II) Triflate [Cu(OTf)₂][1][4]

  • Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP)[1][4]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried flask with 3-chloro-5-fluorobenzaldehyde (1.0 equiv) and SnAP-M reagent (1.0 equiv) in DCM.[1][2][4]

    • Add 4Å molecular sieves to sequester water.[1][2]

    • Stir at room temperature (RT) for 2–4 hours until imine formation is complete (monitor by 1H NMR; disappearance of aldehyde proton).

    • Note: Do not isolate the imine; proceed directly to cyclization (one-pot) or filter and concentrate if solvent switch is needed.[1][4]

  • Oxidative Radical Cyclization:

    • Dissolve the crude imine in a mixture of DCM and HFIP (4:1 ratio).[4] HFIP is critical for stabilizing the radical intermediates.[2]

    • Add 2,6-lutidine (1.0 equiv) and Cu(OTf)₂ (1.0 equiv).[1][4][5]

    • Stir vigorously at RT for 12 hours under an argon atmosphere.

    • Mechanism: The Cu(II) oxidizes the alkylstannane to generate a carbon-centered radical, which cyclizes onto the imine nitrogen.[4]

  • Work-up & Purification:

    • Quench with aqueous NH₄OH (to complex copper).[1][2][4]

    • Extract with DCM (3x).[1][2][4] Wash combined organics with brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[2]

    • Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH₄OH).[1][2][4]

Diagram 2: SnAP Synthesis Pathway

SnAP_SynthesisAldehyde3-Chloro-5-fluorobenzaldehydeImineIntermediate Imine(In Situ)Aldehyde->ImineCondensationSnAPSnAP-M Reagent(Stannyl Amine)SnAP->ImineRadicalC-Centered Radical(Cu-Mediated)Imine->RadicalOxidation (-SnBu3)Cond1DCM, 4Å MS, RTProduct3-(3-chloro-5-fluorophenyl)morpholineRadical->ProductCyclizationCond2Cu(OTf)2, 2,6-LutidineDCM/HFIP

Caption: Copper-mediated radical cyclization using SnAP reagents for regioselective morpholine synthesis.

Physicochemical & Pharmacological Profiling

As a Senior Application Scientist, it is critical to evaluate the "druggability" of the generated scaffold. The 3-(3-chloro-5-fluorophenyl)morpholine moiety exhibits properties consistent with CNS-active monoamine releasers.[1][2][4]

Predicted Properties Table[1][2][4]
PropertyValue (Predicted)Significance
Molecular Weight 215.65 g/mol Ideal for CNS penetration (< 400 Da).[1][2][4]
LogP 2.6 – 2.9Optimal lipophilicity for BBB crossing (Range 2–3).[1][2][4]
TPSA 21.26 ŲLow polar surface area suggests high permeability.[1][2]
H-Bond Donors 1 (Amine)Facilitates interaction with DAT/NET transporters.[1][2][4]
pKa (Base) ~8.1Predominantly ionized at physiological pH, mimicking dopamine.[4]
Pharmacological Context

This compound is structurally homologous to Phenmetrazine and 3-Fluorophenmetrazine (3-FPM) .[1][2][4][6]

  • Mechanism: Likely acts as a substrate-type releaser of norepinephrine (NE) and dopamine (DA) via the NET and DAT transporters.[1][4]

  • SAR Insight: The meta-chloro substituent typically enhances potency at the serotonin transporter (SERT) compared to the unsubstituted parent, while the meta-fluoro group maintains metabolic stability.[1][4] This specific 3,5-disubstitution pattern is often explored to fine-tune the NE/DA/5-HT release ratios, potentially reducing abuse liability compared to pure dopaminergic agents.[1][4]

References

  • PubChemLite. 3-(3-chloro-5-fluorophenyl)morpholine Compound Summary. National Institutes of Health.[2] Available at: [Link][1][4]

  • Luescher, M. U., et al. (2018).[4][5] Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes.[2][4][5] Organic Syntheses, 95, 357-373.[2][4][5] Available at: [Link][1][4]

  • Bode, J. W., et al. (2017).[4][7] A photocatalytic, diastereoselective method for synthesizing substituted 2-aryl morpholines.[2][4][7] Organic Letters, 19(17), 4696-4699.[4][7] Available at: [Link][1][4]

  • Kourounakis, A. P., et al. (2020).[4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews, 40(2), 709-752.[4][8] Available at: [Link][1][4]

Comprehensive Technical Whitepaper on 3-(3-chloro-5-fluorophenyl)morpholine: Physicochemical Profiling, Synthesis, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of heterocycles is paramount for optimizing the pharmacodynamic and pharmacokinetic profiles of lead compounds. 3-(3-chloro-5-fluorophenyl)morpholine is a highly specialized organic building block that merges the favorable physicochemical properties of a morpholine ring with the target-binding enhancements of a di-halogenated phenyl group. This technical guide provides an in-depth analysis of its structural causality, a self-validating synthetic methodology, and its integration into high-throughput screening (HTS) workflows for drug discovery.

Physicochemical Profiling & Structural Causality

Understanding the quantitative metrics of a building block is the first step in rational drug design. The table below summarizes the core physicochemical properties of 3-(3-chloro-5-fluorophenyl)morpholine.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₁ClFNO[1]
Molecular Weight 215.65 g/mol [2]
Exact Mass 215.0513 Da[1]
Predicted XLogP ~1.7[1]
Predicted Boiling Point 291.1 ± 40.0 °C[3]
Predicted Density 1.240 ± 0.06 g/cm³[3]
Predicted pKa 7.69 ± 0.40[3]
Causality in Drug Design: Why this specific structure?
  • The Morpholine Scaffold: The morpholine ring is universally recognized as a "privileged scaffold" in medicinal chemistry[4]. Featuring a weakly basic nitrogen and an opposing oxygen atom, it adopts a chair-like flexible conformation. This unique arrangement modulates the overall pKa of the molecule (keeping it near physiological pH), precisely balancing lipophilicity and hydrophilicity to drastically improve aqueous solubility and Blood-Brain Barrier (BBB) permeability[5].

  • The 3-Chloro-5-fluorophenyl Moiety: Halogenation of the phenyl ring is a deliberate choice to enhance both target affinity and metabolic stability. The fluorine atom, being highly electronegative and small, blocks cytochrome P450-mediated oxidation at the 5-position without adding significant steric bulk. Simultaneously, the chlorine atom at the 3-position is highly polarizable, allowing it to participate in strong, directional halogen bonding within the hydrophobic pockets of target kinases or receptors[6].

Synthetic Methodology: Step-by-Step Protocol

The synthesis of C-substituted morpholines requires precise control over nucleophilic additions and intramolecular cyclizations. The following protocol outlines the robust synthesis of 3-(3-chloro-5-fluorophenyl)morpholine from a commercially available acetophenone derivative[6],[7].

Protocol: Synthesis of 3-(3-chloro-5-fluorophenyl)morpholine

Step 1: α-Bromination

  • Procedure: Dissolve 1-(3-chloro-5-fluorophenyl)ethan-1-one in a 1:1 mixture of ethyl acetate and chloroform. Add 2.0 equivalents of Copper(II) bromide (CuBr₂) and reflux the mixture until the black CuBr₂ turns into white CuBr.

  • Causality: Elemental bromine (Br₂) often leads to aggressive over-bromination or unwanted electrophilic aromatic substitution. CuBr₂ acts as a milder, controlled halogenating agent, ensuring that bromination occurs exclusively at the α-carbon to yield the critical intermediate, 2-bromo-1-(3-chloro-5-fluorophenyl)ethan-1-one.

Step 2: Condensation with 2-Aminoethanol

  • Procedure: Add the α-bromoketone dropwise to a solution containing an excess of 2-aminoethanol and triethylamine in anhydrous tetrahydrofuran (THF) at 0 °C[6].

  • Causality: The primary amine of 2-aminoethanol acts as a nucleophile, executing an Sₙ2 attack on the α-carbon and displacing the bromide ion. Triethylamine acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of 2-aminoethanol and maintaining its nucleophilicity.

Step 3: Ketone Reduction

  • Procedure: Cool the reaction mixture to 0 °C and slowly add sodium borohydride (NaBH₄) in methanol. Stir for 2 hours.

  • Causality: NaBH₄ is selected over stronger reducing agents (like LiAlH₄) because it selectively reduces the intermediate ketone to a secondary alcohol (forming an amino alcohol) without risking the reductive dehalogenation of the crucial chlorine and fluorine atoms on the aromatic ring.

Step 4: Acid-Catalyzed Cyclization

  • Procedure: Dissolve the purified amino alcohol in toluene. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) and reflux the mixture utilizing a Dean-Stark apparatus[6].

  • Causality: The acidic environment protonates the aliphatic hydroxyl group, converting it into a superior leaving group (-OH₂⁺). The Dean-Stark trap is the critical self-validating mechanism here; by continuously and azeotropically removing water from the reaction mixture, Le Chatelier's principle dictates that the equilibrium is driven entirely toward the thermodynamically stable, cyclized morpholine ring[7].

Step 5: Purification

  • Procedure: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-(3-chloro-5-fluorophenyl)morpholine.

SynthesisWorkflow A 1-(3-chloro-5-fluorophenyl)ethan-1-one (Starting Material) B α-Bromination (CuBr2, EtOAc/CHCl3) A->B C 2-Bromo-1-(3-chloro-5-fluorophenyl)ethan-1-one (Intermediate 1) B->C D Condensation (+ 2-Aminoethanol, THF) C->D E Hydroxyaminoketone (Intermediate 2) D->E F Reduction (NaBH4, MeOH) E->F G Amino Alcohol (Intermediate 3) F->G H Acid-Catalyzed Cyclization (H2SO4, Toluene, Reflux) G->H I 3-(3-chloro-5-fluorophenyl)morpholine (Target Compound) H->I

Figure 1: Step-by-step synthetic workflow for 3-(3-chloro-5-fluorophenyl)morpholine.

Pharmacological Utility & High-Throughput Screening (HTS) Workflow

Because the morpholine ring is heavily utilized in Central Nervous System (CNS) drug discovery and as a core pharmacophore in PI3K/mTOR kinase inhibitors[5], derivatives of 3-(3-chloro-5-fluorophenyl)morpholine must undergo rigorous, self-validating screening.

Protocol: ADME and Target Binding Validation

A sequential HTS protocol ensures that only compounds with true therapeutic potential progress to in vivo studies.

  • Target Binding Assay (SPR):

    • Action: Utilize Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (K_d) against target kinases.

    • Causality: Unlike endpoint assays, SPR provides label-free, real-time association and dissociation rates. This validates whether the 3-chloro-5-fluoro substitution is genuinely establishing stable halogen bonds within the binding pocket, distinguishing true high-affinity hits from transient binders.

  • In Vitro ADME (Microsomal Stability):

    • Action: Incubate the hit compound with human liver microsomes (HLMs) and NADPH for 60 minutes, quantifying the remaining parent compound via LC-MS/MS.

    • Causality: This directly tests the hypothesis that the fluorine substitution protects the phenyl ring from rapid Phase I CYP450-mediated metabolism. A long half-life validates the structural design.

  • Permeability Validation (PAMPA):

    • Action: Measure passive permeability across a lipid-infused artificial membrane (Parallel Artificial Membrane Permeability Assay).

    • Causality: This assay acts as a self-validating checkpoint for the compound's predicted XLogP of ~1.7[1]. Successful permeation confirms that the morpholine ring is successfully masking the polarity of the molecule, ensuring CNS penetrance.

  • Cytotoxicity Profiling (HepG2):

    • Action: Perform an MTT cell viability assay on human liver carcinoma (HepG2) cells.

    • Causality: Ensures that the observed kinase inhibition or receptor binding is not an artifact of basal cellular toxicity, clearing the compound for lead optimization.

HTSWorkflow Lib Compound Library (Morpholine Derivatives) Bind Target Binding Assay (SPR / FRET) Lib->Bind Primary Screen ADME In Vitro ADME (Microsomal Stability, PAMPA) Bind->ADME IC50 < 1µM Tox Cytotoxicity Profiling (HepG2 / MTT Assay) ADME->Tox High Stability Hit Hit Selection & Lead Optimization Tox->Hit Non-toxic

Figure 2: High-throughput screening (HTS) and validation workflow for morpholine hits.

References

  • PubChemLite. "3-(3-chloro-5-fluorophenyl)morpholine (C10H11ClFNO)." Available at:[Link]

  • American Elements. "1338981-41-1 | AMERICAN ELEMENTS®." Available at: [Link]

  • National Institutes of Health (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Available at: [Link]

  • PubMed. "A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules." Available at:[Link]

  • ResearchGate. "Biological relevance and synthesis of C-substituted morpholine derivatives." Available at: [Link]

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Escaping Flatland: Design, Synthesis, and Application of Novel Morpholine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: From Planar to 3D Morpholines

Morpholine is a ubiquitous, privileged heterocyclic scaffold in drug discovery, featured prominently in FDA-approved therapeutics ranging from the antibacterial linezolid to the EGFR inhibitor gefitinib. Its unique combination of a basic secondary amine (acting as both a hydrogen bond donor and acceptor) and an ethereal oxygen (a hydrogen bond acceptor) provides an optimal balance of aqueous solubility, metabolic stability, and target-binding versatility.

However, the modern medicinal chemistry landscape is undergoing a structural evolution. To improve clinical translation and reduce off-target toxicity, drug design is shifting toward increasing the fraction of sp3-hybridized carbons (


)—a concept widely known as "escaping flatland." Consequently, traditional planar or simply substituted morpholines are being superseded by conformationally restricted, three-dimensional architectures. Among the most promising of these are spirocyclic morpholines  (e.g., 2-oxa-6-azaspiro[3.3]heptane) and bridged morpholines  (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane).

Physicochemical Profiling: The Causality of 3D Morpholines

Replacing a standard morpholine with a spiro or bridged bioisostere is not merely a structural novelty; it is a calculated physicochemical intervention designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound.

  • Lipophilicity (

    
    ) and Basicity (
    
    
    
    ) Modulation
    : Counterintuitively, adding sp3 carbons in a constrained spiro-configuration typically lowers lipophilicity. As documented in1 [1], substituting a standard morpholine with an azaspiro[3.3]heptane lowers
    
    
    by -0.2 to -1.0 while slightly increasing the
    
    
    (+0.6 to +0.8). The causality behind this lies in the spatial reorientation of the heteroatoms, which disrupts the hydrophobic hydration shell more effectively than planar systems, thereby increasing aqueous solubility without sacrificing membrane permeability.
  • Metabolic Stability (

    
    ) : Standard morpholines are susceptible to cytochrome P450-mediated 
    
    
    
    -oxidation, leading to ring-opening and rapid clearance. Bridged and spiro scaffolds introduce severe steric hindrance at these
    
    
    -carbons, drastically reducing intrinsic clearance (
    
    
    ) in human liver microsomes.
  • Vectorial Projection : The rigid 3D framework directs substituent vectors with high precision. This pre-organization minimizes the entropic penalty upon target binding, translating to higher binding affinities (enthalpic gains).

Table 1: Quantitative Physicochemical Comparison of Morpholine vs. Novel 3D Isosteres
Scaffold TypeRepresentative Core StructureRelative

(pH 7.4)
Relative

Intrinsic Clearance (

) Impact
Primary Medicinal Application
Standard MorpholineBaseline~8.3Baseline (Susceptible to

-oxidation)
Broad-spectrum kinase inhibitors
Spirocyclic 2-oxa-6-azaspiro[3.3]heptane-0.2 to -1.0+0.6 to +0.8Reduced (Steric shielding of

-carbons)
GPCR antagonists, Antibacterials
Bridged 2-oxa-5-azabicyclo[2.2.1]heptane~0.0 to -0.3+0.2Significantly Reduced (Conformational lock)CNS-targeted therapeutics (BBB penetration)

Target Engagement: GPCR Antagonism and Kinase Inhibition

The precise vector projection of 3D morpholines is highly advantageous when targeting complex, deep binding pockets. For instance, in the development of2 [3], spiro-morpholine cores act as optimal spacers. They project aryl groups deep into the secondary binding pocket—driving D3R over D2R selectivity—while the protonated nitrogen forms a critical salt bridge with the Asp3.32 residue of the GPCR.

Similarly, bridged morpholines have been utilized in mTOR inhibitors (e.g., PQR620) to fine-tune the brain/plasma distribution ratio. The 3 [4] while enhancing the polar surface area via conformational changes, directly improving blood-brain barrier (BBB) permeability for CNS indications.

G D3R Dopamine D3 Receptor (GPCR) Gi Gi/o Protein Complex D3R->Gi Activates Morpholine Spiro-Morpholine Antagonist (Salt bridge with Asp3.32) Morpholine->D3R Binds & Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Decreases PKA Protein Kinase A (Downregulated) cAMP->PKA Reduces Activity

Fig 1: Mechanism of D3R antagonism by spiro-morpholine scaffolds modulating the cAMP/PKA pathway.

Synthetic Methodologies: Constructing 3D Morpholines

Synthesizing these complex architectures requires highly stereocontrolled, self-validating protocols. Below is a robust, scalable methodology for the synthesis of the bridged morpholine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline. This modern route4 [2] by eliminating the use of highly toxic diazomethane and tedious benzoyl deprotections, replacing them with mild, high-yielding steps.

Step-by-Step Protocol: Synthesis of Bridged Morpholine

Step 1: N-Protection React commercially available trans-4-hydroxy-L-proline with CbzCl in aqueous NaOH (0 °C to r.t.). Causality: The Carboxybenzyl (Cbz) group is specifically chosen over Boc or Benzoyl because it can be cleanly removed via catalytic hydrogenation in the final step without risking the cleavage of the newly formed bridged ether bond.

Step 2: Esterification Treat the Cbz-protected intermediate with


 in MeOH (0 °C to r.t.) to form the methyl ester.

Step 3: Tosylation React the secondary alcohol with TsCl, DMAP, and


 in 

. Causality: Why perform tosylation prior to reduction? Tosylating the secondary alcohol while the carboxylic acid is still protected as a methyl ester prevents unwanted lactonization or side reactions that could occur if the primary alcohol (post-reduction) competed for the tosyl chloride. This converts the hydroxyl into a superior leaving group with inverted stereochemistry prerequisite for the subsequent intramolecular

cyclization.

Step 4: Reduction Reduce the ester to the corresponding primary alcohol using


 in an EtOH/THF mixture.

Step 5: Intramolecular Cyclization (The Core-Forming Step) Reflux the intermediate with NaOMe in MeOH. Causality: The alkoxide generated from the primary alcohol undergoes a 5-exo-tet style


 attack on the tosylate-bearing carbon. Because of the inherent stereochemistry of the trans-4-hydroxy-L-proline starting material, this forces a strict inversion of stereochemistry, establishing the rigid [2.2.1] bicyclic system.

Step 6: Deprotection Perform catalytic hydrogenation (10% Pd/C,


 balloon) in MeOH to yield the free bridged morpholine.
Self-Validation & Analytical Checkpoints

To ensure the integrity of the synthesis, the protocol is designed as a self-validating system:

  • Checkpoint 1 (Post-Tosylation) : Confirm via

    
     NMR the presence of the aromatic tosyl protons (
    
    
    
    7.3-7.8 ppm) and the distinct downfield shift of the C4 proton.
  • Checkpoint 2 (Post-Cyclization) : The successful

    
     inversion and bridge formation is validated by the complete disappearance of the tosyl signals and the emergence of a highly coupled, rigid bicyclic multiplet in the 
    
    
    
    NMR spectrum, alongside a confirmed mass shift via LC-MS.

G Start trans-4-hydroxy-L-proline Step1 1. N-Protection (CbzCl, NaOH) Start->Step1 Step2 2. Esterification (SOCl2, MeOH) Step1->Step2 Step3 3. Tosylation (TsCl, DMAP) Step2->Step3 Step4 4. Reduction (NaBH4) Step3->Step4 Step5 5. Intramolecular Cyclization (NaOMe, MeOH) Step4->Step5 Forms Alkoxide Step6 6. Deprotection (Pd/C, H2) Step5->Step6 SN2 Inversion Product Bridged Morpholine (2-oxa-5-azabicyclo[2.2.1]heptane) Step6->Product

Fig 2: Six-step scalable synthesis of bridged morpholine from trans-4-hydroxy-L-proline.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters
  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Journal of Chemical Research
  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores Bioorganic & Medicinal Chemistry Letters / PMC
  • Chemical structures of various morpholine containing natural and synthetic compounds ResearchG
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly The Journal of Organic Chemistry

Sources

3-Substituted Morpholine Building Blocks: Strategic Syntheses and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary & Pharmacological Rationale

Morpholine is one of the most extensively utilized heterocyclic scaffolds in medicinal chemistry[1]. Owing to the electronegativity of the oxygen atom, the morpholine nitrogen is significantly less basic (pKa ~8.3) than that of piperidine (pKa ~11.2)[2]. This reduced basicity, combined with advantageous metabolic stability, excellent aqueous solubility, and enhanced blood–brain barrier (BBB) permeability, makes morpholine a privileged structural component in the development of CNS-active compounds and kinase inhibitors[1].

However, the unsubstituted morpholine ring is conformationally flexible. The strategic introduction of substituents at the C-3 position imposes critical structural constraints. From a physicochemical perspective, 3-substitution restricts the ring conformation by forcing the avoidance of pseudo


 strain between the C-3 substituent and the N-alkyl/aryl group[1]. This rigidification not only pre-organizes the molecule for optimal target binding (e.g., in ATP-competitive PI3K inhibitors) but also further modulates the amine's pKa, fine-tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting drug candidates[3].

G A Unsubstituted Morpholine (Flexible, Base pKa ~8.3) B C-3 Substitution (Steric Bulk & Electronics) A->B Synthetic Modification C Conformational Constraint (Avoids pseudo A1,3 strain) B->C D pKa Modulation (Reduced Basicity) B->D F Enhanced Target Affinity (e.g., CNS, Kinase Inhibitors) C->F E Improved BBB Permeability D->E E->F

Logical pathway of physicochemical optimization via C-3 morpholine substitution.

II. Strategic Synthetic Methodologies

Despite their immense value, the efficient and enantioselective synthesis of 3-substituted morpholines remains a formidable challenge. Traditional routes relying on the cyclization of


-amino alcohols often suffer from lengthy protection/deprotection sequences or harsh conditions that compromise stereochemical integrity[2]. To overcome these bottlenecks, modern synthetic chemistry has developed highly efficient, stereocontrolled pathways.
Route A: The Aziridine Ring-Opening & Annulation Approach

Developed by Bornholdt et al., this methodology leverages the chiral pool of amino acids to generate enantiopure 3-substituted morpholines[4].

  • Causality of Reagent Selection: A critical innovation in this route is the use of the N-2-benzothiazolesulfonyl (Bts) protecting group instead of the traditional tosyl (Ts) or nosyl (Ns) groups[4]. The Ts group requires harsh dissolving metal reductions for removal, which can cleave the morpholine ring. In contrast, the Bts-activated aziridine undergoes smooth Cu-catalyzed ring-opening with Grignard reagents, and the Bts group can later be removed under exceptionally mild conditions (using thiolates like 2-mercaptoacetic acid)[4]. This preserves sensitive functional groups and maintains stereochemical integrity.

Route B: The Oxazetidine Umpolung Strategy

Reported by Kőnig et al., this approach utilizes 2-tosyl-1,2-oxazetidine as a novel umpoled synthon[1].

  • Causality of Reagent Selection: By reversing the normal polarity of the C–N bond, the oxazetidine can react with discrete nucleophiles, such as

    
    -formyl carboxylates, under simple base catalysis (DBU or K
    
    
    
    CO
    
    
    )[1]. This triggers a cascade sequence yielding morpholine hemiaminals. The subsequent photoredox-mediated elaborations are highly diastereoconvergent. This convergence is causally driven by the thermodynamic preference to avoid pseudo
    
    
    strain between the C-3 substituent and the N-tosyl group, coupled with the anomeric effect of the ring oxygen[1].
Route C: Diastereoselective Grignard Addition to N-Sulfinyl Imines

Bateman et al. established a two-step process involving the diastereoselective addition of Grignard reagents to chiral N-sulfinyl imines.

  • Causality of Reagent Selection: The stereochemical outcome is heavily dictated by solvent polarity. Using non-polar solvents or specific Lewis acids promotes a tightly chelated transition state between the sulfinyl oxygen and the Grignard magnesium, locking the conformation and delivering high diastereomeric ratios (dr) prior to cyclization[5].

G cluster_A Route A: Aziridine Annulation cluster_B Route B: Oxazetidine Umpolung A1 Chiral Amino Acid Pool A2 N-Bts Aziridine A1->A2 A3 Cu-Catalyzed Grignard Addition A2->A3 A4 Vinylsulfonium Annulation A3->A4 A5 Mild Deprotection (Thiolate) A4->A5 B1 2-Tosyl-1,2-Oxazetidine B3 Base-Catalyzed Ring Opening B1->B3 B2 α-Formyl Carboxylates B2->B3 B4 Morpholine Hemiaminal B3->B4 B5 Diastereoconvergent Elaboration B4->B5

Comparative synthetic workflows for Route A (Aziridine) and Route B (Oxazetidine).

III. Quantitative Data & Comparative Analysis

The following table summarizes the quantitative performance metrics of the three primary methodologies discussed, allowing medicinal chemists to select the optimal route based on substrate scope and required stereocontrol.

Synthetic MethodologyKey IntermediateStereocontrolTypical Yield RangePrimary Causality / Strategic Advantage
Aziridine Annulation [4]N-Bts AziridineEnantiopure (from Chiral Pool)72–86%N-Bts allows ultra-mild thiolate deprotection; tolerates sensitive functional groups.
Oxazetidine Umpolung [1]Morpholine HemiaminalHighly Diastereoselective35–79%Umpolung strategy avoids lengthy chiral pool syntheses; yields highly rigid scaffolds.
N-Sulfinyl Imine Addition [5]Chiral N-Sulfinyl ImineHighly Diastereoselective~76%Solvent polarity tunes the transition state; allows direct diversification via Grignard addition.

IV. Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating workflows incorporating mandatory In-Process Quality Control (IPQC) checkpoints.

Protocol 1: Synthesis of Enantiopure 3-Substituted Morpholines via N-Bts Aziridines[4]

Step 1: Cu-Catalyzed Ring Opening

  • Preparation: Suspend CuCN (0.1 equiv) in anhydrous THF under an inert argon atmosphere and cool to -55 °C.

  • Addition: Dropwise add the desired Grignard reagent (3.0 equiv, e.g., ethylmagnesium bromide) while maintaining the temperature[6].

  • Reaction: Slowly add a solution of the N-Bts activated aziridine (1.0 equiv) in THF. Stir for 1 hour at -55 °C.

  • Causality Check: The CuCN catalyst is strictly required to direct the regioselective attack of the Grignard reagent at the less sterically hindered carbon of the aziridine, exclusively yielding the secondary sulfonamide[4].

  • IPQC 1 (Validation): Quench an aliquot with sat. NH

    
    Cl. Analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the secondary sulfonamide [M+H]
    
    
    
    is the dominant peak.

Step 2: Microwave-Assisted Vinylsulfonium Annulation

  • Reaction: Dissolve the crude secondary sulfonamide in CH

    
    Cl
    
    
    
    . Add K
    
    
    CO
    
    
    (2.0 equiv) and a vinylsulfonium salt (1.2 equiv).
  • Heating: Subject the sealed vessel to microwave irradiation at 90 °C (3-4 bar) for 15–20 minutes[4].

  • Causality Check: Microwave heating provides the rapid, homogeneous energy transfer required to drive the intramolecular displacement and close the morpholine ring efficiently, preventing competing intermolecular side reactions[4].

Step 3: Mild Deprotection

  • Reaction: Dissolve the N-Bts morpholine in DMF. Add 2-mercaptoacetic acid (3.0 equiv) and LiOH (5.0 equiv) at room temperature[4].

  • Isolation: Stir for 2 hours. The thiolate executes a nucleophilic aromatic substitution on the Bts group, liberating the free 3-substituted morpholine[4].

  • IPQC 2 (Validation): Perform Chiral HPLC against a racemic standard. The enantiomeric excess (ee) must match the optical purity of the starting chiral amino acid, confirming that stereochemical integrity was preserved throughout the sequence[4].

Protocol 2: Synthesis via 2-Tosyl-1,2-Oxazetidine Ring Opening[1]

Step 1: Base-Catalyzed Cascade Ring Opening

  • Reaction: In a dry flask, combine 2-tosyl-1,2-oxazetidine (1.0 equiv) and the selected

    
    -formyl carboxylate (1.0 equiv) in 1,4-dioxane (0.5 M)[1].
    
  • Catalysis: Add K

    
    CO
    
    
    
    (1.2 equiv) or DBU. Stir overnight at room temperature[1].
  • Causality Check: The organic base deprotonates the nucleophile, initiating attack on the umpoled oxazetidine. The subsequent intramolecular trapping of the aldehyde yields the morpholine hemiaminal[1].

  • IPQC 1 (Validation): Filter and concentrate the mixture. Obtain a crude

    
    H NMR (500 MHz, CDCl
    
    
    
    ). Calculate the diastereomeric ratio (dr) by integrating the distinct anomeric proton signals (typically around
    
    
    5.41 ppm)[1].

Step 2: Diastereoconvergent Elaboration

  • Reaction: Subject the isolated morpholine hemiaminal to photoredox-mediated Giese-type radical conditions (or classical Lewis acid-mediated allylation) to install the final substituents[1].

  • IPQC 2 (Validation): Perform 2D NOESY NMR or X-ray crystallography (XRD) on the purified product. The spatial cross-peaks must confirm the avoidance of pseudo

    
     strain, validating the diastereoconvergent nature of the transformation[1].
    

V. References

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 5670-5683.[Link]

  • Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457.[Link]

  • Bateman, J. M., Chan, D., Moroglu, M., Rahemtulla, B. F., & Talbot, E. P. A. (2021). Diastereoselective Synthesis of Morpholine Derivatives from Grignard Reagents and N-Sulfinyl Imines. Synlett, 32(12), 1236–1240.[Link]

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocols for 3-(3-Chloro-5-fluorophenyl)morpholine from 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Substituted morpholines are privileged heterocycles in modern drug discovery, frequently serving as critical structural motifs in kinase inhibitors and allosteric modulators, such as[1] and [2].

The synthesis of 3-aryl morpholines, specifically 3-(3-chloro-5-fluorophenyl)morpholine , is traditionally achieved via the cyclization of 1,2-amino alcohols. This application note provides a deep-dive into two distinct methodologies:

  • The Classical Route : A robust, two-step amidation-reduction sequence.

  • The Modern Green Route : A state-of-the-art, one-pot redox-neutral monoalkylation protocol utilizing ethylene sulfate, recently highlighted in[3].

Mechanistic Pathways & Causality

Understanding the underlying physical chemistry of these cyclizations is critical for troubleshooting and scale-up.

Workflow Comparison

RouteComparison SM 2-Amino-2-(3-chloro- 5-fluorophenyl)ethanol Int1 5-(3-Chloro-5-fluorophenyl) morpholin-3-one SM->Int1 1. ClCH2COCl, Base 2. Intramolecular O-alkylation Green Ethylene Sulfate Direct Cyclization SM->Green tBuOK, THF Prod 3-(3-Chloro-5-fluorophenyl) morpholine Int1->Prod LiAlH4 Reduction Green->Prod Intramolecular SN2

Fig 1: Comparison of classical reduction and modern redox-neutral morpholine synthesis routes.

Nomenclature & Regiochemistry Note: In the classical route, cyclization of the chloroacetamide intermediate yields 5-(3-chloro-5-fluorophenyl)morpholin-3-one. Upon reduction of the C=O group at position 3, IUPAC lowest-locant rules dictate renumbering the ring, resulting in the final product being named 3-(3-chloro-5-fluorophenyl)morpholine. Tracking this numbering shift is critical for accurate NMR assignment and regulatory documentation.

The Ethylene Sulfate Advantage (Green Route)

Historically, reacting amino alcohols with 1,2-dibromoethane led to severe overalkylation (piperazine/dimer formation). Ethylene sulfate acts as a highly selective dielectrophile. As shown in the mechanism below, the initial amine attack opens the sulfate ring to form an N-(2-sulfatoethyl) zwitterion. The[4] drastically reduces the nucleophilicity of the secondary amine, acting as a built-in protecting group until the base-promoted intramolecular


 cyclization occurs.

Mechanism Step1 1. Nucleophilic Attack Primary amine attacks Ethylene Sulfate Step2 2. Zwitterion Formation N-alkylated sulfate generated Step1->Step2 Step3 3. Electrostatic Shielding Anionic sulfate prevents overalkylation Step2->Step3 Step4 4. Base-Promoted Cyclization Alkoxide displaces sulfate leaving group Step3->Step4

Fig 2: Mechanistic sequence of the selective monoalkylation using ethylene sulfate.

Experimental Protocols

Protocol A: Modern Redox-Neutral Synthesis (Recommended)

This one-pot, two-step protocol is favored for its high atom economy, avoidance of pyrophoric reducing agents, and excellent scalability[3].

Reagents:

  • 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (1.0 eq, 10 mmol, 1.89 g)

  • Ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide) (1.2 eq, 12 mmol, 1.49 g)

  • Potassium tert-butoxide (

    
    BuOK) (2.5 eq, 25 mmol, 2.80 g)
    
  • Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Zwitterion Formation: Dissolve the amino alcohol in anhydrous THF under

    
     atmosphere at 20 °C. Add ethylene sulfate in one portion. Stir for 2 hours.
    
    • Causality: The primary amine is sufficiently nucleophilic to open the ethylene sulfate ring without external base. Allowing 2 hours ensures complete conversion to the N-(2-sulfatoethyl) intermediate before base addition, preventing unwanted side reactions.

  • Deprotonation & Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Add

    
    BuOK portionwise over 15 minutes.
    
    • Causality: A strong base (

      
      BuOK) is required to deprotonate the less acidic aliphatic hydroxyl group. Cooling mitigates exothermic degradation and prevents elimination (vinyl sulfate formation).
      
  • Ring Closure: Remove the ice bath, warm to 25 °C, and stir for 14 hours.

  • Workup (Self-Validating): Quench with saturated aqueous

    
     (20 mL). Extract with EtOAc (3 × 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
    • Validation Check: TLC (

      
       9:1, Ninhydrin stain) should show a single new spot. LC-MS (ESI+) target 
      
      
      
      for
      
      
      is 216.06 .
Protocol B: Classical Amidation-Reduction Sequence

Use this route if ethylene sulfate is unavailable or if the specific substitution pattern requires stepwise isolation.

Step 1: Synthesis of 5-(3-chloro-5-fluorophenyl)morpholin-3-one

  • Dissolve the amino alcohol (1.0 eq) and

    
     (2.5 eq) in anhydrous DCM at 0 °C.
    
  • Add chloroacetyl chloride (1.1 eq) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature and stir for 4 hours.

    • Causality: The primary amine is acylated first. The excess

      
       acts as an acid scavenger and subsequently promotes the intramolecular O-alkylation to close the morpholin-3-one ring.
      
  • Validation Check: LC-MS (ESI+) target

    
     for 
    
    
    
    is 230.04 .

Step 2: Reduction to Target Morpholine

  • Suspend the isolated morpholin-3-one (1.0 eq) in anhydrous THF at 0 °C.

  • Carefully add

    
     (2.0 eq) portionwise. Reflux the mixture for 6 hours.
    
  • Fieser Workup (Critical Step): Cool to 0 °C. For every

    
     grams of 
    
    
    
    used, strictly add
    
    
    mL of
    
    
    , followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of
    
    
    .
    • Causality: Standard aqueous quenching of

      
       creates unfilterable aluminum hydroxide emulsions. The Fieser method forces the precipitation of granular, easily filterable sodium aluminate salts, ensuring high product recovery.
      
  • Filter through Celite, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data & Route Comparison

ParameterClassical Route (Amidation/Reduction)Green Route (Ethylene Sulfate)
Overall Yield 60 – 70% (over 2 isolated steps)75 – 85% (one-pot)
Atom Economy Low (generates stoichiometric Al salts)High (generates water-soluble

)
Reaction Time 24 – 36 hours (including intermediate isolation)14 – 16 hours
Key Byproducts Emulsions (during workup), over-reduced speciesPotassium sulfate (easily removed via aqueous wash)
Scalability Moderate (exothermic

quench limits scale)
Excellent (>50g scale demonstrated in literature)
Safety Profile Hazardous (

is highly reactive with moisture)
Benign (Redox-neutral, no pyrophoric reagents)

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds (US10005783B2)
  • Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) Source: NIH PubMed Central (PMC) URL:[Link]

  • Morpholine synthesis Source: Organic Chemistry Portal URL:[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Application Note: Enantioselective Synthesis of 3-Aryl Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Strategic Overview & Rationale

The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently deployed to enhance aqueous solubility, metabolic stability, and target binding affinity. Specifically, the 3-aryl morpholine motif is a critical pharmacophore found in blockbuster drugs such as the antiemetic Aprepitant (Emend)[1].

Establishing the C3 stereocenter enantioselectively poses a significant synthetic challenge. Traditional methods rely heavily on chiral pool reagents (e.g., L- or D-phenylglycine derivatives), which limit structural diversity. Furthermore, late-stage cyclization approaches often proceed through a cyclic imine intermediate (3,4-dihydro-2H-1,4-oxazine). Because the C=N bond is adjacent to the highly electronegative oxygen and nitrogen atoms of the ring, these imines are prone to rapid tautomerization and hydrolysis, making their isolation notoriously difficult[2].

To bypass these bottlenecks, modern catalytic strategies employ either one-pot tandem sequences or organocatalytic domino reactions that trap unstable intermediates in situ. This guide details two self-validating, state-of-the-art protocols for the enantioselective synthesis of 3-aryl morpholines.

Mechanistic Pathways to the C3 Stereocenter

The synthesis of enantioenriched 3-aryl morpholines generally follows two distinct catalytic paradigms:

  • Transition-Metal Catalysis (Post-Cyclization Reduction): A one-pot hydroamination of aminoalkynes generates a transient cyclic imine, which is immediately trapped via Asymmetric Transfer Hydrogenation (ATH)[2]. Related strategies also include the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines[3].

  • Organocatalysis (During Cyclization): A domino Knoevenagel/epoxidation/ring-opening sequence constructs a 3-aryl morpholin-2-one (lactone), which is subsequently reduced to the target morpholine[4].

G A Acyclic Precursors (Aminoalkynes / Alkenes) B Cyclic Imine Intermediate (3,4-Dihydro-2H-1,4-oxazine) A->B Hydroamination (Transition Metal Cat.) C Morpholin-2-one Intermediate (Lactone) A->C Domino Ring-Opening (Organocatalysis) D Chiral 3-Aryl Morpholine (Target Pharmacophore) B->D Asymmetric Transfer Hydrogenation (Ru-TsDPEN) C->D Lactone Reduction (e.g., LiAlH4 / BH3)

Fig 1: Catalytic pathways for the enantioselective synthesis of 3-aryl morpholines.

Protocol 1: Tandem Hydroamination and Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality: Isolating the 3-aryl-3,4-dihydro-2H-1,4-oxazine intermediate leads to drastic yield reductions due to its instability. By utilizing a one-pot tandem approach, the crude imine is subjected directly to ATH. The choice of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is highly deliberate: it operates via an outer-sphere, metal-ligand bifunctional mechanism. The simultaneous transfer of a hydride from the ruthenium center and a proton from the ligand's amine to the imine occurs through a rigid six-membered transition state, ensuring strict facial selectivity[2]. The formic acid/triethylamine (FA/TEA) azeotrope is used instead of H₂ gas because it provides a controlled, mild hydride source that perfectly matches the kinetics of the Ru-TsDPEN catalytic cycle.

Step-by-Step Methodology

Step 1: Hydroamination

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the starting 2-(arylethynyl)amino alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Add the hydroamination catalyst (e.g., Zn(OTf)₂ or a suitable Au-complex, 5 mol%).

  • Stir the reaction mixture at 60 °C. Monitor the consumption of the alkyne via LC-MS (typically complete within 4–6 hours).

  • Once complete, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the DCM. Do not attempt to purify this crude cyclic imine.

Step 2: Asymmetric Transfer Hydrogenation 5. Redissolve the crude intermediate in anhydrous DMF (3.0 mL) under argon. 6. Add the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (2.0 mol%) followed by the dropwise addition of the FA/TEA azeotrope (5:2 ratio, 3.0 equiv). 7. Stir the reaction mixture at room temperature for 14 hours. The rigid chiral pocket of the Ru-complex will selectively deliver the hydride to the re-face of the imine. 8. Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with EtOAc (3 x 15 mL). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purification: Purify the residue via silica gel flash chromatography. To further upgrade the enantiomeric excess (>99% ee), isolate the product as an oxalate salt by treating the free base with oxalic acid in diethyl ether, followed by recrystallization[2].

Protocol 2: Organocatalytic Synthesis of 3-Aryl Morpholin-2-ones

Mechanistic Causality: Synthesizing the morpholine core via a lactone intermediate (morpholin-2-one) allows chemists to leverage highly stereoselective organocatalytic Knoevenagel/epoxidation sequences. This is particularly useful for synthesizing the 3-(4-fluorophenyl) core of Aprepitant[1]. A Cinchona alkaloid-derived urea catalyst is utilized because it provides dual hydrogen-bonding activation. The urea moiety coordinates both the nucleophile (cumyl hydroperoxide) and the electrophilic alkene, locking the conformation and ensuring absolute facial selectivity during the epoxidation step[4].

Step-by-Step Methodology

Step 1: Domino Ring-Opening Cyclization (DROC)

  • In a round-bottom flask, dissolve the aryl alkene precursor (derived from a Knoevenagel condensation of an aryl aldehyde and (phenylsulfonyl)acetonitrile, 1.0 mmol) in anhydrous toluene (5.0 mL).

  • Add the Cinchona-derived urea catalyst (10 mol%). Cool the reaction mixture to -20 °C to maximize stereocontrol.

  • Slowly add cumyl hydroperoxide (CHP, 1.2 equiv) via syringe. Stir the mixture at -20 °C for 24 hours to form the chiral epoxide.

  • Add 2-aminoethanol (1.5 equiv) directly to the reaction mixture and allow it to slowly warm to room temperature. The amine will regioselectively open the chiral epoxide, triggering an immediate intramolecular cyclization to form the 3-aryl morpholin-2-one.

  • Purify the lactone via flash chromatography.

Step 2: Lactone Reduction 6. Dissolve the enantioenriched 3-aryl morpholin-2-one (1.0 equiv) in anhydrous THF (5.0 mL) and cool to 0 °C. 7. Dropwise, add a solution of BH₃·THF complex (1.0 M in THF, 3.0 equiv). 8. Reflux the mixture for 4 hours. Cool to 0 °C and carefully quench with MeOH, followed by 1M HCl. 9. Basify with 1M NaOH, extract with DCM, dry, and concentrate to yield the final 3-aryl morpholine.

Quantitative Data & Method Comparison

The following table summarizes the substrate scope, catalytic systems, and stereochemical outcomes of the highlighted methodologies.

Target ScaffoldSynthetic StrategyCatalyst SystemYield (%)Enantiomeric Excess (ee %)
(R)-3-Phenylmorpholine Tandem Hydroamination / ATHRuCl(p-cymene)[(R,R)-TsDPEN]85%96%
(R)-3-(4-Fluorophenyl)morpholine Tandem Hydroamination / ATHRuCl(p-cymene)[(R,R)-TsDPEN]82%95%
(R)-3-(2-Naphthyl)morpholine Tandem Hydroamination / ATHRuCl(p-cymene)[(R,R)-TsDPEN]78%94%
(S)-3-(4-Fluorophenyl)morpholin-2-one Organocatalytic DROCCinchona-derived Urea74%92%
(S)-3-(3,5-Bis(CF₃)phenyl)morpholin-2-one Organocatalytic DROCCinchona-derived Urea71%89%

Note: The ee% for the ATH products can routinely be upgraded to >99% via simple oxalate salt recrystallization[2].

References

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Source: The Journal of Organic Chemistry (ACS Publications / NIH) URL: [Link]

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Application Note: Strategic Cyclization of 3-Chloro-5-Fluorophenyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for cyclization of 3-chloro-5-fluorophenyl intermediates Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

The 3-chloro-5-fluorophenyl moiety is a privileged scaffold in modern medicinal chemistry, offering a unique bioisosteric profile. The specific substitution pattern—combining the metabolic stability of fluorine with the synthetic versatility of chlorine—makes it an ideal candidate for fragment-based drug discovery (FBDD). However, the cyclization of intermediates bearing this meta-disubstituted aniline core presents a distinct regioselectivity challenge: the formation of 4,6- versus 6,4- substituted fused heterocycles.

This guide details two field-proven protocols for cyclizing 3-chloro-5-fluorophenyl intermediates into high-value heterocyclic cores: Quinolines (via modified Skraup/Doebner-Miller) and Indoles (via Fischer Synthesis). It prioritizes regiocontrol, purification logic, and mechanistic validation.

Strategic Analysis: The Regioselectivity Paradox

Before initiating synthesis, the researcher must address the inherent regiochemical ambiguity of the 3-chloro-5-fluoroaniline core.

When a 3,5-disubstituted aniline undergoes cyclization (e.g., Fischer indole or Skraup quinoline), ring closure can occur at two distinct ortho positions relative to the nitrogen:

  • Position 2 (Site A): Flanked by the Chlorine atom.[1][2][3]

  • Position 6 (Site B): Flanked by the Fluorine atom.[3][4][5][6]

Mechanistic Drivers[5][7][8]
  • Steric Hindrance: Chlorine (Van der Waals radius ~1.75 Å) is significantly larger than Fluorine (~1.47 Å). Steric control strongly favors cyclization at Site B (ortho to Fluorine), leading to 4-fluoro-6-chloro-fused systems.

  • Electronic Effects: Both halogens are inductive withdrawing groups (-I) but resonance donors (+M). Fluorine is a stronger resonance donor. The position para to the fluorine (Site A) is more electron-rich than the position para to the chlorine (Site B).

Expert Insight: While electronic activation often directs electrophilic aromatic substitution, steric factors typically dominate in thermal cyclizations like the Fischer and Skraup syntheses. Consequently, the 4-fluoro-6-chloro isomer is usually the major product, but mixtures are common. The protocols below include specific steps to resolve these isomers.

Regioselectivity Start 3-Chloro-5-Fluoro Intermediate Factors Competing Factors Start->Factors PathA Path A: Attack at C2 (Ortho to Cl) Factors->PathA Electronic (Para to F) PathB Path B: Attack at C6 (Ortho to F) Factors->PathB Steric (Next to F) ProdA Product A: 4-Chloro-6-Fluoro Heterocycle PathA->ProdA ProdB Product B: 4-Fluoro-6-Chloro Heterocycle (Major) PathB->ProdB

Caption: Decision tree illustrating the steric vs. electronic conflict in cyclization. Path B (Steric control) typically yields the major product.

Protocol A: Modified Skraup Cyclization to Quinolines

Target: Synthesis of 5-fluoro-7-chloro-2-methylquinoline (and isomers). Application: Glucocorticoid receptor agonists; kinase inhibitors.

This protocol utilizes a modified Skraup/Doebner-Miller reaction using iodine as an oxidant, which is milder and cleaner than the traditional nitrobenzene/sulfuric acid method.

Materials
  • Substrate: 3-Chloro-5-fluoroaniline (1.0 equiv)

  • Reagent: Acetone (solvent & reactant) or Crotonaldehyde

  • Catalyst/Oxidant: Iodine (0.05 – 0.1 equiv)

  • Acid: 6M Hydrochloric Acid or p-Toluenesulfonic acid (pTSA)

  • Solvent: Toluene or neat in Acetone (sealed tube)

Step-by-Step Methodology
  • Pre-complexation:

    • In a pressure tube, dissolve 3-chloro-5-fluoroaniline (10 mmol, 1.45 g) in acetone (20 mL).

    • Add Iodine (0.5 mmol, 127 mg). The solution will darken.

    • Note: Iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant to aromatize the intermediate dihydroquinoline.

  • Cyclization:

    • Seal the tube and heat to 100°C for 12–16 hours.

    • Process Control: Monitor by LCMS.[7] Look for the dihydroquinoline intermediate (M+2) and the oxidized quinoline (M+). If aromatization is incomplete, add a second portion of iodine or heat open to air for 1 hour.

  • Work-up:

    • Cool to room temperature.[3][8] Concentrate the acetone in vacuo.

    • Redissolve the residue in EtOAc (50 mL) and wash with saturated Na₂S₂O₃ (sodium thiosulfate) to quench residual iodine (indicated by disappearance of dark color).

    • Wash with sat. NaHCO₃ to neutralize acid.

  • Purification & Isomer Separation:

    • The crude residue will likely contain a mixture of the 5-fluoro-7-chloro (Major) and 5-chloro-7-fluoro (Minor) isomers.

    • Flash Chromatography: Use a Hexane/EtOAc gradient (0-20% EtOAc). The 5-fluoro isomer (less polar due to shielding) typically elutes first.

    • Validation: Verify regiochemistry using ¹H-NMR NOE experiments. Irradiate the methyl group at C2; if NOE is observed at C8-H but not C3-H, the core structure is intact. To distinguish isomers, analyze 19F-NMR coupling constants.

Protocol B: Fischer Indole Synthesis via Hydrazine

Target: Synthesis of 4-fluoro-6-chloroindole (Major) and 4-chloro-6-fluoroindole (Minor). Application: TRPM5 agonists; bioisosteres of 7-azaindoles.

This protocol proceeds via the isolation of the hydrazone, offering better control than the "one-pot" method.

Materials
  • Substrate: 3-Chloro-5-fluorophenylhydrazine hydrochloride (prepared from aniline via diazotization/reduction if not commercial).

  • Ketone: Ethyl pyruvate (for 2-ester indoles) or Cyclohexanone (for carbazoles).

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid.

Experimental Workflow
Step 1: Hydrazone Formation
  • Suspend 3-chloro-5-fluorophenylhydrazine HCl (10 mmol) in Ethanol (30 mL).

  • Add Ethyl Pyruvate (11 mmol, 1.1 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours. The hydrazone often precipitates as a solid.

  • Filter, wash with cold ethanol, and dry. Yield is typically >85%. [9][7][10]

Step 2: Cyclization (The Critical Step)
  • Condition Choice:

    • Method A (PPA): Heat PPA (20 g) to 80°C. Add hydrazone (2 g) in portions. Strong acid, high yield, but viscous.

    • Method B (ZnCl₂/AcOH): Dissolve hydrazone in Glacial Acetic Acid (20 mL) containing fused ZnCl₂ (2 equiv). Reflux (118°C) for 4 hours. Better for scale-up.

  • Execution (Method B):

    • Heat the mixture to reflux. The reaction will turn dark brown.

    • Self-Validating Check: Evolution of Ammonia (NH₃) gas indicates successful cyclization. Use damp pH paper at the condenser outlet to confirm basic vapors.

Step 3: Isolation
  • Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • The indole ester precipitates. Filter the solid.[7]

  • If gummy, extract with CH₂Cl₂.

Regioisomer Resolution Table

The following table summarizes the expected physical property differences to aid in separation.

Feature4-Fluoro-6-Chloroindole (Major)4-Chloro-6-Fluoroindole (Minor)
Formation Driver Steric (Attack ortho to F)Electronic (Attack ortho to Cl)
19F NMR Shift ~ -120 ppm (Shielded by adjacent ring current)~ -110 ppm (Deshielded)
J(H-F) Coupling Large coupling to H5 (~10-12 Hz)Large coupling to H5 and H7
Elution Order Typically First (Less Polar)Typically Second (More Polar)

Visualization of Workflow

Workflow Raw 3-Chloro-5-Fluoro Aniline Diazo Diazotization (NaNO2/HCl) Raw->Diazo Hydrazine Hydrazine Intermediate Diazo->Hydrazine SnCl2 Reduction Hydrazone Hydrazone Formation (+ Ketone) Hydrazine->Hydrazone Cyclization Fischer Cyclization (ZnCl2/AcOH or PPA) Hydrazone->Cyclization - NH3 Crude Crude Mixture (Isomers A + B) Cyclization->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Final Pure 4-Fluoro-6-Chloroindole Purification->Final Isolate Major Isomer

Caption: Step-by-step workflow for the conversion of aniline precursor to purified indole scaffold.

References

  • Vertex Pharmaceuticals. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PMC. Available at: [Link] (Discusses 5-chloro-7-fluoroindole synthesis).

  • Camstodian. 3-Chloro-5-fluoroaniline: A fluorinated aniline building block.[11][12] Available at: [Link] (References Skraup reaction conditions).

  • ResearchGate. Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Available at: [Link] (Comparative halo-aniline synthesis).

Sources

3-(3-chloro-5-fluorophenyl)morpholine in CNS drug research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling & Synthesis of 3-(3-chloro-5-fluorophenyl)morpholine

Executive Summary & Compound Profile

Subject: 3-(3-chloro-5-fluorophenyl)morpholine (3-CFPM) Class: 3-Arylmorpholine (Regioisomer of Phenmetrazine derivatives) Primary Application: CNS Drug Discovery (Monoamine Transporter Probes)[1]

3-(3-chloro-5-fluorophenyl)morpholine represents a specialized scaffold in central nervous system (CNS) research.[1] Unlike its 2-phenyl isomers (the phenmetrazine class), the 3-phenylmorpholine moiety is structurally related to selective norepinephrine reuptake inhibitors (NRIs) and specific anorectic agents. The addition of the 3-chloro-5-fluoro substitution pattern on the phenyl ring serves two critical medicinal chemistry functions:

  • Metabolic Blockade: The halogenation at the meta positions hinders ring hydroxylation by Cytochrome P450 enzymes, significantly extending the biological half-life compared to unsubstituted analogs.

  • Transporter Selectivity: The electron-withdrawing nature of the halogens modulates the dipole moment, often shifting affinity towards the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) while reducing Serotonin Transporter (SERT) interaction, a profile desirable for psychostimulant and antidepressant research without serotonergic neurotoxicity.

Chemical Synthesis Protocol

Objective: Stereoselective synthesis of 3-CFPM. Rationale: The biological activity of 3-phenylmorpholines is highly stereodependent.[1] The following protocol utilizes a Phenylglycine Route , allowing for the production of enantiopure compounds (R or S) based on the starting amino acid.

Reagents & Equipment[1][2]
  • Precursors: 3-chloro-5-fluorobenzaldehyde, Sodium cyanide, Ammonium carbonate (Bucherer-Bergs reagents) OR commercially available 3-chloro-5-fluorophenylglycine.[1]

  • Cyclization: 1,2-dibromoethane or 2-chloroethanol.[1]

  • Reduction: Lithium Aluminum Hydride (LAH) or Borane-THF complex.[1]

  • Purification: Chiral HPLC (Daicel Chiralpak AD-H column).

Step-by-Step Methodology

Step 1: Synthesis of Substituted Phenylglycine (if not purchased)

  • Perform a Bucherer-Bergs reaction on 3-chloro-5-fluorobenzaldehyde to yield the hydantoin.[1]

  • Hydrolyze the hydantoin (NaOH, reflux, 24h) to yield (±)-2-amino-2-(3-chloro-5-fluorophenyl)acetic acid .

  • Critical Step: Perform chiral resolution using L-(+)-tartaric acid to isolate the desired enantiomer (typically the S-isomer is more bioactive in this scaffold).[1]

Step 2: Formation of the Morpholin-3-one Core [1]

  • Dissolve the phenylglycine (10 mmol) in dry THF.

  • Add chloroacetyl chloride (11 mmol) and triethylamine (22 mmol) at 0°C. Stir for 2h to form the amide intermediate.

  • Cyclize by refluxing with a strong base (NaH or KOtBu) in DMF for 4 hours.

  • Verification: TLC (EtOAc/Hexane 1:1) should show the disappearance of the amide and formation of the lactam (Morpholin-3-one).[1]

Step 3: Reduction to Morpholine

  • Suspend the morpholin-3-one intermediate in anhydrous THF under Argon.

  • Slowly add LiAlH₄ (2.5 equivalents) at 0°C. Caution: Exothermic.

  • Reflux for 12 hours.

  • Quench via Fieser workup (Water, 15% NaOH, Water).

  • Filter precipitate, dry organic layer (MgSO₄), and concentrate in vacuo.

  • Salt Formation: Dissolve freebase in diethyl ether and bubble dry HCl gas to precipitate 3-(3-chloro-5-fluorophenyl)morpholine HCl .

Visualization: Synthesis & Workflow

SynthesisWorkflow Start Start: 3-Cl-5-F-Benzaldehyde Step1 Bucherer-Bergs Reaction (Hydantoin Formation) Start->Step1 Step2 Hydrolysis & Resolution (Yields Pure Phenylglycine) Step1->Step2 NaOH, Reflux Step3 Acylation with Chloroacetyl Chloride Step2->Step3 Stereocontrol Point Step4 Base-Mediated Cyclization (Morpholin-3-one) Step3->Step4 NaH, DMF Step5 LAH Reduction (Removal of Carbonyl) Step4->Step5 LiAlH4, THF Final Target: 3-(3-Cl-5-F-phenyl)morpholine HCl Step5->Final HCl/Ether

Caption: Stereoselective synthesis pathway for 3-CFPM via the Phenylglycine-Lactam reduction route.

In Vitro Pharmacological Profiling

Objective: Determine the affinity (


) and functional potency (

/

) at DAT, NET, and SERT.
Transporter Binding Assay (Radioligand)[1]
  • Cell Line: HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Non-selective, high affinity).
      
    • 
       (NET specific).
      
    • 
       (SERT specific).
      

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Incubate membranes (20 µg protein) with radioligand (e.g., 0.2 nM

    
    ) and varying concentrations of 3-CFPM (
    
    
    
    to
    
    
    M).
  • Equilibrium: 2 hours at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     using the Cheng-Prusoff equation.
    
Functional Uptake Inhibition & Release Assay

Differentiation between Reuptake Inhibitors and Releasers is critical for this scaffold.[1]

Protocol:

  • Preparation: Load synaptosomes (rat striatal for DAT, cortical for NET/SERT) with tritiated neurotransmitter (

    
    , 
    
    
    
    ,
    
    
    ).
  • Release Phase: Wash synaptosomes to remove extracellular isotope.[1]

  • Challenge: Add 3-CFPM. Collect superfusate fractions every 2 minutes.

  • Differentiation Logic:

    • If radioactivity in superfusate increases significantly > baseline

      
      Releaser  (Substrate).
      
    • If radioactivity remains baseline but uptake of new isotope is blocked ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Reuptake Inhibitor .
      

Data Interpretation Table:

Parameter3-CFPM (Hypothetical Profile)Control (Phenmetrazine)Interpretation
DAT

Low nM (<50 nM)~130 nMHigh dopaminergic potency
NET

Very Low nM (<20 nM)~30 nMPotent noradrenergic drive
SERT

High nM (>1000 nM)>5000 nMLow serotonergic risk (low neurotoxicity)
DA/5-HT Ratio >20>50High abuse potential indicator

Mechanism of Action Visualization

MOA Drug 3-CFPM DAT Dopamine Transporter (DAT) Drug->DAT High Affinity Binding VMAT Vesicular Transporter (VMAT2) Drug->VMAT Weak Interaction? Cytosol Cytosolic DA Pool DAT->Cytosol Translocation (Substrate) Synapse Synaptic Cleft (Increased DA/NE) DAT->Synapse Massive DA Release Cytosol->DAT Reverse Transport (Efflux)

Caption: Proposed mechanism of action: Substrate-driven reverse transport at DAT/NET, leading to synaptic monoamine accumulation.

Safety & Handling Protocol

  • Hazard Class: Potent CNS Stimulant.[1] Treat as a chemical with high toxicity and potential for stereoselective neurotoxicity.[1]

  • Storage: -20°C, desiccated, under Argon.

  • Solubility: Soluble in DMSO (up to 50 mM) or Saline (as HCl salt).

  • In Vivo Dosing:

    • Mice (C57BL/6): Start at 1 mg/kg (i.p.) for locomotor assays.[1]

    • Rats (Sprague-Dawley): Start at 0.5 mg/kg (i.p.).[1]

    • Observation: Monitor for stereotypy (repetitive movements) which indicates high DAT occupancy.[1]

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link

  • Blough, B. E., et al. (2011). "Synthesis and transporter binding properties of 3-substituted morpholines and their analogues." Journal of Medicinal Chemistry. (Contextualizing the PAL series). Link

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. (Standard protocol for release assays). Link

  • McLaughlin, G., et al. (2018).[2][3] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. (Differentiation of isomers). Link

  • Kalogirou, A. S., et al. (2020).[4] "Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones." Molbank.[1][4] (Synthesis of 3-substituted morpholines). Link

Sources

Application Note: Scalable Synthetic Route for 3-(3-Chloro-5-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Strategic Overview & Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, lower lipophilicity (logP), and enhance aqueous solubility. Specifically, 3-aryl substituted morpholines like 3-(3-chloro-5-fluorophenyl)morpholine are critical intermediates for kinase inhibitors and CNS-active therapeutics.

Developing a scalable route for this intermediate requires navigating several chemical challenges: preserving the integrity of the aryl halides (avoiding hydrodehalogenation) and ensuring a robust, highly crystalline process that avoids expensive transition-metal catalysts.

To achieve this, we employ a two-stage, three-step synthetic strategy:

  • N-Acylation & Cyclization: Condensation of 2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol with chloroacetyl chloride to form a morpholin-3-one intermediate[1].

  • Chemoselective Lactam Reduction: In situ generation of borane via the

    
     system to reduce the lactam to the target morpholine without disturbing the aryl chloride or fluoride[2].
    

SyntheticRoute A 2-Amino-2-(3-chloro- 5-fluorophenyl)ethanol B 5-(3-Chloro-5-fluorophenyl) morpholin-3-one A->B 1. ClCH2COCl, NaOH 2. Base Cyclization C 3-(3-Chloro-5-fluorophenyl) morpholine B->C NaBH4 / I2, THF (Lactam Reduction)

Three-step scalable synthetic route for 3-(3-chloro-5-fluorophenyl)morpholine.

Mechanistic Causality & Process Design

Why Schotten-Baumann Conditions for Cyclization?

The initial reaction utilizes biphasic Schotten-Baumann conditions (DCM and aqueous NaOH). This choice is highly intentional for scale-up. The aqueous phase acts as a thermodynamic heat sink to control the violent exotherm of chloroacetyl chloride addition. Furthermore, the biphasic system continuously partitions the generated HCl into the aqueous layer, preventing the stalling of N-acylation. Subsequent addition of a stronger base (or phase-transfer catalyst with extended heating) drives the intramolecular Williamson-type etherification to close the morpholine ring[1].

Why for Lactam Reduction?

While Lithium Aluminum Hydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is a traditional lactam reducing agent, it presents severe fire hazards at scale and carries a high risk of hydrodehalogenation of the 3-chloro substituent. Instead, we utilize Sodium Borohydride (

) activated by Iodine (

). This combination generates borane (

) in situ. Borane is highly chemoselective; it acts as a Lewis acid, coordinating directly to the electron-rich lactam carbonyl oxygen, activating it for hydride transfer while leaving the aryl halides completely untouched[3].

Experimental Protocols

Protocol A: Synthesis of 5-(3-Chloro-5-fluorophenyl)morpholin-3-one

Self-Validating System: The reaction is monitored by LC-MS. The complete disappearance of the highly polar amino alcohol peak ensures that N-acylation is complete before the cyclization phase is forced to completion.

  • Charge: To a 5 L jacketed reactor, add 2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (1.0 equiv, 500 g) and dichloromethane (DCM, 2.5 L).

  • Base Addition: Add an aqueous solution of NaOH (1.2 equiv in 500 mL water). Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring.

  • Acylation: Dissolve chloroacetyl chloride (1.1 equiv) in DCM (500 mL). Add this solution dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • Cyclization: Once LC-MS indicates complete N-acylation, add a 50% w/w aqueous NaOH solution (3.0 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) as a phase-transfer catalyst. Heat the biphasic mixture to a gentle reflux (40 °C) for 6 hours.

  • Workup: Cool to room temperature. Separate the organic layer, wash with 1M HCl (1 L), followed by brine (1 L). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the morpholin-3-one as a crystalline solid.
    
Protocol B: Chemoselective Reduction to 3-(3-Chloro-5-fluorophenyl)morpholine

Self-Validating System: The reduction forms a stable amine-borane complex. Quenching with methanol destroys excess reagent (forming volatile trimethyl borate), but the product will not partition correctly until the amine-borane complex is hydrolyzed by refluxing with aqueous HCl. IR spectroscopy validates the final product by the complete absence of the lactam C=O stretch.

ReductionWorkflow Step1 Charge Lactam & NaBH4 in THF Step2 Dropwise Addition of I2 in THF (0°C) Step1->Step2 Step3 Reflux (12 h) Step2->Step3 Step4 Quench with MeOH & HCl (aq) Step3->Step4 Step5 Basify & Extract (DCM) Step4->Step5 Step6 Crystallization / Purification Step5->Step6

Step-by-step workflow for the in situ borane reduction of the morpholin-3-one intermediate.

  • Charge: To a dry, nitrogen-flushed 10 L reactor, charge 5-(3-chloro-5-fluorophenyl)morpholin-3-one (1.0 equiv, 450 g) and anhydrous THF (3.0 L). Add

    
     (2.5 equiv) in one portion. Cool the suspension to 0 °C.
    
  • Activation: Dissolve Iodine (

    
    , 1.25 equiv) in anhydrous THF (1.0 L). Add this solution dropwise over 3 hours. Caution: Vigorous hydrogen gas evolution occurs.
    
  • Reduction: Once addition is complete, slowly warm the reactor to 65 °C (reflux) and stir for 12 hours.

  • Quench & Hydrolysis: Cool the mixture to 0 °C. Carefully add Methanol (500 mL) dropwise to quench unreacted borane. Stir for 30 minutes. Next, add 6M HCl (1.5 L) dropwise and heat the mixture to 70 °C for 2 hours to break the amine-borane complex.

  • Isolation: Cool to room temperature and concentrate under vacuum to remove THF/Methanol. Basify the remaining aqueous phase to pH 12 using 50% aqueous NaOH. Extract the free amine with DCM (3 x 1.5 L).

  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate to afford the target 3-(3-chloro-5-fluorophenyl)morpholine.
    

Quantitative Data & Quality Attributes

The table below summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for this scalable route, ensuring high reproducibility across batches.

StepIntermediate / Final ProductExpected Yield (%)Target Purity (HPLC, %)Key In-Process Control (IPC) Metric
1 5-(3-Chloro-5-fluorophenyl)morpholin-3-one82 – 86%> 98.0%Disappearance of amino alcohol (LC-MS)
2 3-(3-Chloro-5-fluorophenyl)morpholine78 – 85%> 99.0%Absence of C=O stretch at ~1680 cm⁻¹ (IR)

References

  • Brown, G. R.; Foubister, A. J.; Wright, B. "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." Journal of Medicinal Chemistry, 2019. Link

  • Mckennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions." Journal of Organic Chemistry, 1993, 58, 3568. Link

  • Mykhailiuk, P. K. "Cyclic products of the Ugi reaction of aldehydo and keto carboxylic acids: chemoselective modification." Research Repository, 2008. Link

  • Jagtap, R. S. "Sodium Borohydride based reduction methodologies." ResearchGate, 2026. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(3-chloro-5-fluorophenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Improvement & Troubleshooting for 3-Aryl Morpholine Derivatives Ticket ID: #MORPH-3C5F-OPT Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 3-(3-chloro-5-fluorophenyl)morpholine presents a specific set of challenges due to the electronic deactivation of the aromatic ring and the lability of the halogen substituents (specifically chlorine) under standard reductive conditions.

Low yields in this workflow are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three critical stages:

  • Precursor Quality: Over-bromination of the acetophenone intermediate.[1]

  • Reduction Selectivity: Accidental dehalogenation during the reduction of the hemiaminal/imine intermediate.[1]

  • Cyclization Efficiency: Incomplete ring closure or loss of product during aqueous workup due to high water solubility of the free amine.[1]

This guide provides a self-validating protocol designed to maximize yield by addressing these specific failure modes.

Module 1: Critical Reaction Parameters (CRP)

The Pathway: 2-Bromoacetophenone Route

We recommend the


-haloketone reductive amination/cyclization route  over the epoxide opening route for this specific substrate. The electron-withdrawing nature of the 3-Cl-5-F substitution pattern makes the corresponding styrene oxide less reactive and prone to regioselectivity issues during ring opening.
Visualizing the Workflow & Failure Points

G Start 3-Chloro-5-fluoroacetophenone Bromination Step 1: Alpha-Bromination (Br2 or NBS) Start->Bromination BromoKetone Intermediate A: 2-bromo-1-(3-chloro-5-fluorophenyl)ethanone Bromination->BromoKetone Controlled Temp OverBromo impurity: Dibromoketone Bromination->OverBromo Excess Reagent/Heat Amination Step 2: Substitution (Ethanolamine, < 0°C) BromoKetone->Amination Hemiaminal Intermediate B: Hemiaminal/Imine Amination->Hemiaminal Reduction Step 3: Reduction (NaBH4) Hemiaminal->Reduction Dehalo Yield Killer: Dehalogenation (Loss of Cl) Reduction->Dehalo If Pd/C used AminoAlcohol Intermediate C: Amino Alcohol Reduction->AminoAlcohol Hydride Transfer Cyclization Step 4: Cyclization (H2SO4 or TfOH) AminoAlcohol->Cyclization Product Target: 3-(3-chloro-5-fluorophenyl)morpholine Cyclization->Product

Figure 1: Synthetic pathway highlighting critical yield-loss nodes (Red).

Module 2: Troubleshooting Guide (Q&A)

Category A: Precursor Synthesis (Bromination)

Q: My yield is low because the starting material (Intermediate A) contains significant impurities. Why? A: The 3-Cl-5-F ring is electron-poor.[1] This deactivates the ring but actually makes the


-protons of the ketone slightly more acidic, increasing the rate of enolization. This often leads to over-bromination  (

-dibromo species).
  • Fix: Do not use elemental bromine (

    
    ) if you lack precise addition control. Use N-Bromosuccinimide (NBS)  with 
    
    
    
    -TsOH (catalytic) in acetonitrile.
  • Stoichiometry: Limit NBS to 0.95 equivalents. It is better to have unreacted acetophenone (separable) than dibromo-impurities (difficult to separate and toxic to the next step).

Category B: Reduction & Dehalogenation[1][2]

Q: I used Pd/C for the reduction step and lost the Chlorine atom. How do I prevent this? A: This is the most common error.[1] Aryl chlorides are susceptible to hydrodechlorination under catalytic hydrogenation conditions (Pd/C +


), especially when the ring is electron-deficient.
  • The Fix: Switch to Sodium Borohydride (

    
    )  in methanol/THF. This reagent selectively reduces the imine/ketone to the alcohol without touching the aryl halides.[1]
    
  • Alternative: If you must use catalytic hydrogenation (e.g., for scale-up safety), use Platinum on Carbon (Pt/C) or sulfided platinum, which are far less active toward aryl-halide bonds than Palladium [1].

Category C: Cyclization & Isolation[1][2][3]

Q: The cyclization seems to work (LCMS shows product), but I recover very little mass after extraction. Where is it going? A: Morpholine derivatives are secondary amines and can be surprisingly water-soluble, especially in the low pH range often found during workups of acid-mediated cyclizations.

  • The Fix: Do not rely on standard extraction.

    • Basify the aqueous layer to pH > 12 using 50% NaOH (ensure cooling).[1]

    • Use Dichloromethane (DCM) or Chloroform for extraction (3x).[1] Ether/Ethyl Acetate are often too non-polar to pull the morpholine out of water efficiently.[1]

    • Salt Formation: Instead of evaporating to an oil, treat the organic layer with ethereal HCl or Oxalic acid to precipitate the salt.[1] This "locks" the yield and purifies the product simultaneously.[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 3-(3-chloro-5-fluorophenyl)morpholine (Target: >75% Yield).

Step 1: Preparation of Amino-Alcohol Intermediate
  • Dissolution: Dissolve 2-bromo-1-(3-chloro-5-fluorophenyl)ethanone (1.0 eq) in THF. Cool to 0°C.[1][2]

  • Amination: Add Ethanolamine (2.5 eq) dropwise. The excess acts as a proton scavenger.[1]

    • Note: A precipitate (ethanolamine hydrobromide) will form.[1]

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Reduction: Cool back to 0°C. Add

    
      (1.5 eq) portion-wise. Stir for 4 hours.
    
    • Checkpoint: TLC should show disappearance of the hemiaminal intermediate.[1]

  • Quench: Add saturated

    
     solution carefully. Extract with EtOAc.[1] (The intermediate amino-alcohol is less water-soluble than the final morpholine).
    
Step 2: Cyclization (The Acid Method)

Why Acid? Mitsunobu conditions are expensive and generate phosphine oxide waste.[1] Sulfuric acid cyclization is robust for this substrate.[1]

  • Mixing: Take the crude amino alcohol oil from Step 1. Add cold conc.

    
      (5 mL per gram of substrate).[1]
    
    • Caution: Exothermic.[1] Keep at 0°C.

  • Heating: Heat the mixture to 70°C for 12 hours.

    • Mechanism:[1][3][4] The acid protonates the hydroxyl group, making it a good leaving group (

      
      ). The secondary amine attacks intramolecularly to close the ring.[1]
      
  • Workup (Critical):

    • Pour reaction mixture onto crushed ice.

    • Basify with 50% NaOH to pH 14 .[1]

    • Extract with DCM (3 x 50 mL) .

    • Dry over

      
      .[1]
      
Step 3: Purification via Salt Formation
  • Dissolve the crude oil in minimal dry Ethanol.[1]

  • Add Oxalic Acid (1.0 eq) dissolved in hot ethanol.

  • Cool to 0°C. The oxalate salt of the morpholine will crystallize out.[1]

  • Filter and wash with cold ether.[1]

Data Summary Table
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Reason
Bromination Reagent

/ acetic acid
NBS / MeCN / TsOH Prevents dibromination impurities.[3]
Reduction Reagent

/ Pd/C

/ MeOH
Prevents loss of Chlorine atom (dehalogenation).[1]
Cyclization Temp 100°C+70°C Higher temps cause charring/polymerization.[1]
Extraction Solvent Ethyl AcetateDCM or CHCl3 Morpholines have poor partition coeff in EtOAc.[1]

References

  • Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Source: ResearchGate.[1][5][6] Context: Describes the "two-pot" preparation and the specific utility of borohydride salts over catalytic hydrogenation for sensitive substrates. URL:[Link]

  • Morpholine synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal.[1] Context: General review of morpholine synthesis methodologies, including amino-alcohol cyclization strategies. URL:[Link]

  • Influence of substituents on reductive dehalogenation. Source: NIH / PubMed.[1] Context: Mechanistic insight into why electron-withdrawing groups (like Cl/F) facilitate dehalogenation, reinforcing the need to avoid Pd/C. URL:[Link]

  • Synthetic Access to Arom

    
    -Haloketones. 
    Source: PMC - NIH.[1]
    Context: Best practices for mono-bromination of acetophenones to avoid di-bromo impurities.[1]
    URL:[Link]
    

Sources

Technical Support Center: 3-(3-chloro-5-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(3-chloro-5-fluorophenyl)morpholine. As a Senior Application Scientist, I understand that navigating the physicochemical properties of a novel compound can be challenging. This guide is designed to provide you with in-depth, practical solutions and the scientific rationale behind them to address the solubility issues you may be encountering with this molecule. Our goal is to empower you to move your experiments forward with confidence.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility of 3-(3-chloro-5-fluorophenyl)morpholine.

Q1: I'm experiencing very low solubility with 3-(3-chloro-5-fluorophenyl)morpholine in my aqueous buffer. Why is this happening?

A1: This is a common and expected challenge with this class of molecule. The poor aqueous solubility of 3-(3-chloro-5-fluorophenyl)morpholine stems from its distinct structural features:

  • Lipophilic Phenyl Ring: The substituted phenyl group, with its chloro- and fluoro- substituents, is inherently hydrophobic ("water-fearing"). This large, nonpolar portion of the molecule dominates its character, making it difficult to dissolve in polar solvents like water.

  • Molecular Structure: While the morpholine ring contains polar ether and amine functional groups, their contribution to overall polarity is outweighed by the nonpolar aromatic system. The predicted XlogP (a measure of lipophilicity) for this compound is 1.7, indicating a preference for a lipid environment over an aqueous one[1].

Q2: What are the key physicochemical properties I should be aware of before I start troubleshooting?

A2: Understanding the fundamental properties of your molecule is the first step in designing a successful formulation strategy.[2] While experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its structure.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₀H₁₁ClFNO[1]-
Molecular Weight ~215.65 g/mol [1]Moderate molecular weight, typical for small molecule drug candidates.
XlogP 1.7[1]Indicates moderate lipophilicity and likely poor aqueous solubility.
pKa (Predicted) ~7.5 - 8.5The nitrogen atom in the morpholine ring is basic and can be protonated.[3][4] This is the key handle for pH-dependent solubility enhancement.
Hydrogen Bond Donors 1 (from the morpholine N-H)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 2 (from the morpholine N and O atoms)Can participate in hydrogen bonding.
Q3: What is the very first experiment I should run to start solving my solubility problem?

A3: Your first step should be a systematic Initial Solubility Screen . Do not waste valuable time and compound by randomly trying different solvents. A structured approach will give you a clear path forward. This involves testing the solubility in a small, diverse set of pharmaceutically relevant solvents. This initial screen will quickly tell you which strategies (e.g., pH modification, co-solvents) are most likely to succeed. See the Troubleshooting Guide below for a detailed protocol.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing solubility challenges, this guide provides a logical workflow from basic screening to more advanced formulation strategies.

Issue 1: Compound crashes out or will not dissolve in aqueous buffers.

This is the most common starting point. The goal is to find a suitable solvent system to achieve your desired concentration.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues with 3-(3-chloro-5-fluorophenyl)morpholine.

G cluster_0 Initial State cluster_1 Step 1: Characterization cluster_2 Step 2: Analysis & Strategy Selection cluster_3 Step 3: Formulation Development Start Poor solubility in aqueous buffer Screen Perform Initial Solubility Screen (Aqueous & Organic) Start->Screen Decision1 Is solubility significantly higher at low pH? Screen->Decision1 Analyze pH data Decision2 Is solubility high in water-miscible organics (e.g., DMSO, EtOH)? Decision1->Decision2 No pH_Path Optimize pH-Adjusted Aqueous Formulation Decision1->pH_Path  Yes Cosolvent_Path Develop Co-solvent System Decision2->Cosolvent_Path  Yes Advanced_Path Consider Advanced Strategies: - Surfactants - Cyclodextrins - Solid Dispersions Decision2->Advanced_Path No

Caption: Decision tree for troubleshooting solubility.

Step 1: Conduct an Initial Solubility Screen

Causality: The goal is to understand the compound's behavior in different polarity environments. This provides the empirical data needed to select the most promising solubilization strategy.

Protocol:

  • Dispense a small, accurately weighed amount of 3-(3-chloro-5-fluorophenyl)morpholine (e.g., 1 mg) into several small glass vials.

  • Add a measured volume (e.g., 100 µL) of your first solvent.

  • Vortex vigorously for 1-2 minutes.

  • Allow the sample to equilibrate at room temperature for at least one hour.

  • Visually inspect for any remaining solid material against a dark background.

  • If the compound is fully dissolved, add another aliquot of compound to determine the approximate saturation point. If it is not dissolved, add more solvent in measured aliquots until it does, or conclude it is poorly soluble.[5][6]

Recommended Screening Solvents:

Solvent/SystemSolvent TypeRationale
Water AqueousEstablishes a baseline for aqueous solubility.
pH 2.0 Buffer (e.g., HCl) Acidic AqueousTests the hypothesis that protonating the morpholine nitrogen will form a soluble salt.[7][8]
pH 7.4 Buffer (e.g., PBS) Neutral AqueousPhysiologically relevant pH for many biological assays.
Ethanol (EtOH) Polar OrganicA common, water-miscible co-solvent.
Propylene Glycol (PG) Polar OrganicA viscous co-solvent often used in formulations.[8]
PEG 400 Polar OrganicA non-volatile, water-miscible polymer co-solvent.[8]
Dimethyl Sulfoxide (DMSO) Aprotic Polar OrganicA strong organic solvent; often the starting point for creating high-concentration stock solutions.
Step 2: Leverage pH for Solubilization

Causality: The morpholine functional group contains a basic nitrogen atom.[3][4] In an acidic environment (pH < pKa), this nitrogen will become protonated, forming a positively charged morpholinium salt. This ionic species is significantly more polar than the neutral molecule and will exhibit much higher solubility in aqueous media.[9][10] This is often the most effective and straightforward strategy for basic compounds.

Protocol for pH Optimization:

  • Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9).

  • Determine the solubility of your compound in each buffer using the method described in Step 1.

  • Plot Solubility (e.g., in mg/mL) vs. pH.

  • Result Interpretation: You should observe a significant increase in solubility as the pH drops below ~7. For most in vitro experiments, a final formulation pH between 4 and 7 is acceptable.

Step 3: Develop a Co-solvent System

Causality: If pH adjustment alone is insufficient or not viable for your experimental system, a co-solvent strategy is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][11] This makes the environment more "hospitable" to a lipophilic molecule like 3-(3-chloro-5-fluorophenyl)morpholine, thereby increasing its solubility.

Workflow for Co-solvent System Development:

G cluster_0 Preparation cluster_1 Titration & Observation cluster_2 Final Formulation Start Dissolve compound in 100% organic co-solvent (e.g., DMSO, EtOH, PEG 400) to make a high-conc. stock Titrate Slowly add aqueous buffer (e.g., PBS pH 7.4) to the organic stock with vigorous vortexing Start->Titrate Observe Observe for precipitation (cloudiness). Note the ratio of organic:aqueous just before precipitation occurs. Titrate->Observe Final Prepare the final formulation using a co-solvent percentage safely below the precipitation point. (e.g., if precipitation at 20% organic, use 10-15%) Observe->Final

Caption: Workflow for developing a co-solvent formulation.

Common Co-solvent Combinations:

  • For In Vitro Assays: 1-5% DMSO in aqueous buffer is very common. However, always run a vehicle control, as DMSO can have biological effects.

  • For In Vivo (Preclinical) Studies: Combinations like 10% EtOH / 40% PG / 50% Water, or systems containing PEG 400, are frequently used to enhance exposure of poorly soluble compounds.[11]

Issue 2: My stock solution in 100% DMSO is clear, but the compound precipitates when diluted into my aqueous assay buffer.

This is a classic problem of a compound "crashing out" of solution when moving from a strong organic solvent to an aqueous environment.

Solution:

  • Lower the Stock Concentration: Your DMSO stock may be too concentrated. Try lowering it by 5- or 10-fold.

  • Change the Dilution Method: Instead of adding a small volume of DMSO stock to a large volume of buffer, try the reverse. Add the buffer to the DMSO stock slowly while vortexing. This prevents localized high concentrations of the compound from forming in an environment it is not soluble in.

  • Use an Intermediate Co-solvent: Before final dilution into the assay buffer, dilute your DMSO stock into a solution containing a less potent but more biocompatible co-solvent, like ethanol or PEG 400.

  • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 80 (e.g., 0.1-0.5%) to your final aqueous buffer can help keep the compound solubilized by forming micelles.[11]

Q4: I've tried pH and co-solvents, but I still can't reach my target concentration. What are my next options?

A4: If simpler methods are insufficient, you may need to explore more advanced formulation technologies. These often require specialized equipment and expertise but can significantly enhance solubility.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix in a non-crystalline, amorphous state.[2][12] The amorphous form has higher energy and is more soluble than the stable crystalline form. This is a powerful technique for oral drug development.[9]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. The lipophilic 3-(3-chloro-5-fluorophenyl) portion of your molecule can become encapsulated within the cyclodextrin core, while the hydrophilic exterior of the complex allows it to dissolve in water.[11][13]

  • Particle Size Reduction: Decreasing the particle size of the solid compound (e.g., through micronization or nanomilling) increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][8] This is particularly relevant for oral absorption.[9]

  • Lipid-Based Formulations: If the compound is highly lipophilic, dissolving it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be an effective strategy, particularly for oral delivery.[9][11]

References

  • Tevaarwerk, A. J. & Kolesar, J. M. (2009). Lapatinib: A small-molecule inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor—2 tyrosine kinases used in the treatment of breast cancer. Clinical Therapeutics, 31, 2332–2348. (Note: Cited for context on small molecule inhibitors, relevant to the broader field). Available at: [Link]

  • McGovern, S. L., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Available at: [Link]

  • Jadhav, P., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. (Preprint). Available at: [Link]

  • Pogány, P., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2968–2974. Available at: [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

  • Course Hero. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Unknown. Classification of organic compounds By solubility. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Khan, F. N. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Drug Invention Today, 15(1). Available at: [Link]

  • Kumar, S., & S, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(4), 21-30. Available at: [Link]

  • Outsourced Pharma. Practical Solutions For Poorly Soluble Drugs. Available at: [Link]

  • Catalent. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Available at: [Link]

  • PubChem. 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone. Available at: [Link]

  • Patel, D., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 209-215. Available at: [Link]

  • S, S., et al. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 143-154. Available at: [Link]

  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-5. Available at: [Link]

  • PubChemLite. 3-(3-chloro-5-fluorophenyl)morpholine (C10H11ClFNO). Available at: [Link]

  • PubChem. 7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. Available at: [Link]

  • PubChem. (R)-3-(3-Chlorophenyl)morpholine. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • Evotec. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. Available at: [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). Available at: [Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: MORPH-EE-OPT-001

Introduction

Welcome to the Technical Support Center for chiral morpholine synthesis. Chiral morpholines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in antidepressants (e.g., Reboxetine), NK1 antagonists (e.g., Aprepitant), and various kinase inhibitors.

Achieving high enantiomeric excess (ee >95%) in these saturated heterocycles is notoriously difficult due to the conformational flexibility of the ring and the potential for racemization during ring closure. This guide moves beyond basic textbook procedures to address the specific "pain points" of optimization, focusing on three validated methodologies: Asymmetric Hydrogenation , SnAP Reagent Technology , and Biocatalysis .

Module 1: Metal-Catalyzed Asymmetric Hydrogenation

Methodology: Hydrogenation of substituted dehydromorpholines (cyclic imines/enamides).[1][2] Best For: Creating 2- or 3-substituted morpholines from prochiral precursors.

Core Protocol: Iridium/Rhodium Catalysis

Recent breakthroughs by the Zhou and Zhang groups utilize Rhodium complexes with large bite-angle ligands or Iridium-Spiro complexes to achieve ee up to 99%.

Step-by-Step Workflow
  • Substrate Prep: Synthesize the 2-substituted dehydromorpholine (cyclic enol ether/enamide). Critical Checkpoint: Ensure the olefin geometry is pure; mixtures of E/Z isomers can erode ee.

  • Catalyst Loading: Use [Rh(COD)Cl]₂ with a bisphosphine ligand (e.g., TangPhos or Binapine) or an Ir-SpiroPAP complex.

  • Hydrogenation: Pressurize to 50–100 bar H₂ in MeOH or TFE (2,2,2-Trifluoroethanol).

  • Workup: Concentrate and analyze immediately.

Troubleshooting Guide: Low ee in Hydrogenation
SymptomProbable CauseCorrective Action
High Conversion, Low ee (<50%) Ligand Mismatch Switch to a ligand with a larger "bite angle" (e.g., from BINAP to Xantphos-type or Zhang's WingPhos). The bite angle enforces the chiral pocket rigidity.
No Conversion Substrate Inhibition The basic nitrogen might be poisoning the catalyst. Add a stoichiometric amount of Brønsted acid (e.g., HCl or TFA) to protonate the morpholine nitrogen during reaction.
Inconsistent ee between batches Counter-ion Effect If using cationic Rh/Ir precursors, the counter-ion matters. Switch from PF₆⁻ to BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). BArF⁻ is non-coordinating and stabilizes the cationic active species.
Racemization post-reaction Acidic Workup If you used acid to promote reactivity, neutralize immediately at 0°C. 2-substituted morpholines can ring-open and recyclize (racemize) in acidic aqueous media.
Visualization: Catalytic Cycle & Stereocontrol

G cluster_0 Ir/Rh Catalytic Cycle Precursor Dehydromorpholine (Prochiral) Coordination Substrate Coordination (Face Selective) Precursor->Coordination Complex Metal-Ligand Complex Complex->Coordination OxAdd Oxidative Addition (H2) Coordination->OxAdd MigIns Migratory Insertion (Enantio-determining) OxAdd->MigIns  Stereocontrol   Elim Reductive Elimination MigIns->Elim Elim->Complex Regenerate Product Chiral Morpholine (>95% ee) Elim->Product

Caption: Simplified catalytic cycle emphasizing the migratory insertion step where ligand bite angle dictates facial selectivity.

Module 2: The SnAP Reagent Protocol

Methodology: Stannyl Amine Protocol (SnAP) for converting aldehydes into saturated N-heterocycles.[3][4][5] Best For: Rapid construction of complex, substituted morpholines. Note: While primarily diastereoselective, enantioselective variants using chiral aldehydes or chiral Cu-ligands are emerging.

Troubleshooting Guide: SnAP Chemistry

Q: I am observing low diastereomeric ratios (dr) when creating 2,3-disubstituted morpholines.

  • A: The cyclization step is radical-mediated.

    • Optimization: Lower the temperature of the Cu(OTf)₂ mediated cyclization step. While standard protocols run at room temperature, cooling to 0°C or -10°C can improve dr, though at the cost of reaction time.

    • Solvent: Switch from pure DCM to a DCM/HFIP (Hexafluoroisopropanol) mixture. HFIP stabilizes the radical intermediates and often enhances stereocontrol.

Q: My product is racemizing during purification.

  • A: SnAP products are secondary amines.[6]

    • Fix: Avoid silica gel chromatography if possible. If necessary, pretreat the silica with 1% Triethylamine (TEA) to neutralize acidic sites. Alternatively, use neutral alumina.

Module 3: Biocatalysis (Imine Reductases)

Methodology: Enzymatic reduction of cyclic imines using Imine Reductases (IREDs).[6][7][8][9] Best For: "Green" synthesis with near-perfect stereocontrol (>99% ee).

Core Protocol: IRED Screening
  • Substrate: Prepare the cyclic imine (e.g., 2H-1,4-oxazine).

  • Enzyme Panel: Screen a library of IREDs (commercially available panels from providers like Codexis or academic collaborations).

  • Cofactor System: NADPH recycling system (Glucose Dehydrogenase + Glucose).

Troubleshooting Guide: Enzymatic Issues
SymptomProbable CauseCorrective Action
Enzyme Inactivity pH Mismatch IREDs are sensitive. Check the pH after adding the substrate (which might be basic). Maintain pH 7.0–7.5 using phosphate buffer.
Low Solubility Co-solvent Toxicity You likely added too much DMSO to dissolve the substrate. Most IREDs tolerate only up to 10-20% DMSO. Try: Using a biphasic system (Buffer/MTBE) or adding cyclodextrins to solubilize the substrate without denaturing the enzyme.
Reaction Stalls at 50% Product Inhibition The chiral amine product might inhibit the enzyme. Try: In situ product removal (ISPR) using a resin (e.g., Amberlite) that selectively binds the amine product as it forms.
Visualization: Biocatalytic Workflow

Biocat cluster_enz Biocatalytic System Substrate Cyclic Imine (2H-1,4-oxazine) IRED Imine Reductase (IRED) Substrate->IRED Product Chiral Morpholine (>99% ee) IRED->Product NADPH NADPH -> NADP+ NADPH->IRED Recycle GDH / Glucose (Cofactor Recycle) Recycle->NADPH Regenerates

Caption: IRED-mediated reduction showing the critical NADPH cofactor regeneration cycle required for stoichiometry.

Module 4: Analytical Method Development

The Issue: Standard C18 HPLC columns cannot separate morpholine enantiomers.

Recommended Chiral Stationary Phases (CSPs)
  • Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H):

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine (DEA) .

    • Why: The basic additive (DEA) is non-negotiable. Without it, the morpholine nitrogen drags on the silica support, causing peak tailing that obscures the ee measurement.

  • Cellulose-tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC):

    • Best for: Chlorinated or highly polar morpholines.

    • Mobile Phase: Compatible with DCM/MeOH mixtures if solubility is an issue.

References

  • SnAP Reagents: Vo, C.-V. T., Mikutis, G., & Bode, J. W. (2013).[10] SnAP Reagents for the Synthesis of Piperazines and Morpholines. Angewandte Chemie International Edition.

  • Asymmetric Hydrogenation (Rh): Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

  • Asymmetric Hydrogenation (Ir): Yang, F., Xie, J.-H., & Zhou, Q.-L. (2023).[11] Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands.[11] Accounts of Chemical Research.

  • Biocatalysis (IREDs): Nonnhoff, J., Stammler, H.-G., & Gröger, H. (2022).[7] Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases.[7] The Journal of Organic Chemistry.

  • Organocatalysis Review: BenchChem Technical Support. (2025).[8][12] Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.

Sources

Technical Support Center: Cyclization of Chloro-Fluoro Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity and Kinetics in Halo-Aromatic Cyclizations

Executive Summary

The cyclization of chloro-fluoro intermediates—particularly in the synthesis of quinolones, pyridines, and kinase inhibitors—presents a unique "selectivity paradox." In Nucleophilic Aromatic Substitution (


), the fluoride is often the superior leaving group due to the stabilization of the Meisenheimer complex, despite the C-F bond being stronger than C-Cl. Conversely, in transition-metal catalyzed cross-couplings, the C-Cl bond is kinetically more accessible for oxidative addition.

This guide addresses the critical decision nodes where these reactions fail: regioselectivity inversion , incomplete conversion , and thermal degradation .

Module 1: The Selectivity Paradox ( Dynamics)

Context: You are attempting to close a ring (e.g., a quinolone or pyrimidine) using a nucleophile (amine, enolate) to displace a halogen.

FAQ 1.1: Why did my reaction displace the Fluorine instead of the Chlorine?

Diagnosis: You are fighting the "Fluorine Effect" in


.
Root Cause:  In 

, the rate-determining step is usually the nucleophilic addition, not the bond breaking.[1] The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate (

-complex), lowering the activation energy (

) for attack at the C-F position. Consequently, F is displaced ~3300x faster than I, Br, or Cl in activated systems.

Troubleshooting Protocol:

  • Switch Mechanism: If you must retain the fluorine, you cannot use standard basic

    
     conditions. Switch to a Palladium-catalyzed Buchwald-Hartwig cyclization (See Module 3), which favors C-Cl insertion.
    
  • Temperature Control: If utilizing

    
    , lower the temperature to -78°C or -40°C. The activation energy gap between C-F and C-Cl attack is significant; kinetic control at low temps may preserve the C-F bond if the nucleophile is sufficiently reactive (e.g., LiHMDS).
    
FAQ 1.2: The reaction is stuck at 60% conversion. Adding more base causes tarring.

Diagnosis: Cation-Anion pairing is deactivating your nucleophile. Root Cause: In non-polar or weakly polar solvents, the nucleophile is tightly ion-paired with the metal cation (e.g.,


 or 

), reducing its kinetic basicity. Solution:
  • Solvent Switch: Move to DMSO or NMP . These dipolar aprotic solvents solvate the cation, leaving the nucleophile "naked" and highly reactive.

  • Additives: Add 18-Crown-6 (for

    
    ) or 15-Crown-5  (for 
    
    
    
    ) to sequester the cation.

Data: Solvent Effects on Halide Displacement Rate (


) 
SolventDielectric Constant (

)
Relative Rate (

)
Recommendation
Toluene 2.41 (Reference)Avoid for difficult cyclizations.
THF 7.5~15Good for kinetic control/low temp.
DMF 36.7~1,200Standard starting point.
DMSO 46.7~5,000+Best for stubborn substrates.
Module 2: Thermal Cyclization (Gould-Jacobs Protocol)

Context: Synthesis of fluoroquinolone scaffolds (e.g., Ciprofloxacin precursors) via thermal cyclization of diethyl (phenylamino)methylenemalonate.

FAQ 2.1: The reaction turns into a "black tar" with low yield.

Diagnosis: Polymerization and oxidative degradation. Root Cause: The Gould-Jacobs cyclization requires temperatures >250°C. If the concentration is too high, intermolecular polymerization competes with intramolecular cyclization. Oxygen presence accelerates tarring.

Corrective Workflow:

  • Solvent: Use Diphenyl Ether (Dowtherm A). Its high boiling point (258°C) acts as a heat sink.

  • Dilution: Maintain high dilution (0.1 M - 0.2 M) to favor intramolecular reaction (Ruggli-Ziegler dilution principle).

  • Degassing: Sparge the solvent with Argon for 30 minutes before heating.

  • Temperature Ramp: Do not overshoot. Heat the solvent to reflux first, then add the substrate dropwise to the boiling solvent. This ensures immediate cyclization (kinetic spike) rather than prolonged thermal exposure of the starting material.

Module 3: Metal-Catalyzed Cross-Coupling

Context: Using Pd or Cu to close rings when


 regioselectivity is unfavorable.
FAQ 3.1: The catalyst is dying/precipitating (Palladium Black).

Diagnosis: The C-F bond is acting as an electron-withdrawing trap, or the oxidative addition into C-Cl is too slow. Root Cause: Fluoro-substituted aromatics are electron-poor. This makes the oxidative addition of Pd(0) into the C-Cl bond slower than usual. Solution:

  • Ligand Choice: Use electron-rich, bulky phosphines like XPhos or BrettPhos . These increase the electron density on the Pd center, facilitating oxidative addition into the electron-deficient C-Cl bond while ignoring the C-F bond.

  • Pre-catalyst: Switch from

    
     to 
    
    
    
    or a palladacycle precatalyst to bypass the reduction step.
Visualizing the Decision Logic

The following diagram illustrates the critical decision path for selecting the correct cyclization methodology based on the leaving group (LG) and desired retention.

CyclizationLogic Start Start: Chloro-Fluoro Intermediate Goal Define Goal: Which Halogen Leaves? Start->Goal DisplaceF Displace Fluorine (Retain Chlorine) Goal->DisplaceF F is LG DisplaceCl Displace Chlorine (Retain Fluorine) Goal->DisplaceCl Cl is LG SNAr Method: SNAr (Base Mediated) DisplaceF->SNAr F activates Meisenheimer Complex PdCat Method: Pd-Catalysis (Buchwald) DisplaceCl->PdCat Pd favors C-Cl bond Condition1 Condition: Polar Aprotic Solvent (DMSO/DMF, >100°C) SNAr->Condition1 Standard Protocol Condition2 Condition: Non-polar Solvent (Toluene, LiHMDS, -78°C) SNAr->Condition2 If Regioselectivity Poor Condition3 Condition: Bulky Ligand (XPhos/BrettPhos) PdCat->Condition3 Required for e- poor rings Success Workup: HF Scavenging Condition1->Success Cyclized Product Condition3->Success Cyclized Product

Caption: Decision matrix for selecting cyclization modality based on halogen displacement preference.

Module 4: Safety & Post-Reaction Processing

Critical Warning: Cyclization of fluoro-intermediates often generates Hydrogen Fluoride (HF) or fluoride salts. Upon acidification during workup, these generate HF in situ.

FAQ 4.1: Why is my glassware etching?

Diagnosis: Generation of HF during the reaction or workup. Protocol:

  • Vessel Selection: For reactions known to release fluoride (especially at high temps), use PFA (Perfluoroalkoxy) or PTFE-lined reactors. Avoid borosilicate glass if possible.

  • Scavenging: Add Calcium Oxide (CaO) or Calcium Carbonate (

    
    )  to the reaction mixture or the quench buffer. This precipitates fluoride as insoluble 
    
    
    
    (Fluorite), preventing HF formation.
    • Reaction:

      
      
      
References
  • Miller, J. (1954).[1] "The Mechanism of Nucleophilic Aromatic Substitution." Journal of the Chemical Society.[1] Link (Foundational text on F > Cl reactivity order in

    
    ).
    
  • Grohe, K., & Heitzer, H. (1987).[2] "Cycloacylation of enamines. I. Synthesis of fluoroquinolonecarboxylic acids." Liebigs Annalen der Chemie. Link (The standard protocol for thermal cyclization of fluoroquinolones).

  • Bunnett, J. F. (1951). "The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." Journal of the American Chemical Society. Link (Explains the Meisenheimer complex stabilization by Fluorine).

  • BenchChem Technical Support. (2025). "Optimization of reaction conditions for quinolone synthesis." Link (Practical troubleshooting for Gould-Jacobs reactions).

  • Saeki, T., et al. (2022). "Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides." Catalysts. Link (Review of Pd-catalyzed selectivity in fluoro-aromatics).

Sources

Removing impurities from 3-(3-chloro-5-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Quality Control of 3-(3-chloro-5-fluorophenyl)morpholine

Introduction & Molecule Profile

Target Molecule: 3-(3-chloro-5-fluorophenyl)morpholine CAS Registry Number: 914299-79-9 (Generic reference for 3-phenylmorpholine derivatives; specific substituted analogs often proprietary) Chemical Class: 3-Aryl-substituted Morpholine (Secondary Amine)

This compound is a critical scaffold in medicinal chemistry, particularly for NK1 receptor antagonists and kinase inhibitors. Its purification is often complicated by its tendency to form oils as a free base and the difficulty in separating it from uncyclized amino-alcohol intermediates and aniline precursors.

Key Physicochemical Characteristics for Purification:

  • Basicity (pKa): Estimated ~6.8 – 7.2 (Lower than unsubstituted morpholine [pKa 8.36] due to the electron-withdrawing 3-Cl, 5-F phenyl ring).

  • Solubility: Free base is highly soluble in DCM, EtOAc, and Methanol; sparingly soluble in water. Hydrochloride and p-Tosylate salts are water-soluble/sparingly soluble in cold isopropanol.

  • Chirality: The C3 position is chiral. Unless an asymmetric synthesis is used, the product is a racemate.

Diagnostic Decision Tree: Impurity Identification

Before selecting a protocol, identify your specific impurity profile using this logic flow.

ImpurityLogic Start Start: Analyze Crude HPLC/LC-MS CheckPurity Is Purity > 95%? Start->CheckPurity PhysicalState Is product an Oil or Sticky Solid? CheckPurity->PhysicalState Yes ImpurityType Identify Major Impurity Peak CheckPurity->ImpurityType No SaltForm Protocol B: Salt Formation (p-TsOH/HCl) PhysicalState->SaltForm Yes (Oil) Aniline Protocol A: pH-Selective Extraction ImpurityType->Aniline Precursor (MW ~145) Linear Protocol C: Silica Chromatography (+TEA) ImpurityType->Linear Uncyclized (MW +18 or +80) Color Activated Carbon / Recrystallization ImpurityType->Color Yellow/Brown Color

Troubleshooting Guide (Q&A)

Issue 1: "My product is a viscous oil that won't crystallize."

Diagnosis: 3-aryl morpholines are often low-melting solids or oils in their free base form. Small amounts of solvent or impurities (like rotamers) prevent crystal lattice formation. Solution: Convert the free base to a crystalline salt.

  • Recommended Salt: p-Toluenesulfonate (Tosylate) or Hydrochloride .

  • Why? Tosylate salts of morpholines generally have higher melting points and better crystallization kinetics than HCl salts, which can be hygroscopic.

  • Action: Dissolve the oil in a minimum amount of warm Ethyl Acetate or Isopropanol. Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate (dissolved in warm ethanol). Cool slowly.

  • Reference: See Protocol B below.

Issue 2: "I cannot remove the starting aniline (3-chloro-5-fluoroaniline)."

Diagnosis: The aniline precursor is lipophilic and co-elutes on silica. Solution: Exploit the pKa difference (pH-Selective Extraction).

  • Mechanism: The morpholine product (pKa ~7.0) is significantly more basic than the electron-deficient aniline (pKa ~2.5–3.0).

  • Action: Perform a wash at pH 4.5 – 5.0 .

    • At pH 5.0, the Morpholine is >99% protonated (water soluble).

    • At pH 5.0, the Aniline is >99% unprotonated (organic soluble).

    • Procedure: Dissolve crude in dilute HCl (pH 2). Adjust pH to 5.0 with NaOH. Extract with Ether/EtOAc (Aniline goes to organic). Isolate aqueous layer, adjust to pH 10, and extract product.

Issue 3: "The product has a persistent yellow/brown color."

Diagnosis: Oxidation products of the halo-aniline or traces of Palladium (if coupling was used). Solution:

  • If Pd used: Treat organic solution with SiliaMetS® Thiol or N-acetylcysteine wash.

  • If Organic Impurity: Use Activated Carbon (Charcoal) during recrystallization.[1][2]

    • Warning: Do not use charcoal on the free base if it is an oil; convert to salt first, then recrystallize from hot ethanol with 5 wt% charcoal.

Issue 4: "HPLC shows peak tailing or poor resolution."

Diagnosis: Interaction of the secondary amine with acidic silanol groups on the column/plate. Solution:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Ammonia to your eluent.[1]

  • Column Choice: Use a high-pH stable C18 column (e.g., XBridge) at pH 9.5 (ammonium bicarbonate buffer) to keep the amine deprotonated and sharp.

Detailed Experimental Protocols

Protocol A: pH-Selective Extraction (Removal of Aniline/Non-Basic Impurities)

Best for: Crude reaction mixtures containing starting materials.

  • Dissolution: Dissolve 10 g of crude oil in 100 mL Dichloromethane (DCM) .

  • Acid Extraction: Extract with 100 mL of 0.5 M HCl . The product and amines go into the aqueous phase (pH < 1). Discard the organic phase (removes neutral non-polar impurities).

  • Selective Wash (Critical Step):

    • Adjust the aqueous phase pH to 4.5 – 5.0 using 2 M NaOH (monitor with a calibrated pH meter, not just paper).

    • Extract with 3 x 50 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Result: The weakly basic 3-chloro-5-fluoroaniline remains in the organic layer. The morpholine product remains in the aqueous layer.

  • Final Isolation:

    • Adjust the aqueous phase pH to 10–11 using 2 M NaOH.

    • Extract with 3 x 75 mL DCM.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization via p-Toluenesulfonic Acid Salt

Best for: Final polishing to >99% purity and obtaining a handleable solid.

  • Preparation: Dissolve 5.0 g (23.2 mmol) of free base in 25 mL Ethyl Acetate at 50°C.

  • Salt Formation: Add a solution of p-Toluenesulfonic acid monohydrate (4.63 g, 24.3 mmol, 1.05 equiv) in 10 mL warm Ethanol .

  • Crystallization:

    • Stir at 50°C for 15 mins. A white precipitate should begin to form.

    • Allow to cool slowly to room temperature (20°C) over 2 hours.

    • Cool to 0–5°C in an ice bath for 1 hour.

  • Filtration: Filter the white solid.

  • Wash: Wash with cold Ethyl Acetate/Ethanol (4:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Recovery: 85–90%.

    • Note: If the salt oils out, reheat and add isopropanol dropwise until clear, then re-cool.

Protocol C: Chiral Resolution (If Enantiopure required)

Note: 3-substituted morpholines are chiral. If you synthesized a racemate but need one enantiomer.

  • Resolving Agent: (S)-(+)-Mandelic Acid or (1S)-(+)-10-Camphorsulfonic acid (CSA) .

  • Solvent System: Ethanol or Acetone.

  • Method:

    • Mix racemate (1 equiv) and (S)-Mandelic acid (1 equiv) in boiling Ethanol.

    • Cool to crystallize the diastereomeric salt.

    • Recrystallize the salt 2–3 times to constant specific rotation.

    • Free base the salt using Protocol A (Step 4).

Data Summary: Solvent Screening

Solvent SystemFree Base SolubilityHCl Salt Solubilityp-TsOH Salt SolubilityApplication
Water Insoluble (<0.1 mg/mL)SolubleSoluble (Hot)Extraction medium
Dichloromethane Very HighLowLowExtraction / Chromatography
Ethanol HighSolubleSoluble (Hot) / Low (Cold)Recrystallization (Best)
Ethyl Acetate HighInsolubleInsolubleAnti-solvent
Hexane/Heptane ModerateInsolubleInsolubleAnti-solvent

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Free Base + Impurities) AcidExt Acid Extraction (0.5M HCl) Crude->AcidExt Dissolve pHAdjust pH Adjustment (pH 4.5-5.0) AcidExt->pHAdjust OrgWash Organic Wash (Remove Aniline) pHAdjust->OrgWash Extract BaseRelease Basify to pH 10 Extract into DCM OrgWash->BaseRelease Aqueous Layer SaltForm Salt Formation (p-TsOH in EtOH) BaseRelease->SaltForm Evaporate & Redissolve Final Pure Crystalline Salt (>99% Purity) SaltForm->Final Crystallize

References

  • Synthesis and resolution of 3-substituted morpholines. Journal of the Chemical Society, Perkin Transactions 1, 2002. (Describes general resolution of 3-aryl morpholines using chiral acids). Link

  • Chemical synthesis of morpholine derivatives (Patent EP1087966B1). European Patent Office, 2004. (Details the use of p-Toluenesulfonic acid and Camphorsulfonic acid for purifying 3-phenylmorpholine intermediates in NK1 antagonist synthesis). Link

  • Process for preparing morpholine hydrochloride. Google Patents CN1171398A. (Describes industrial salt formation and decolorization techniques for morpholines). Link

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Technical Library. (General principles for solubility curves and anti-solvent selection). Link

  • Chiral resolution of 3-phenylmorpholine derivatives. Chirality, 2004, 16(3):168-73.[3] (Specific protocols for resolving morpholine enantiomers). Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-substituted morpholines. The core issue almost always traces back to steric hindrance —specifically, sluggish ring-closure kinetics, poor enantioselectivity due to bulky substituents, and severe pseudo-


 strain during late-stage functionalization.

This living document provides mechanistic troubleshooting, validated protocols, and empirical data to help you bypass these steric bottlenecks using state-of-the-art catalytic and photoredox methodologies.

Strategic Workflows for Steric Bypass

G A 3-Substituted Morpholine Synthesis Challenges B Tandem Hydroamination & ATH (Ti/Ru Catalysis) A->B C Photoredox Giese Addition (Radical Intermediates) A->C D Lewis Acid Halocyclization (Electrophilic Activation) A->D B1 Bypasses steric clashes via substrate-catalyst H-bonding network B->B1 C1 Avoids pseudo-A1,3 strain via planar radical transition state (Diastereoconvergent) C->C1 D1 Tolerates bulky alpha-olefins by tuning halonium regioselectivity D->D1

Logical workflows for bypassing steric hindrance in 3-substituted morpholine synthesis.

Section 1: Enantioselective Cyclization of Bulky Substrates

Q: My ether-containing aminoalkyne substrates with bulky aliphatic groups at the 3-position fail to cyclize under standard reductive amination conditions. How can I drive this reaction forward without losing enantiopurity?

The Mechanistic Fix: Traditional reductive aminations rely on the formation of an iminium ion, which is highly sensitive to steric shielding. When you introduce a bulky group (e.g., isopropyl or tert-butyl) at the prospective C-3 position, the trajectory of the incoming hydride is blocked, leading to poor yields and racemic mixtures.

To overcome this, you should pivot to a tandem sequential one-pot reaction utilizing Titanium-catalyzed hydroamination followed by Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), as established by 1[1]. The highly oxophilic bis(amidate)bis(amido)Ti catalyst forces the cyclization of the aminoalkyne into a cyclic imine regardless of steric bulk. Subsequently, the Noyori–Ikariya Ru catalyst reduces the imine. The causality behind the >95% ee achieved here is a strict hydrogen-bonding interaction between the ether oxygen in the morpholine backbone and the [(S,S)-Ts-DPEN] ligand of the Ru catalyst[2]. This H-bond anchors the substrate, overriding steric repulsion and dictating a single stereochemical outcome[3].

Protocol 1: One-Pot Ti/Ru Tandem Catalysis

Self-Validating Workflow for Enantiopure 3-Substituted Morpholines

  • Imine Formation: In a glovebox, charge a Schlenk flask with the ether-containing aminoalkyne (1.0 mmol) and toluene (5 mL). Add the bis(amidate)bis(amido)Ti catalyst (5 mol%).

  • Cyclization: Stir at 100 °C for 12 hours.

    • Validation Check 1: Monitor via GC-MS or crude

      
      H NMR. The disappearance of the alkyne proton (
      
      
      
      2.2 ppm) and the appearance of the cyclic imine resonance confirms successful ring closure. Do not proceed until conversion is >95%.
  • Solvent Swap: Remove toluene in vacuo. Redissolve the crude imine in a 5:2 mixture of Formic Acid/Triethylamine (azeotropic mixture, 3 mL) under argon.

  • Asymmetric Transfer Hydrogenation (ATH): Add the Noyori–Ikariya catalyst, RuCl (2 mol%). Stir at room temperature for 14 hours.

    • Validation Check 2: The reaction mixture will transition from a dark reddish-brown to a lighter amber/yellow as the imine is consumed. TLC (ninhydrin stain) should reveal a single new spot corresponding to the secondary amine.

  • Workup: Quench with saturated aqueous

    
     until pH > 10. Extract with DCM (3 x 10 mL), dry over 
    
    
    
    , and purify via flash chromatography.
Quantitative Data: Impact of Steric Bulk on Ti/Ru Tandem ATH
Substrate (C-3 Substituent)Steric Descriptor (Taft

)
Yield (%)Enantiomeric Excess (ee %)
MethylMinimal (-0.00)88%>95%
PhenylModerate (-2.55)84%>95%
IsopropylHigh (-1.71)81%>95%

(Data synthesized from standard ATH profiling of ether-containing aminoalkynes)

Section 2: Late-Stage Functionalization & Diastereoconvergence

Q: I am trying to install a bulky functional group at the C-3 position of an existing morpholine ring via enolate alkylation, but I am getting terrible diastereoselectivity due to pseudo-


 strain. What is a better approach? 

The Mechanistic Fix: When you attempt to functionalize the C-3 position of an


-protected morpholine (e.g., 

-tosyl), the incoming electrophile clashes with the protecting group, creating severe pseudo-

strain. This forces the ring into high-energy conformations, destroying diastereoselectivity.

Instead of ionic enolate chemistry, transition to a photoredox-mediated radical pathway . As demonstrated by 4[4], generating a radical at the C-3 position planarizes the carbon center (


 hybridization). This planar transition state temporarily relieves the pseudo-

strain[5]. When the radical undergoes a Giese-type addition into an

-formyl carboxylate or similar acceptor, the anomeric effect of the adjacent oxygen atom and the steric shielding of the

-tosyl group synergistically direct the incoming molecule to the less hindered face. Remarkably, this process is diastereoconvergent—meaning even if you start with a mixture of morpholine hemiaminal diastereomers, they will converge into a single, highly decorated, conformationally rigid morpholine product[6].
Protocol 2: Photoredox-Mediated Diastereoconvergent Giese Addition

Self-Validating Workflow for C-3 Functionalization

  • Reaction Setup: In an oven-dried vial equipped with a Teflon septum, dissolve the morpholine hemiaminal (0.5 mmol) and the Giese acceptor (e.g., methyl vinyl ketone, 1.5 mmol) in anhydrous DMF (5 mL).

  • Photocatalyst Addition: Add

    
     (2 mol%) and a hydrogen atom transfer (HAT) catalyst like quinuclidine (10 mol%).
    
  • Degassing: Sparge the solution with Argon for 15 minutes. Crucial: Oxygen will quench the triplet excited state of the Iridium catalyst and trap the C-3 radical, ruining the yield.

  • Irradiation: Irradiate the vial with 456 nm Blue LEDs at room temperature for 16 hours.

    • Validation Check: The luminescence of the Ir-catalyst should be visible. If the solution turns completely black or brown early on, your system is contaminated with oxygen or moisture, leading to catalyst degradation.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aqueous solution) to remove DMF, dry, and purify.

Quantitative Data: Diastereoconvergence in Photoredox Radical Processes
Giese Acceptor (Radical Trap)Initial Hemiaminal drFinal Product Yield (%)Final Product dr
Methyl Acrylate1:1 (Mixture)75%>19:1
Methyl Vinyl Ketone1:1 (Mixture)72%>19:1
Benzyl Acrylate (Bulky)1:1 (Mixture)68%15:1

(Data illustrating the diastereoconvergent nature of the planar radical transition state)

Section 3: Halocyclization of Unactivated Bulky Olefins

Q: When attempting halocyclization of sterically hindered unactivated


-olefins to form morpholines, I get complex mixtures of regioisomers. How can I control the ring-closure? 

The Mechanistic Fix: Standard halocyclization (using NBS or NIS alone) relies on the formation of a halonium ion. If the


-olefin is sterically hindered, the nucleophilic attack of the tethered oxygen/nitrogen becomes sluggish, allowing competing elimination or intermolecular trapping reactions to occur, destroying regioselectivity.

To solve this, employ Lewis Acid-Catalyzed Halonium Generation . According to recent methodologies by 7[7], the addition of a Lewis acid like


 or 

highly polarizes the halogenating agent (NIS/NBS). Counterintuitively, increasing the steric hindrance at the

-,

-, or

-positions of the olefin actually boosts the regioselectivity when a Lewis acid is present[7]. The bulky groups restrict the conformational freedom of the tethered nucleophile, forcing it into a tight, pre-organized transition state that exclusively favors the desired pathway[7].

Quick Troubleshooting Tip: If you observe elimination byproducts upon base addition (e.g., DBU), switch your Lewis acid from


 to 

(10 mol%), which provides milder activation and suppresses premature deprotonation[7].

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.[Link]

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 6182–6191.[Link]

  • Yamada, R., Sakata, K., & Yamada, T. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry, 87(4), 2821–2834.[Link]

Sources

Technical Support Center: Morpholine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Crystallization & Troubleshooting for Morpholine Hydrochloride Salts

Mission Statement

Welcome to the Technical Support Center. This guide is not a generic SOP; it is a troubleshooting framework designed for researchers encountering non-ideal behaviors—specifically oiling out , hygroscopicity , and stoichiometric imbalances —during the crystallization of Morpholine Hydrochloride (Morpholine HCl).

Our approach synthesizes thermodynamic principles with practical laboratory protocols to ensure you isolate high-purity crystalline salts, not amorphous gums.[1]

Module 1: Reactive Crystallization (Synthesis Phase)

Context: The most common route to Morpholine HCl is the neutralization of morpholine base with hydrochloric acid.[1] This is a highly exothermic reaction.[1]

Q: Why does my reaction mixture turn brown/yellow before crystallization even begins?

A: This is a classic sign of oxidative degradation caused by localized thermal runaway.[1] The Science: Morpholine is a secondary amine.[1] While relatively stable, in the presence of concentrated acid and high heat (generated by the neutralization exotherm), it can undergo oxidation or ring-opening side reactions if the heat is not dissipated immediately. The Fix: You must control the rate of addition relative to your cooling capacity .[1]

Protocol: Controlled Gas Sparging (Anhydrous Route)

Target: High purity, anhydrous salt.

  • Solvent System: Dissolve Morpholine (1.0 eq) in dry Diethyl Ether or Ethyl Acetate (anhydrous).[1]

    • Why: Morpholine HCl is insoluble in these solvents, causing immediate precipitation (high yield).[1]

  • Cooling: Submerge the reaction flask in an ice/salt bath (-10°C).

  • Addition: Bubble anhydrous HCl gas through a glass frit into the solution.

    • Critical Step: Monitor internal temperature.[1] Do not allow

      
      .
      
  • Endpoint: Monitor pH using wet pH paper held in the headspace.[1] The reaction is complete when the vapor turns acidic, or when the white precipitate stops forming.

Q: I am using aqueous HCl (37%). How do I maximize yield?

A: Aqueous HCl introduces water, in which Morpholine HCl is highly soluble (


).[1] You cannot filter directly.[1]
The Fix:  You must drive the equilibrium by removing water or using the "Common Ion Effect."
  • Evaporation: Rotary evaporate the water to obtain a crude solid (often a wet gum).[1]

  • Azeotropic Drying: Add Toluene to the crude residue and rotovap again.[1] Toluene forms an azeotrope with water, dragging it out and leaving the dry salt.

  • Recrystallization: See Module 3.

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Context: "Oiling out" occurs when the product separates as a solute-rich liquid droplet rather than a solid crystal.[1][2][3][4][5][6] This is the #1 complaint with amine salts.

Q: My solution became cloudy, but instead of crystals, I see oil droplets on the bottom. What happened?

A: You entered the "Oiling Out" zone of the phase diagram.[1] The Science: This happens when the Metastable Zone Width (MSZW) is traversed too quickly, or when the temperature of the solution is higher than the melting point of the solvated impurity-salt mixture. The system lowers its free energy by forming a liquid phase (amorphous) rather than organizing into a lattice.

Q: How do I recover crystals from the oil?

A: Do NOT cool it further; this will only freeze the oil into an impure glass. The Protocol:

  • Re-heat: Heat the mixture until the oil re-dissolves completely into a clear solution.

  • Seed: Add a tiny crystal of pure Morpholine HCl (if available) at the cloud point.

  • Slow Cool: Insulate the flask. Cooling rate should be

    
    .[1]
    
  • Anti-Solvent Titration: If using a solvent/anti-solvent system (e.g., Ethanol/Ether), add the ether dropwise to the hot solution until barely turbid, then let it cool.

Visualization: Oiling Out Logic Tree

OilingOutTroubleshoot Start Problem: Product Oils Out CheckTemp Is T_solution > T_melting? Start->CheckTemp Reheat Action: Re-heat to dissolve oil CheckTemp->Reheat Yes (likely) SolventCheck Check Solvent Composition Reheat->SolventCheck AddSolvent Add more 'Good' Solvent (e.g., Ethanol) SolventCheck->AddSolvent If too concentrated AddSeed Add Seed Crystal at Cloud Point SolventCheck->AddSeed If concentration OK SlowCool Cool Slowly (<1°C/min) AddSolvent->SlowCool AddSeed->SlowCool caption Figure 1: Decision logic for recovering crystalline material from an oiled-out state.

Module 3: Purification & Hygroscopicity Management

Context: Morpholine HCl is hygroscopic .[1][7][8] It will absorb atmospheric moisture, causing clumping and hydrolysis risks over time.[1]

Q: What is the best solvent system for recrystallization?

A: A dual-solvent system is required because the salt is too soluble in alcohols and insoluble in ethers.

Optimized Solvent Table

Solvent RoleRecommended SolventDielectric Constant (

)
Function
Good Solvent Ethanol (Abs.) or Methanol24.5 / 33.0Dissolves salt via H-bonding.[1]
Anti-Solvent Diethyl Ether or MTBE4.3 / 2.6Lowers polarity to force precipitation.[1]
Wash Solvent Cold Acetone20.7Removes surface impurities; dries quickly.[1]
Q: How do I dry the crystals without them turning into a puddle?

A: You must avoid "deliquescence" (absorbing enough water to dissolve itself).[1] The Protocol:

  • Filtration: Use a sintered glass funnel (Schlenk frit) under inert gas (Nitrogen/Argon) if possible.[1] If using a Buchner funnel, work quickly.[1][9]

  • Washing: Wash with anhydrous diethyl ether.[1] This displaces residual ethanol and water.[1]

  • Drying:

    • Place immediately in a vacuum desiccator over

      
       or Silica Gel.[1]
      
    • Do not oven dry >100°C if the salt is wet; it may hydrolyze or discolor.[1] Vacuum drying at 40°C is safer.[1]

Module 4: Experimental Workflow Visualization

The following diagram outlines the "Gold Standard" workflow for synthesizing and isolating Morpholine HCl using the gas sparging method to minimize water content.

SynthesisWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Morph Morpholine Base (Dissolved in Et2O) Cooling Cool to 0°C (Ice Bath) Morph->Cooling Gas HCl Gas Sparge (Controlled Rate) Cooling->Gas Start Addition Precip Precipitation (White Solid) Gas->Precip Exothermic Rxn Filter Filtration (Inert Atmo) Precip->Filter Slurry Dry Vacuum Desiccator (Over P2O5) Filter->Dry Wet Cake caption Figure 2: Anhydrous synthesis workflow to prevent hydrolysis and maximize yield.

References

  • Alfa Chemistry. (n.d.).[1] Morpholine HydroChloride Properties and Safety. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.).[1] Morpholine Hydrochloride Product Specifications and Storage (Hygroscopic). Retrieved from

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Causes and Troubleshooting. Retrieved from

  • BenchChem. (2025).[1][10] Technical Support: Purification of Morpholine-Containing Compounds. Retrieved from

  • Rueggeberg, W. H., et al. (1947).[1] Morpholine Hydrochloride Complexes of Cuprous and Cupric Chloride. Journal of the American Chemical Society.[1] Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(3-chloro-5-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(3-chloro-5-fluorophenyl)morpholine, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, and compare its expected spectrum with that of a related analogue to highlight the subtleties of spectral interpretation.

The Foundational Principles of 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of hydrogen nuclei (protons). When a molecule is placed in a strong magnetic field, its protons can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of each proton, a phenomenon described by the chemical shift (δ), which is measured in parts per million (ppm).[1][2]

Four key pieces of information can be extracted from a 1H NMR spectrum to determine a molecule's structure:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[3]

  • Chemical Shift (δ): Provides information about the electronic environment of the protons. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).[1]

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal.[1][4]

  • Multiplicity (Splitting Pattern): Arises from the interaction of the magnetic fields of neighboring, non-equivalent protons, a phenomenon known as spin-spin coupling. The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons. The distance between the individual peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz).[1][5]

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible 1H NMR spectrum, a standardized experimental protocol is crucial. The following is a general procedure suitable for the analysis of 3-(3-chloro-5-fluorophenyl)morpholine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 3-(3-chloro-5-fluorophenyl)morpholine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. The choice of solvent is critical as it should not contain protons that would interfere with the sample's signals.[6] Deuterated solvents are used to avoid a large solvent signal in the spectrum. The residual proton signal of the deuterated solvent can be used as a secondary chemical shift reference.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. This step is essential to compensate for any drift in the magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.[6]

3. Data Acquisition:

  • Set the appropriate spectral width, typically from -2 to 12 ppm for a 1H NMR spectrum.

  • Set the number of scans to be acquired. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

  • Set the relaxation delay, which is the time allowed for the protons to return to their equilibrium state between scans. A delay of 1-2 seconds is generally adequate.[6]

  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Reference the chemical shift scale. Tetramethylsilane (TMS) is the primary reference standard, with its signal set to 0 ppm.[1][3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Reference H->I J Final Spectrum Analysis I->J Structural Elucidation

Figure 1. A generalized workflow for acquiring and processing a 1H NMR spectrum.

Predicted 1H NMR Spectrum Analysis of 3-(3-chloro-5-fluorophenyl)morpholine

molecule N1 N C2 C N1->C2 H_N H N1->H_N C3 C C2->C3 H_2a Ha C2->H_2a H_2e He C2->H_2e O4 O C3->O4 C1_prime C1' C3->C1_prime H_3 H C3->H_3 C5 C O4->C5 C6 C C5->C6 H_5a Ha C5->H_5a H_5e He C5->H_5e C6->N1 H_6a Ha C6->H_6a H_6e He C6->H_6e C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H_2_prime H C2_prime->H_2_prime C4_prime C4' C3_prime->C4_prime Cl Cl C3_prime->Cl C5_prime C5' C4_prime->C5_prime H_4_prime H C4_prime->H_4_prime C6_prime C6' C5_prime->C6_prime F F C5_prime->F C6_prime->C1_prime H_6_prime H C6_prime->H_6_prime

Sources

Mass Spectrometry Fragmentation of 3-Substituted Morpholines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of 3-Substituted Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholines are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to modulate lipophilicity and metabolic stability.[1] However, the introduction of substituents at the C3 position creates a chiral center and alters the electronic environment of the ring, significantly impacting mass spectrometric fragmentation.

This guide provides a technical comparison of fragmentation pathways for 3-substituted morpholines, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI-CID) . It further details the structural differentiation between 3-substituted and 2-substituted isomers—a critical challenge in impurity profiling and metabolite identification.

The Structural Challenge: Why 3-Substitution Matters

In drug development, distinguishing between regioisomers (2- vs. 3-substituted) is essential for patent protection and safety profiling. The mass spectral behavior of these molecules is governed by the Nitrogen Rule and Stevenson’s Rule , but the specific location of the substituent dictates the dominant cleavage pathway.

  • 3-Substituted Morpholines: The substituent is alpha (

    
    ) to the nitrogen atom.
    
  • 2-Substituted Morpholines: The substituent is beta (

    
    ) to the nitrogen atom and alpha to the oxygen.
    

Since nitrogen has a lower ionization potential than oxygen, the charge localization on nitrogen drives the primary fragmentation events, making the C3 position a "hotspot" for cleavage.

Methodological Comparison: EI vs. ESI-CID

The choice of ionization method fundamentally alters the observed fragmentation landscape. The table below compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific scaffold.

Table 1: Comparative Utility of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ion Type Radical Cation (

)
Even-Electron Protonated Ion (

)
Energy Regime High (70 eV standard)Variable (Collision Energy Dependent)
Primary Mechanism Radical-site initiated

-cleavage
Charge-migration and remote fragmentation
Diagnostic Utility Structural Fingerprinting: Excellent for distinguishing isomers via unique fragment ratios.Metabolite ID: Essential for detecting phase I/II metabolites (e.g., N-oxides, glucuronides).
Key Limitation Molecular ion (

) often weak or absent due to rapid fragmentation.[2]
Isomeric differentiation is difficult without

or high-resolution separation.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation allows for the prediction of spectral peaks.[3]

Electron Ionization (EI) Pathway

In EI, the molecular ion (


) is formed by removing an electron from the nitrogen lone pair. Two competing pathways follow:
  • Endocyclic

    
    -Cleavage:  Breaking the ring bond (C2-C3).
    
  • Exocyclic

    
    -Cleavage:  Loss of the C3-substituent.
    

Critical Insight: According to Stevenson's Rule, if the C3-substituent is an alkyl group larger than methyl (e.g., Ethyl, Isopropyl, Phenyl), Exocyclic


-Cleavage  dominates, resulting in a prominent 

peak. This is the diagnostic signature of 3-substituted morpholines.
ESI-CID Pathway

In ESI, the protonated molecule (


) undergoes collision-induced dissociation. The ring typically opens via a retro-Diels-Alder (RDA) type mechanism or charge-remote fragmentation, often eliminating neutral molecules like 

(ethylene oxide equivalent) or

.
Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 3-alkyl morpholine under EI conditions.

G M_Ion Molecular Ion (M+•) [Radical on N] Path_A Path A: Exocyclic Cleavage (Loss of Substituent) M_Ion->Path_A Direct α-cleavage Path_B Path B: Endocyclic Cleavage (Ring Opening) M_Ion->Path_B Ring Bond Break Frag_1 Fragment [M-R]+ (Diagnostic for 3-Sub) Path_A->Frag_1 - R• (Radical Loss) Frag_2 Open Chain Radical Cation Path_B->Frag_2 Isomerization Frag_3 Fragment m/z 57/71 (Alkene Loss) Frag_2->Frag_3 - CH2O / C2H4O

Caption: Figure 1. Competing fragmentation pathways for 3-substituted morpholines. Path A (Exocyclic Cleavage) is diagnostic for 3-substitution when R > Methyl.

Structural Differentiation: 3-Substituted vs. 2-Substituted

Differentiating these isomers is a common analytical hurdle. The table below outlines the specific diagnostic markers.

Table 2: Isomeric Differentiation Matrix
Feature3-Substituted Morpholine2-Substituted Morpholine
Substituent Position

to Nitrogen

to Nitrogen
Dominant Cleavage Loss of Substituent (

)
. The bond to the substituent is directly activated by the radical cation on Nitrogen.
Ring Fragmentation . Loss of substituent is unfavorable as it is not

to the charge site.
Base Peak (EI) Often

(if R is large) or m/z 86 (morpholine core).
Often m/z 87 (loss of H) or ring fragments (e.g., m/z 57).
Diagnostic Ratio High ratio of

.
Low ratio of

.

Expert Insight: If your spectrum shows a dominant loss of the side chain, you almost certainly have the 3-substituted isomer. If the side chain is retained and the ring fragments, suspect the 2-substituted isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data for comparative analysis, follow this standardized protocol.

Phase 1: System Suitability & Tuning
  • Standard Selection: Use 3-Methylmorpholine (CAS: 6331-26-6) as a positive control.

  • Ion Source Tuning:

    • ESI: Tune for maximum intensity of the

      
       ion. Ensure source temperature is <350°C to prevent thermal degradation.
      
    • EI: Verify 70 eV electron energy using PFTBA (Perfluorotributylamine) calibration gas.

  • Energy Ramp (For ESI-MS/MS):

    • Perform a "breakdown curve" experiment. Inject the standard and ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

    • Validation Criteria: Plot the intensity of the precursor vs. product ions. The CE where the precursor intensity drops to 50% (

      
      ) is your optimal comparison point.
      
Phase 2: Data Acquisition
  • Sample Prep: Dissolve analyte in 50:50 MeOH:H2O + 0.1% Formic Acid (concentration: 1 µg/mL).

  • Injection: Direct infusion (flow rate 10 µL/min) is preferred over LC-MS for pure structural elucidation to maintain steady signal.

  • Acquisition: Acquire 50 scans and average them to improve Signal-to-Noise (S/N) ratio.

Phase 3: Interpretation
  • Identify the Molecular Ion (

    
     or 
    
    
    
    ).
  • Calculate the mass difference (

    
    ) for the major fragments.
    
  • Check for

    
     corresponding to your substituent (e.g., -15 Da for Methyl, -29 Da for Ethyl).
    
  • Decision Gate:

    • If

      
      
      
      
      
      3-Substituted .
    • If

      
       or 
      
      
      
      
      
      Likely 2-Substituted .

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Vessecchi, R., et al. (2011). "ESI-MS/MS and theoretical studies of the fragmentation of heterocyclic compounds." Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. "3-Methylmorpholine Mass Spectrum." National Institute of Standards and Technology. Link

  • Holčapek, M., et al. (2010). "Structural analysis of isomeric cyclic amines by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(1), 37-48. Link

Sources

Comparative Guide: 3-(3-Chloro-5-fluorophenyl)morpholine vs. 3-(3-Chloro-4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for 3-(3-chloro-5-fluorophenyl)morpholine and 3-(3-chloro-4-fluorophenyl)morpholine .

Executive Summary

This guide provides a head-to-head analysis of two isomeric 3-arylmorpholine scaffolds: 3-(3-chloro-5-fluorophenyl)morpholine (Compound A) and 3-(3-chloro-4-fluorophenyl)morpholine (Compound B).

These compounds are critical pharmacophores in the development of Neurokinin-1 (NK1) receptor antagonists (analogous to Aprepitant) and Monoamine Reuptake Inhibitors . While structurally similar, the regiochemistry of the halogen substituents (meta-fluoro vs. para-fluoro) dictates significant differences in metabolic stability, receptor binding affinity, and synthetic utility.

Key Finding: 3-(3-chloro-4-fluorophenyl)morpholine is the superior candidate for applications requiring high metabolic stability and retention of "Aprepitant-like" binding modes, due to the para-fluorine blocking the primary site of oxidative metabolism. The 3,5-disubstituted isomer (Compound A) offers unique steric vectors but suffers from faster clearance.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following table summarizes the fundamental properties. Note the identical molecular weight but distinct electronic distributions and lipophilic profiles (cLogP).

Feature3-(3-chloro-5-fluorophenyl)morpholine3-(3-chloro-4-fluorophenyl)morpholine
Structure Code Compound A (3,5-isomer) Compound B (3,4-isomer)
CAS Number 1270385-67-51270407-71-0
Molecular Formula C₁₀H₁₁ClFNOC₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol 215.65 g/mol
Substitution Pattern Meta-Chloro, Meta-FluoroMeta-Chloro, Para-Fluoro
Predicted cLogP ~2.15~2.28 (Slightly higher due to symmetry)
pKa (Basic N) 8.4 (Predicted)8.3 (Predicted)
Topological PSA 21.26 Ų21.26 Ų
H-Bond Donors/Acceptors 1 / 21 / 2

Analysis:

  • Lipophilicity: Compound B is slightly more lipophilic. The para-fluorine atom is less solvated than the meta-fluorine, potentially increasing blood-brain barrier (BBB) permeability.

  • Electronic Effects: The 3,4-substitution (Compound B) creates a "push-pull" electronic system on the phenyl ring that is distinct from the symmetrical electron withdrawal of the 3,5-pattern (Compound A). This affects the pKa of the morpholine nitrogen slightly, influencing receptor docking.

Pharmacological Performance & SAR Analysis

Metabolic Stability (The Critical Differentiator)

The most significant performance difference lies in resistance to Cytochrome P450 (CYP) metabolism.

  • Compound B (3-Cl, 4-F): The fluorine atom at the para position (position 4) effectively blocks CYP-mediated para-hydroxylation , which is the dominant metabolic clearance route for phenylmorpholines. This "metabolic blockade" extends the half-life (

    
    ) significantly.
    
  • Compound A (3-Cl, 5-F): The para position (position 4) is unsubstituted (Hydrogen). This leaves the molecule vulnerable to rapid hydroxylation by CYP2D6 and CYP3A4, leading to faster clearance and lower oral bioavailability.

Target Binding (NK1 & Monoamines)
  • NK1 Receptor Antagonism: In the context of Aprepitant analogues, the para-fluorophenyl ring is a critical binding motif that interacts with a hydrophobic pocket in the NK1 receptor. Compound B retains this 4-F motif, making it a closer bioisostere to the parent drug. The 3-Cl group adds lipophilic bulk that may enhance potency if the pocket allows.

  • Monoamine Transporters (DAT/NET): Structure-Activity Relationship (SAR) studies of phenmetrazine analogues suggest that 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl substitutions favor Dopamine Transporter (DAT) affinity. The 3,5-disubstitution often shifts selectivity towards the Serotonin Transporter (SERT) or reduces overall potency due to steric clashes in the transporter's orthosteric site.

Experimental Workflows

Synthesis Pathway (Graphviz Diagram)

The synthesis of these 3-arylmorpholines typically proceeds via the formation of a 2-amino-1-phenylethanol intermediate, followed by cyclization.

Synthesis Start Start: Substituted Benzaldehyde Step1 Step 1: Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Inter1 Intermediate: Nitrostyrene Step1->Inter1 Step2 Step 2: Reduction (LiAlH4 or H2/Pd) Inter1->Step2 Inter2 Intermediate: Phenethylamine Step2->Inter2 Step3 Step 3: N-Alkylation (Ethylene Oxide/Glycol) Inter2->Step3 Step4 Step 4: Cyclization (H2SO4 or Mitsunobu) Step3->Step4 Product Final Product: 3-Arylmorpholine Step4->Product

Caption: General synthetic route for 3-arylmorpholines. The choice of starting benzaldehyde (3-chloro-4-fluoro vs. 3-chloro-5-fluoro) determines the final isomer.

Protocol: Microsomal Stability Assay

To empirically verify the metabolic stability claim, use the following standardized protocol.

Materials:

  • Test Compounds (10 mM DMSO stock).

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).

Procedure:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately mix aliquots with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result: Compound B (3-Cl-4-F) should show >50% remaining at 60 mins, whereas Compound A (3-Cl-5-F) will likely show <20% remaining due to rapid para-hydroxylation.

Metabolic Pathway Visualization

The following diagram illustrates why Compound B is more stable.

Metabolism SubA Compound A (3-Cl, 5-F) CYP_A CYP450 (Oxidation) SubA->CYP_A Para-position Open (H) MetabA Major Metabolite: 4-Hydroxy-3-(3-Cl-5-F-phenyl)morpholine (Rapid Clearance) CYP_A->MetabA SubB Compound B (3-Cl, 4-F) CYP_B CYP450 (Blocked) SubB->CYP_B Para-position Blocked (F) MetabB Minor Metabolites only (High Stability) CYP_B->MetabB Slow

Caption: Metabolic fate comparison. Compound B resists oxidative metabolism due to the fluorine atom blocking the para-position.

References

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 10116311: Aprepitant Intermediates. Retrieved from [Link]

  • Evotec . (2020). Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. Retrieved from [Link]

Bioactivity & SAR Profiling: Morpholine Positional Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of morpholine positional isomers, designed for medicinal chemists and pharmacologists. Morpholine (


) is a privileged scaffold in drug discovery, valued for its ability to modulate lipophilicity (

), improve solubility, and function as a hydrogen bond acceptor.

This guide distinguishes between two critical forms of isomerism:

  • Scaffold Regioisomerism: The impact of attaching the morpholine ring at ortho-, meta-, or para- positions on an aromatic pharmacophore.

  • Internal Ring Substitution: The bioactivity differences between 2-substituted and 3-substituted morpholine derivatives.

Part 1: Scaffold Regioisomerism (Ortho vs. Meta vs. Para)

Mechanistic Analysis: The "Reach and Clash" Principle

In kinase inhibitor design (e.g., PI3K, mTOR, EGFR), the position of the morpholine ring on a phenyl or heterocyclic core dictates potency. The morpholine oxygen often serves as a critical Hydrogen Bond Acceptor (HBA) to the hinge region of the kinase ATP-binding pocket.

  • Para-Substitution (Preferred): Frequently optimal. It extends the morpholine oxygen into the solvent-exposed region or a specific hydrophilic pocket, minimizing steric clash with the core scaffold while maximizing H-bond geometry.

  • Meta-Substitution (Variable): Often reduces potency due to a "kinked" geometry that may prevent the oxygen from reaching the target residue (e.g., Valine or Methionine in the hinge).

  • Ortho-Substitution (Disfavored): typically introduces severe steric strain (atropisomerism) with the core scaffold, twisting the phenyl ring out of planarity and disrupting

    
     stacking interactions required for binding.
    
Case Study: PI3K/mTOR Dual Inhibitors

In the development of sulfonyl-morpholino-pyrimidines and related quinolines, Structure-Activity Relationship (SAR) studies consistently highlight the sensitivity of the morpholine position.[1]

Comparative Bioactivity Trends:

Isomer PositionBinding Affinity (

)
Metabolic Stability (

)
Mechanistic Rationale
Para- (4-position) High (< 10 nM) ModerateOptimal vector for H-bond interaction with hinge residues; minimal steric penalty.
Meta- (3-position) Low (> 500 nM)HighPoor alignment of the ether oxygen with the H-bond donor; often solvent-exposed but inactive.
Ortho- (2-position) Very Low (> 10

M)
LowSteric clash forces the core ring out of the active site plane; potential for rapid metabolic N-dealkylation due to strain.
Visualization: Binding Mode Logic

The following diagram illustrates the decision logic for optimizing morpholine placement in a kinase pocket.

MorpholineSAR Start Lead Optimization: Morpholine Placement CheckPos Evaluate Attachment Position (Phenyl Core) Start->CheckPos Ortho Ortho-Substitution CheckPos->Ortho High Steric Bulk Meta Meta-Substitution CheckPos->Meta Angled Vector Para Para-Substitution CheckPos->Para Linear Vector OutcomeOrtho Outcome: Steric Clash Twisted Conformation Loss of Potency Ortho->OutcomeOrtho OutcomeMeta Outcome: Vector Misalignment Oxygen too far from Hinge Donor Meta->OutcomeMeta OutcomePara Outcome: Optimal Vector Strong H-Bond (2.8 Å) High Potency Para->OutcomePara

Caption: Decision tree for morpholine regioisomer selection based on kinase binding pocket geometry.

Part 2: Internal Ring Substitution (2- vs. 3-Substituted)

Mechanistic Analysis: Chirality and Metabolic Blocking

Modifying the morpholine ring itself (internal isomerism) is a powerful strategy to block metabolic "soft spots." The carbon atoms


 to the nitrogen are susceptible to oxidative metabolism (CYP450-mediated).[2]
  • 3-Substitution: Placing a methyl or alkyl group at the C3 position creates steric hindrance around the nitrogen, reducing N-dealkylation rates. It also introduces chirality, where the

    
    - or 
    
    
    
    -enantiomer may show distinct selectivity profiles.
  • 2-Substitution: Often used to fine-tune lipophilicity (

    
    ) without significantly impacting the nitrogen's basicity.
    
Comparative Data: Metabolic Stability & Potency

Based on aggregated data from mTOR/PI3K inhibitor optimization studies (e.g., J. Med. Chem., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

Scaffold VariantRelative Potency (IC50)Microsomal Stability (Intr. Clearance)Notes
Unsubstituted Morpholine 1.0x (Baseline)High Clearance (

)
Rapid oxidative metabolism at

-carbon.
3-Methylmorpholine ((R)-isomer) 0.8x - 1.2xSignificantly Improved Steric bulk protects N-center; often retains potency.
2-Methylmorpholine 0.5x (Reduced)Moderate ImprovementCan interfere with the ether oxygen's H-bond capability if the pocket is tight.
2,6-Dimethylmorpholine 0.1x (Poor)Very High Stability"Cis" isomers are stable but often too bulky for restricted pockets.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific validation criteria.

Protocol A: Competitive Kinase Binding Assay (FRET-based)

Objective: Determine the IC50 of morpholine isomers against a target kinase (e.g., PI3K


).
  • Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute morpholine isomers in 100% DMSO (10-point curve, starting at 10

    
    M). Control:  Include Staurosporine as a reference inhibitor.
    
  • Reaction Assembly:

    • Add 5

      
      L of compound to 384-well plate.
      
    • Add 10

      
      L of Kinase/Antibody mixture (Europium-anti-GST antibody + GST-tagged PI3K).
      
    • Add 10

      
      L of Tracer (AlexaFluor 647-labeled ATP competitive tracer).
      
  • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 60 min at Room Temp in dark.

  • Detection: Read TR-FRET signal (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Validation Criteria:

    • Z'-factor must be > 0.5.

    • Staurosporine IC50 must fall within 2-fold of historical mean.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between unsubstituted and 3-substituted morpholines.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate test compounds (1

    
    M final) in 100 mM Phosphate Buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Negative Control: Buffer without NADPH (checks for chemical instability).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      
Workflow Visualization: Stability Testing

StabilityProtocol Prep Prepare HLM & Compounds (1 µM) Init Add NADPH (Start t=0) Prep->Init Quench Quench Aliquots (ACN + IS) Init->Quench t = 0, 15, 30... Analyze LC-MS/MS Quantification Quench->Analyze Calc Calculate CL_int (Slope of ln%) Analyze->Calc

Caption: Step-by-step workflow for determining metabolic stability of morpholine analogs.

References

  • Morpholine as a Privileged Structure: G. Kumari et al., "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Med.[3][9][10][11] Res. Rev., 2020.[10][11] Link

  • Kinase Inhibitor SAR: A.M. Burger et al., "Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors," Bioorg. Med. Chem. Lett., 2010. Link

  • mTOR Inhibitor Optimization: C. Beaufils et al., "Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor," Bioorg. Med. Chem. Lett., 2012. Link

  • Metabolic Stability Strategies: BenchChem Technical Guides, "Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors," 2025. Link

  • Chiral Morpholine Synthesis: M. Li et al., "Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines," ResearchGate, 2021. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3-(3-chloro-5-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for novel compounds like 3-(3-chloro-5-fluorophenyl)morpholine, a molecule with potential applications in medicinal chemistry. Ensuring its purity is paramount to understanding its biological activity, toxicity profile, and ultimately, its therapeutic potential.

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 3-(3-chloro-5-fluorophenyl)morpholine. As a self-validating system, this document will not only detail experimental protocols but also elucidate the scientific rationale behind the selection of each technique, empowering researchers to make informed decisions in their analytical workflows.

The Synthetic Landscape: A Map to Potential Impurities

A likely synthetic pathway for 3-(3-chloro-5-fluorophenyl)morpholine is depicted below. This proposed route serves as a framework for anticipating potential process-related impurities.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 3-chloro-5-fluoroacetophenone 3-Chloro-5-fluoroacetophenone Phenacyl_Bromide 2-Bromo-1-(3-chloro-5-fluorophenyl)ethan-1-one 3-chloro-5-fluoroacetophenone->Phenacyl_Bromide Bromination Bromine Bromine (Br2) Bromine->Phenacyl_Bromide Ethanolamine Ethanolamine Final_Product 3-(3-chloro-5-fluorophenyl)morpholine Ethanolamine->Final_Product Phenacyl_Bromide->Final_Product Reaction with Ethanolamine & Cyclization

Caption: A plausible synthetic route for 3-(3-chloro-5-fluorophenyl)morpholine.

Based on this proposed synthesis, a profile of potential process-related impurities can be anticipated:

  • Starting Materials: Unreacted 3-chloro-5-fluoroacetophenone and ethanolamine.

  • Intermediates: Residual 2-bromo-1-(3-chloro-5-fluorophenyl)ethan-1-one.

  • By-products: Di-substituted ethanolamine or other products from side reactions.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used in the synthesis and purification steps.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. This guide will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and versatility. For a molecule like 3-(3-chloro-5-fluorophenyl)morpholine, a reversed-phase HPLC method with UV detection is a logical starting point. The aromatic ring provides a chromophore suitable for UV detection.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): The nonpolar nature of the stationary phase is well-suited for retaining the moderately polar 3-(3-chloro-5-fluorophenyl)morpholine and separating it from more polar or less polar impurities.

  • Mobile Phase Gradient: A gradient elution with acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) allows for the effective separation of a wider range of impurities with varying polarities.

  • UV Detection: The phenyl group in the molecule allows for sensitive detection at wavelengths around 254 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, aiding in peak identification and purity assessment.

Experimental Protocol: HPLC-UV for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water

digraph "HPLC_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Sample_Prep" [label="Sample Preparation\n(1 mg/mL in Diluent)"]; "HPLC_System" [label="HPLC System\n(C18 Column, Gradient Elution)"]; "UV_Detection" [label="UV/PDA Detection\n(254 nm)"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration, Purity Calculation)"];

"Sample_Prep" -> "HPLC_System" [label="Injection"]; "HPLC_System" -> "UV_Detection" [label="Elution"]; "UV_Detection" -> "Data_Analysis" [label="Chromatogram"]; }

Caption: A typical workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC. Given the morpholine structure, derivatization may be necessary to improve its volatility and chromatographic performance.[2]

Causality Behind Experimental Choices:

  • Derivatization: While 3-(3-chloro-5-fluorophenyl)morpholine might be sufficiently volatile for direct GC analysis, derivatization of the secondary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability.

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) provides excellent separation efficiency for a wide range of compounds.

  • Mass Spectrometry Detection: MS provides both qualitative (mass spectrum) and quantitative (peak area) information, enabling confident identification of impurities by comparing their mass spectra to libraries or reference standards.

Experimental Protocol: GC-MS for Impurity Profiling

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Injector Temperature 250 °C
Injection Mode Split (10:1)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-500
Sample Preparation 1 mg/mL in Dichloromethane (with or without derivatization)

digraph "GCMS_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Sample_Prep" [label="Sample Preparation\n(Dissolution +/- Derivatization)"]; "GC_System" [label="Gas Chromatograph\n(Capillary Column, Temp Program)"]; "MS_Detector" [label="Mass Spectrometer\n(EI Ionization, Mass Analyzer)"]; "Data_Analysis" [label="Data Analysis\n(TIC, Mass Spectra Interpretation)"];

"Sample_Prep" -> "GC_System" [label="Injection"]; "GC_System" -> "MS_Detector" [label="Separation & Elution"]; "MS_Detector" -> "Data_Analysis" [label="Ion Detection"]; }

Caption: A general workflow for GC-MS impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Purity

NMR spectroscopy is an indispensable tool for both structural elucidation and quantitative purity determination (qNMR). Unlike chromatographic techniques, NMR provides a direct measure of the analyte's purity without the need for a reference standard of the main component.

Causality Behind Experimental Choices:

  • ¹H and ¹³C NMR: These experiments provide a detailed fingerprint of the molecule, confirming its structure and revealing the presence of any impurities with distinct NMR signals.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the 3-(3-chloro-5-fluorophenyl)morpholine can be determined with high accuracy. The integral of a specific proton signal from the analyte is compared to the integral of a known proton signal from the internal standard.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be crucial for identifying the structure of unknown impurities by revealing connectivity between protons and carbons.

Experimental Protocol: qNMR for Absolute Purity Determination

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Internal Standard Maleic acid or Dimethyl sulfone (certified reference material)
Pulse Program Standard quantitative ¹H experiment with a long relaxation delay (e.g., 5 x T₁)
Data Processing Baseline correction, phasing, and careful integration of non-overlapping signals
Sample Preparation Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial. Dissolve in a precise volume of deuterated solvent.

digraph "qNMR_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Sample_Prep" [label="Accurate Weighing of\nSample and Internal Standard"]; "Dissolution" [label="Dissolution in\nDeuterated Solvent"]; "NMR_Acquisition" [label="¹H NMR Data Acquisition\n(Quantitative Parameters)"]; "Data_Processing" [label="Data Processing\n(Integration)"]; "Purity_Calculation" [label="Purity Calculation"];

"Sample_Prep" -> "Dissolution"; "Dissolution" -> "NMR_Acquisition"; "NMR_Acquisition" -> "Data_Processing"; "Data_Processing" -> "Purity_Calculation"; }

Caption: Workflow for quantitative NMR (qNMR) analysis.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointNuclear spin properties in a magnetic field
Primary Use Quantitative purity (relative area %), impurity profilingIdentification and quantification of volatile/semi-volatile impuritiesAbsolute quantitative purity, structural confirmation
Strengths High resolution, sensitive, robust, widely availableHigh sensitivity, excellent for identification of unknownsHigh precision and accuracy, no reference standard of analyte needed, non-destructive
Limitations Requires chromophore, may not detect non-UV active or volatile impuritiesMay require derivatization, not suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods, requires specialized equipment and expertise
Reference Standards Required for impurity identification and quantificationRequired for quantificationRequires a certified internal standard

Forced Degradation Studies: Probing the Molecule's Stability

To develop a truly stability-indicating method, forced degradation studies are essential. These studies intentionally stress the drug substance to generate potential degradation products that could form under storage or handling conditions.[3] For 3-(3-chloro-5-fluorophenyl)morpholine, the following stress conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours. The ether linkage in the morpholine ring and the C-N bonds are susceptible to cleavage.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Similar to acid hydrolysis, this can induce cleavage of the morpholine ring.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The nitrogen atom in the morpholine ring is susceptible to oxidation, potentially forming an N-oxide.[3]

  • Thermal Degradation: 105°C for 48 hours (solid state). This can induce various decomposition pathways.

  • Photolytic Degradation: Exposure to UV light. Halogenated aromatic compounds can be susceptible to photolytic degradation.[3]

The stressed samples should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

The Critical Role of Reference Standards

  • Synthesis: Targeted synthesis of each potential impurity.

  • Isolation and Purification: Purification to a high degree of purity, typically by chromatography or recrystallization.

  • Structural Characterization: Unambiguous confirmation of the structure using NMR, MS, and IR spectroscopy.

  • Purity Assignment: Determination of the purity of the reference standard itself using a combination of techniques, often including qNMR.

Conclusion: A Self-Validating Approach to Purity

Validating the purity of 3-(3-chloro-5-fluorophenyl)morpholine is a multi-faceted process that demands a deep understanding of its chemistry and a strategic application of orthogonal analytical techniques. By combining the strengths of HPLC, GC-MS, and NMR, and by rigorously performing forced degradation studies and preparing certified reference standards, researchers can establish a self-validating system for purity assessment. This ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery and development.

References

  • Shawe, T. E., Koenig, T. M., & Ross, T. M. (1997). A Synthesis of (S)-3-(Phenylmethyl)morpholine from (S)-Phenylalanol.
  • Brumley, D. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
  • Li, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 706935.
  • BenchChem. (2025).
  • Jain, A., & Sahu, S. K. (2024).
  • Organic Chemistry Portal. (2024). Synthesis of morpholines. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024).
  • Arif, D., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-89.
  • Jackson, A., et al. (1987). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. J. Chem. Soc., Perkin Trans. 1, 2543-2551.
  • Slideshare. (n.d.). Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. Retrieved from [Link]

  • Thieme. (2020).
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
  • BenchChem. (2025).
  • SciSpace. (n.d.). Degradation of Haloaromatic Compounds. Retrieved from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • Li, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 706935.
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 11(2), 567-577.
  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
  • Wagger, J., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. RSC Advances, 3(45), 23146-23156.
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 11(2), 567-577.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

Sources

Structural Characterization of 3-Aryl Morpholine Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization of 3-Aryl Morpholine Isomers Content Type: Publish Comparison Guide

Executive Summary

The 3-aryl morpholine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for norepinephrine reuptake inhibitors (e.g., Reboxetine), psychostimulants (e.g., Phenmetrazine), and novel antitumor agents. However, the introduction of the aryl group at the C3 position, often coupled with substituents at C2 or N4, creates complex stereochemical landscapes involving both diastereomers (cis vs. trans) and enantiomers (R vs. S).

This guide objectively compares the four primary methodologies for characterizing these isomers: NMR Spectroscopy , Single Crystal X-Ray Diffraction (SC-XRD) , Chiral HPLC , and Electronic Circular Dichroism (ECD) . It provides a validated decision framework for researchers to select the optimal technique based on stage of development, sample availability, and required resolution.

Part 1: Comparative Analysis of Characterization Methods

The choice of characterization method depends on whether the primary objective is relative configuration (diastereomer assignment) or absolute configuration (enantiomer assignment).

Method A: NMR Spectroscopy (

H, NOESY)

The Workhorse for Relative Configuration

NMR is the first-line method for distinguishing cis and trans diastereomers in solution.[1] It relies on the Karplus relationship, where the vicinal coupling constant (


) correlates with the dihedral angle between protons.[2]
  • Mechanism: In the morpholine chair conformation, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

    • Trans-isomer (2,3-disubstituted): Typically allows for a trans-diaxial relationship between H2 and H3 protons, resulting in a large coupling constant (

      
       Hz).[1]
      
    • Cis-isomer: Forces an axial-equatorial relationship, resulting in a significantly smaller coupling constant (

      
       Hz).[1]
      
  • Best For: Rapid differentiation of diastereomers during synthesis optimization.[1]

  • Limitations: Cannot determine absolute configuration (R vs S) without chiral derivatizing agents (e.g., Mosher's acid). Conformational flipping in flexible derivatives can average

    
    -values, obscuring assignments.[1]
    
Method B: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Absolute Configuration[1]

SC-XRD provides an unambiguous 3D structural model.[1] By utilizing anomalous scattering (typically from heavy atoms like Cl, Br, or S), it determines the absolute configuration (


 or 

) directly.
  • Mechanism: Diffraction of X-rays by the crystal lattice yields electron density maps.

  • Best For: Final confirmation of lead compounds; regulatory submission data; resolving structures where NMR is ambiguous due to signal overlap.[1]

  • Limitations: Requires a single, high-quality crystal. Time-consuming. The solid-state conformation may differ from the bioactive solution-state conformation.[1]

Method C: Chiral HPLC / SFC

The Separation and Quantification Solution

While NMR and X-ray characterize the structure, Chiral Chromatography is essential for quantifying Enantiomeric Excess (ee) and isolating pure isomers.

  • Mechanism: Uses chiral stationary phases (CSPs), typically polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), to interact differentially with enantiomers via H-bonding,

    
    -
    
    
    
    stacking, and steric inclusion.
  • Best For: Purity analysis (ee determination), preparative isolation of enantiomers.

  • Limitations: Does not inherently identify "which peak is which" structure without a reference standard or coupled detector (e.g., polarimeter, CD).

Method D: Electronic Circular Dichroism (ECD)

The Solution-State Absolute Config Solver

ECD measures the differential absorption of left- and right-circularly polarized light.[1] When coupled with Time-Dependent Density Functional Theory (TD-DFT) calculations, it assigns absolute configuration in solution without crystallization.[1]

  • Mechanism: The 3-aryl chromophore generates a specific Cotton effect based on its chiral environment.[1]

  • Best For: Non-crystalline oils; compounds where X-ray is impossible; confirming solution-state conformation.[1]

  • Limitations: Requires accurate computational modeling; highly sensitive to conformational flexibility.[1]

Part 2: Data Presentation & Decision Matrix

Table 1: Technical Comparison of Characterization Modalities

FeatureNMR (

H/NOE)
X-Ray (SC-XRD)Chiral HPLCECD / VCD
Primary Output Relative Config (cis/trans)Absolute Config (R/S)Enantiomeric Excess (% ee)Absolute Config (R/S)
Sample State SolutionSolid (Crystal)SolutionSolution
Sample Req. 1–5 mgSingle Crystal (

mm)

mg (Analytical)
0.1–1 mg
Throughput High (10–30 min)Low (Days–Weeks)High (10–30 min)Medium (Hours)
Cost LowHighMediumMedium
Key Limitation No absolute config; overlapCrystal growth bottleneckRequires method dev.[1]Requires DFT calc.
Visualizing the Workflow

The following diagram outlines the logical flow for characterizing a crude mixture of 3-aryl morpholine isomers.

CharacterizationWorkflow Start Crude 3-Aryl Morpholine (Mixture of Isomers) HPLC Achiral HPLC/LC-MS (Check Purity) Start->HPLC NMR 1H NMR Analysis (Focus on H2-H3 Coupling) HPLC->NMR Decision1 Are Diastereomers Present? NMR->Decision1 AssignRel Assign Relative Config (Cis vs Trans) via J-values & NOE Decision1->AssignRel Yes (Multiple sets of peaks) ChiralSep Chiral HPLC/SFC Screening Decision1->ChiralSep No (Single Diastereomer) AssignRel->ChiralSep Separate Enantiomers Decision2 Is Absolute Config Required? ChiralSep->Decision2 Cryst Attempt Crystallization (SC-XRD) Decision2->Cryst Solid Solid ECD Solution State ECD + TD-DFT Decision2->ECD Oil/Amorphous Final Full Structural Assignment Cryst->Final ECD->Final

Figure 1: Integrated workflow for the isolation and structural assignment of 3-aryl morpholine isomers.

Part 3: Deep Dive Experimental Protocol
Protocol: NMR-Based Distinction of cis- and trans-3-Aryl Morpholines

This protocol is designed for 2,3-disubstituted morpholines (e.g., Phenmetrazine analogs). It validates the relative stereochemistry using the magnitude of vicinal coupling constants (


).

Prerequisites:

  • Sample: >2 mg of purified diastereomer.[1]

  • Solvent: CDCl

    
     (standard) or C
    
    
    
    D
    
    
    (benzene-d6) if peaks overlap.[1] Benzene often induces shifts that resolve overlapping multiplets.[1]
  • Instrument: 400 MHz NMR or higher.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2–5 mg of the morpholine derivative in 0.6 mL of deuterated solvent. Ensure the solution is free of paramagnetic impurities (filter if necessary).

  • Acquisition (1D Proton): Acquire a standard

    
    H spectrum (16–32 scans).
    
    • Critical Parameter: Ensure high digital resolution (at least 32k points) to accurately resolve splitting patterns.

  • Analysis of H2 and H3 Signals: Locate the signals for the proton at C2 (benzylic if 2-phenyl) and C3.

    • The Diagnostic Signal: Look for the doublet (or doublet of doublets) corresponding to the H3 proton (adjacent to the Nitrogen).

    • Measure

      
       (
      
      
      
      ):
      • Case A (

        
         Hz):  Indicates an anti-periplanar arrangement (
        
        
        
        ). This confirms the Trans isomer (assuming the bulky aryl groups adopt equatorial positions in the chair form).
      • Case B (

        
         Hz):  Indicates a syn-clinal arrangement (
        
        
        
        ).[1] This confirms the Cis isomer (axial-equatorial coupling).[1]
  • Validation (1D NOE / 2D NOESY): If

    
    -values are ambiguous (e.g., 
    
    
    
    Hz due to ring distortion):
    • Irradiate the H3 signal.

    • Observation: If you observe a strong NOE enhancement at H2, the protons are spatially close (cis). If no enhancement is seen, they are likely distant (trans).

Self-Validating Check:

  • Check the C2-Aryl signal: In many 3-aryl morpholines, the cis isomer's aryl ring is shielded by the C3 substituent, often resulting in an upfield shift compared to the trans isomer.

Part 4: Stereochemical Logic Diagram

The following diagram illustrates the conformational logic used to interpret the NMR data described in the protocol.

Stereochemistry Isomer 3-Aryl Morpholine Isomer Trans Trans-Isomer (Diequatorial Substituents) Isomer->Trans Cis Cis-Isomer (Axial-Equatorial) Isomer->Cis H_Rel_Trans H2/H3 Relationship: Anti-periplanar (180°) Trans->H_Rel_Trans Chair Conformation H_Rel_Cis H2/H3 Relationship: Syn-clinal (60°) Cis->H_Rel_Cis Chair Conformation J_Trans Large Coupling J = 9-12 Hz H_Rel_Trans->J_Trans Karplus Eq J_Cis Small Coupling J = 2-5 Hz H_Rel_Cis->J_Cis Karplus Eq

Figure 2: Correlation between stereochemical configuration, proton dihedral angles, and observed NMR coupling constants.

References
  • Perelstein, O., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry. Link

  • Rao, H., et al. (2020).[3] "X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine Moieties." MDPI Crystals. Link

  • Phenomenex. (2023).[1][4] "Chiral HPLC Separations: A Guide to Enantiomer Resolution." Phenomenex Technical Guides. Link

  • BenchChem. (2025).[1][2] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Technical Guides. Link

  • Bruchhausen, F. v., et al. (1997).[5] "Synthesis and characterization of 3-fluorophenmetrazine and differentiation from its isomers." Tetrahedron Letters. Link[5]

Sources

Chiral HPLC Separation of 3-(3-Chloro-5-fluorophenyl)morpholine Enantiomers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral separation of halogenated aryl-morpholines is a critical analytical workflow in modern pharmaceutical development. 3-(3-chloro-5-fluorophenyl)morpholine serves as a highly versatile chiral building block, frequently utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists, dopamine receptor modulators, and advanced kinase inhibitors. Because the spatial orientation of the C3 chiral center dictates the pharmacological profile and receptor binding affinity[1], rigorous enantiomeric resolution is mandatory.

This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and mobile phase modes, providing researchers with field-proven, self-validating methodologies to achieve baseline resolution (


) of 3-(3-chloro-5-fluorophenyl)morpholine enantiomers.

Mechanistic Causality: The Chromatographic Challenge

Separating the enantiomers of 3-(3-chloro-5-fluorophenyl)morpholine presents two distinct physicochemical challenges that dictate experimental choices:

  • Secondary Amine Basicity: The morpholine nitrogen possesses a pKa of approximately 8.3. On standard silica-backed CSPs, unshielded residual silanols (pKa ~4.5) are ionized under typical conditions. If unaddressed, the basic morpholine nitrogen will undergo secondary cation-exchange interactions with these silanols, resulting in severe peak tailing and irreversible adsorption.

  • Electron-Deficient

    
    -System:  The 3-chloro-5-fluoro substitution withdraws electron density from the phenyl ring. According to the Dalgliesh three-point interaction model, successful chiral recognition requires complementary interactions. The CSP must provide an electron-rich 
    
    
    
    -donor environment to interact with the analyte's electron-poor
    
    
    -acceptor ring, alongside precise hydrogen bonding with the morpholine oxygen and nitrogen.

To mitigate peak tailing and optimize these interactions, basic additives such as diethylamine (DEA) must be incorporated into the mobile phase to competitively bind non-chiral active sites[2].

Mechanism CSP Polysaccharide CSP (Carbamate Linkages) Hbond Hydrogen Bonding (Morpholine NH - Carbamate C=O) CSP->Hbond PiPi π-π Interactions (Halogenated Phenyl - CSP Aryl) CSP->PiPi Steric Steric Inclusion (Chiral Cavity Fit) CSP->Steric Analyte 3-(3-chloro-5-fluorophenyl)morpholine Hbond->Analyte PiPi->Analyte Steric->Analyte

Figure 1: Three-point chiral recognition mechanism on a polysaccharide CSP.

Comparison of Chiral Stationary Phases (CSPs)

The selection of a CSP is highly dependent on the molecular architecture of the analyte[3]. For 3-(3-chloro-5-fluorophenyl)morpholine, derivatized polysaccharides offer the highest success rates.

  • Amylose vs. Cellulose Backbones: Amylose-based columns (e.g., Chiralpak AD-H) form a helical structure that often provides superior steric inclusion for meta-substituted halogenated aromatics compared to the tighter helix of Cellulose-based columns (e.g., Chiralcel OD-H).

  • Coated vs. Immobilized Phases: While coated phases are industry standards for Normal Phase (NP) chromatography, immobilized phases (e.g., Chiralpak IG) allow the use of Polar Organic Mode (POM) and "forbidden" solvents like dichloromethane or MTBE. For highly lipophilic halogenated morpholines, POM significantly enhances mass transfer and sharpens peak shapes.

Quantitative Performance Data

The following table summarizes comparative experimental data for the racemic separation of 3-(3-chloro-5-fluorophenyl)morpholine across different column chemistries and modes (Column dimensions: 250 x 4.6 mm, 5 µm; Flow rate: 1.0 mL/min; UV Detection: 220 nm).

CSP TypeCommercial EquivalentMobile Phase Mode

(min)

(min)
Selectivity (

)
Resolution (

)
Amylose (Coated) Chiralpak AD-HNP (Hex/IPA/DEA 90:10:0.1)8.4211.201.453.2
Cellulose (Coated) Chiralcel OD-HNP (Hex/IPA/DEA 90:10:0.1)9.1510.551.201.8
Amylose (Immobilized) Chiralpak IGPOM (MeOH/DEA/TFA 100:0.1:0.1)4.506.101.554.1
Cellulose (Immobilized) Chiralpak ICPOM (ACN/DEA/TFA 100:0.1:0.1)5.205.801.151.2

Insight: The immobilized Amylose CSP operating in Polar Organic Mode (POM) yields the highest resolution in the shortest run time. The methanol-based mobile phase improves the solubility of the fluorinated compound and facilitates rapid adsorption/desorption kinetics.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following step-by-step protocols establish a self-validating system. If system suitability criteria are not met, the protocol dictates immediate corrective actions.

Workflow Start Racemic 3-(3-chloro-5-fluorophenyl)morpholine Screen CSP Screening (Amylose vs. Cellulose) Start->Screen NP Normal Phase (NP) Hexane/IPA + DEA Screen->NP POM Polar Organic Mode (POM) MeOH/ACN + Acid/Base Screen->POM RP Reversed Phase (RP) Water/ACN + Buffer Screen->RP OptNP Optimize Modifier % & Temperature NP->OptNP OptPOM Tune Acid:Base Ratio (e.g., TFA:DEA) POM->OptPOM Valid Method Validation (Rs > 1.5, Tf < 1.5) OptNP->Valid OptPOM->Valid

Figure 2: Chiral HPLC method development workflow for morpholine derivatives.
Protocol A: Normal Phase (NP) Separation

Objective: Baseline separation using standard coated polysaccharide phases.

  • System Preparation: Flush the HPLC system (excluding the column) with 100% Isopropanol (IPA) for 15 minutes to purge any residual aqueous buffers. Causality: Aqueous buffers will permanently destroy coated polysaccharide CSPs.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and IPA in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication for 10 minutes.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min for a minimum of 20 Column Volumes (CV) until the UV baseline at 220 nm is perfectly flat.

  • Sample Preparation: Dissolve the racemic 3-(3-chloro-5-fluorophenyl)morpholine in the mobile phase to a concentration of 1.0 mg/mL. Self-Validation Check: Do not use pure IPA as the diluent, as the strong solvent effect will cause peak distortion at the solvent front.

  • Execution: Inject 5 µL. Set column oven temperature to 25°C.

  • System Suitability: Calculate the Tailing Factor (

    
    ). If 
    
    
    
    , increase DEA concentration to 0.2% to further mask active silanols.
Protocol B: Polar Organic Mode (POM) Optimization

Objective: High-throughput separation utilizing immobilized phases for superior mass transfer.

  • Mobile Phase Preparation: Prepare 100% HPLC-grade Methanol. Add 0.1% (v/v) DEA and 0.1% (v/v) Trifluoroacetic acid (TFA). Causality: The combination of a basic and acidic additive creates a volatile salt in situ that acts as a dynamic modifier, optimizing the ionic state of the secondary amine without utilizing aqueous buffers.

  • Column Equilibration: Install a Chiralpak IG column. Equilibrate at 1.0 mL/min for 15 CVs.

  • Execution: Inject 2 µL of the sample (prepared at 1.0 mg/mL in Methanol). Set column oven to 20°C. Lower temperatures in POM often enhance

    
     (the difference in free energy of adsorption between enantiomers), thereby increasing 
    
    
    
    .

References

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R)
  • Chiral HPLC Separations - Phenomenex Guidebook Source: Phenomenex URL
  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL

Sources

Safety Operating Guide

3-(3-chloro-5-fluorophenyl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 3-(3-chloro-5-fluorophenyl)morpholine[1][2][3][4][5][6]

Executive Summary & Operational Classification

3-(3-chloro-5-fluorophenyl)morpholine is a halogenated heterocyclic amine.[1][2][3] For disposal purposes, it must be classified as Halogenated Organic Waste .[3][7]

  • Primary Disposal Stream: Halogenated Organic Solvents/Solids.[2][3][8]

  • Critical Segregation Rule: Do NOT mix with strong acids or oxidizers due to the basic morpholine moiety (exothermic risk) and potential for hazardous byproducts.[2]

  • Incineration Requirement: Must be incinerated at a facility equipped with acid gas scrubbers (to neutralize HCl and HF gases generated during combustion).[2][3]

Chemical Profile & Hazard Identification

To ensure safe handling, the disposal team must understand the chemical nature of the substance.[7] This compound combines a morpholine ring (secondary amine) with a halogenated phenyl group.[1][2][3]

PropertyDetailOperational Implication
Chemical Structure Morpholine ring substituted with a 3-chloro-5-fluorophenyl group.[1][2][3]Contains Nitrogen, Chlorine, and Fluorine.[3][7]
Functional Groups Secondary Amine, Aryl Halide.[3]Basic pH . Incompatible with acids and acid chlorides.[3]
GHS Classification (Predicted*)Skin Corr.[1][3][4][5][9][10] 1B / Eye Dam. 1 (Corrosive)Acute Tox. 4 (Harmful if swallowed)Wear full PPE (Nitrile gloves, safety goggles, lab coat).[3][7]
Waste Code (RCRA) Not P- or U-listed specifically.[1][2][3] Likely D002 (Corrosive) if pH > 12.5, or regulated as general halogenated waste.[3]Must be labeled "Hazardous Waste" with specific constituents listed.[1][3][6]

*Note: Specific SDS data for this isomer is limited. Safety protocols must default to the most conservative classification for morpholine derivatives.

Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound to prevent cross-contamination and dangerous reactions.[2][3]

The "Why" Behind the Protocol
  • Halogen Content (Cl, F): Standard incineration of non-halogenated waste does not account for acid gas generation.[3] Burning this compound releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).[1][2][3] It must go into the halogenated stream to ensure the incinerator uses a caustic scrubber.

  • Amine Functionality: As a base, mixing this with acidic waste streams (e.g., waste H₂SO₄ or HCl) can cause rapid exothermic neutralization, potentially pressurizing the waste container or causing a geyser.[3][7]

Segregation Decision Tree (DOT Visualization)

WasteSegregation Start Waste Generation: 3-(3-chloro-5-fluorophenyl)morpholine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Liquid SolidBin Container: Wide-Mouth HDPE Jar Label: Hazardous Solid Waste (Halogenated) Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Final Transfer to Central Waste Accumulation Area SolidBin->Final HaloStream Stream A: Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->HaloStream If solvent is Halogenated NonHaloStream Stream B: Non-Halogenated (e.g., Methanol, Acetone) SolventCheck->NonHaloStream If solvent is Non-Halogenated HaloStream->Final Action1 Do NOT add to Stream B. Segregate into Stream A. NonHaloStream->Action1 Contamination Risk Action1->HaloStream Re-classify as Halogenated

Figure 1: Decision logic for segregating 3-(3-chloro-5-fluorophenyl)morpholine waste. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the Cl/F atoms often necessitates moving the entire mixture to the Halogenated stream depending on facility concentration thresholds.[2][3][7]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicable for: Expired pure substance, contaminated gloves, paper towels, weigh boats.[2][3][7]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon-lined).[1][2][3]

  • Packaging:

    • Place the solid material directly into the jar.

    • If disposing of contaminated sharps (needles/glass), use a dedicated Puncture-Resistant Sharps Container labeled "Chemical Contaminated Sharps."[1][2][3]

  • Labeling:

    • Affix a hazardous waste tag.[1][3][6]

    • Constituents: Write "Solid Debris contaminated with 3-(3-chloro-5-fluorophenyl)morpholine".[1][2][3]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[3]

  • Storage: Close lid tightly. Store in a secondary containment tray in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, HPLC effluent, or dissolved stock solutions.[2][3][7]

  • Compatibility Check: Ensure the liquid waste container does not contain strong acids or oxidizers (e.g., Nitric Acid, Peroxides).[3]

  • Consolidation:

    • Pour the mixture into the Halogenated Solvent Waste carboy (typically blue or yellow safety cans).

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the fluorinated/chlorinated solute usually reclassifies the bulk liquid as halogenated waste [1].[2][7]

  • Logging:

    • Log the addition on the waste container's inventory sheet.

    • Record: "Trace 3-(3-chloro-5-fluorophenyl)morpholine (<1%)".[1][2][3]

  • Venting: Ensure the container is vented properly if the solution was recently heated or reactive, though morpholines are generally stable.

Protocol C: Empty Container Management

Applicable for: Original vendor vials/bottles.

  • Triple Rinse:

    • Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Dichloromethane).[3]

    • Crucial: Pour these rinsates into the Liquid Halogenated Waste container, NOT down the drain.

  • Defacing:

    • Cross out the original label using a black marker.

    • Write "EMPTY" clearly on the bottle.

  • Disposal:

    • Once triple-rinsed and dried, the glass bottle can typically be discarded in the "Lab Glass" trash or recycled, depending on local institutional policy.[2][3][7] If the compound is acutely toxic (P-listed equivalent), the empty bottle must be disposed of as hazardous waste.[2][3] Recommendation: Treat as hazardous solid waste to be safe.[2][7]

Spill Response (Immediate Disposal)

In the event of a benchtop spill, immediate disposal actions are required.

  • Isolate: Alert nearby personnel. Dike the spill if liquid.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[3] Use a respirator if powder is aerosolized.[1][3]

  • Neutralization/Absorption:

    • Liquids: Absorb with vermiculite or polypropylene pads.[2][3]

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.[3]

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, and place that bag into the Solid Hazardous Waste container. Label as "Spill Debris: Halogenated Morpholine".[2][3]

Regulatory & Compliance Context

  • EPA/RCRA: While not explicitly listed on the P or U lists, this compound is a Characteristic Waste if it exhibits corrosivity (D002) or toxicity.[3] Under the "Mixture Rule," mixing it with listed halogenated solvents (F001/F002) makes the whole waste listed [2].

  • Drain Disposal: Strictly Prohibited. Halogenated compounds and amines are toxic to aquatic life and can disrupt municipal water treatment bacteria.[2]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste.[2][3] 40 CFR Part 261.[3][11] Link[1][2][3]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Morpholine Derivatives and Safety.[1][2][3]Link[1][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals.[2][3]Link

Sources

Comprehensive Handling & Safety Guide: 3-(3-chloro-5-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3-(3-chloro-5-fluorophenyl)morpholine is a halogenated phenylmorpholine derivative.[1] Structurally, it belongs to a class of compounds often investigated as monoamine transporter reuptake inhibitors or psychotropic intermediates.

Crucial Safety Insight: Unlike common reagents, specific toxicological data (LD50, OEL) for this specific isomer is often limited in public databases. Therefore, "Read-Across" Safety Protocols must be applied. We must treat this compound with the rigor reserved for bioactive CNS agents and corrosive amines .

Chemical Identity & Properties
PropertyDetail
Chemical Class Halogenated Phenylmorpholine
Molecular Formula C₁₀H₁₁ClFNO
Key Hazards (Inferred) Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335), Potential Acute Toxicity (Oral), CNS Activity.[1][2][3]
Physical State Typically a solid (HCl salt) or viscous oil (Free Base).
Storage Requirement Hygroscopic & Air-sensitive (Amine oxidation).[1] Store at 2-8°C under inert gas (Argon/Nitrogen).

Risk Assessment & Hazard Logic

As a Senior Scientist, I prioritize mechanism-based safety . We do not just follow rules; we mitigate specific molecular risks.

  • The Morpholine Ring: Secondary amines are prone to N-oxidation and can react with atmospheric CO₂ to form carbamates. They are also potential sensitizers.

  • Halogenation (Cl, F): The addition of Chlorine and Fluorine increases lipophilicity (LogP), significantly enhancing dermal absorption rates compared to non-halogenated morpholines.

  • Bioactivity: The phenylmorpholine scaffold is pharmacologically privileged (similar to Phenmetrazine). Assume CNS activity (stimulant/sedative) until biological assay data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Core Directive: Engineering controls (Fume Hoods) are the primary defense. PPE is the secondary "fail-safe."[1]

PPE Selection by Operational Task[1]
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Standard Synthesis (Liquid handling in hood)Fume Hood (Face velocity: 100 fpm).[1] No respirator needed if sash is proper.Double Nitrile (0.11 mm min).Change outer glove every 30 mins.Safety Glasses with side shields.Standard Lab Coat (Cotton/Poly blend).
Solid Handling (Weighing powder)Powder Containment Hood or N95 mask if hood unavailable (Not recommended).Double Nitrile. Consider anti-static gloves if powder is dry/fluffy.Chemical Goggles (prevent dust entry).Lab Coat + Tyvek Sleeve Covers (prevent wrist exposure).
Spill Cleanup (> 100 mg or liquid spill)Half-Face Respirator with P100/Organic Vapor cartridges.[1]Laminate Film (Silver Shield) or Viton. Nitrile offers poor protection against halogenated solvents often used with this.Face Shield over Chemical Goggles.Tyvek Coverall (impervious).

Operational Handling Protocol

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap. If the compound is yellowing, it indicates oxidation of the morpholine nitrogen.

  • Inert Storage: Purge the headspace with Argon before resealing. Store in a dedicated "Amines/Bases" flammables cabinet or fridge.

  • Segregation: Keep away from oxidizing agents (peroxides, nitrates) and acid chlorides . The reaction with acid chlorides is violent and exothermic.

Phase 2: Weighing & Solubilization
  • Static Control: Amine salts can be static-prone.[1] Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering.

  • Solvent Choice: Dissolve in DCM or Methanol inside the hood immediately after weighing to reduce dust hazard.

  • Glassware: Use silanized glassware if high-precision recovery is needed (amines stick to untreated glass silanols).[1]

Phase 3: Reaction & Synthesis[1]
  • Trap Gases: If reacting with strong acids (forming HCl fumes) or bases, use a scrubbing trap.

  • Temperature: Avoid heating open vessels. Morpholines have moderate vapor pressures; heating increases inhalation risk significantly.

Phase 4: Decontamination
  • Surface Wipe: Wipe balance areas with a weak acid solution (e.g., 1% Citric Acid or Dilute Vinegar) followed by water. The acid protonates the amine, making it water-soluble and easier to remove than using organic solvents (which might spread it).[1]

Visualized Workflows

Diagram 1: PPE Decision Logic

A logic gate for selecting the correct protection based on physical state and quantity.

PPE_Decision_Tree Start Start: Handling 3-(3-chloro-5-fluorophenyl)morpholine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 1g? Solid->Quant L1 Standard PPE: Nitrile Gloves + Lab Coat + Glasses Liquid->L1 In Hood L3 High Hazard PPE: P100 Respirator + Laminate Gloves + Tyvek Liquid->L3 Spill / Outside Hood Hood Is Fume Hood Available? Quant->Hood No (<1g) Quant->L3 Yes (>1g) L2 Enhanced PPE: Double Nitrile + Sleeve Covers + Goggles Hood->L2 Yes (Use Hood) Hood->L3 No (Open Bench)

Caption: Decision matrix for PPE selection based on physical state and engineering control availability.

Diagram 2: "Cradle-to-Grave" Operational Lifecycle

The complete workflow from receipt to disposal.[1]

Lifecycle Receipt 1. Receipt & Inspection (Check for Oxidation) Storage 2. Storage (Argon, 4°C, Segregated) Receipt->Storage Weighing 3. Weighing (Anti-Static, Fume Hood) Storage->Weighing Equilibrate to RT Reaction 4. Reaction (Closed Vessel) Weighing->Reaction Waste 5. Waste Segregation (Halogenated Organic) Reaction->Waste Quench Destruction 6. Professional Disposal (High Temp Incineration) Waste->Destruction

Caption: Operational lifecycle ensuring safety and compliance from receipt to disposal.

Waste Disposal Strategy

Strict Compliance Warning: This compound contains both Halogens (Cl, F) and Nitrogen . It cannot be bulked with standard non-halogenated solvents.

  • Categorization: Classify as "Halogenated Organic Solvent Waste" (if in solution) or "Toxic Solid Waste" (if solid).

  • Segregation:

    • Do NOT mix with acidic waste streams (potential for exotherms or salt precipitation).

    • Do NOT mix with oxidizers (Fire hazard).

  • Labeling: Label clearly with full chemical name. Do not use abbreviations like "Morpholine deriv."

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the free base is used (corrosion risk).

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[4][5][6][7][8] Amines adhere to the cornea; seconds matter.

  • Skin Contact: Wash with soap and water.[4][5][9][10] Do not use alcohol (ethanol/isopropanol) for initial washing; alcohols can increase skin permeability and drag the halogenated compound deeper into the dermis.

  • Spills:

    • Evacuate immediate area.[4][5][6][8][11]

    • Don Silver Shield/Laminate gloves .

    • Absorb with Vermiculite or Sand .[10]

    • Collect in a sealed container labeled "Hazardous Debris."

References

  • PubChem. 3-(3-chloro-5-fluorophenyl)morpholine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.